1,2-Difluoroethylene
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E)-1,2-difluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLOTYSKFUPZQB-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/F)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311511 | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-78-0, 1320-41-8, 1691-13-0 | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethene, difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,2-Difluoroethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Difluoroethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-difluoroethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Cis-Trans Isomerization of 1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cis-trans isomerization of 1,2-difluoroethylene is a fundamental process in organic chemistry with implications in various fields, including materials science and drug development. This technical guide provides a comprehensive overview of the core principles governing this transformation, detailing the thermodynamic and kinetic parameters of thermal, photochemical, and catalyzed isomerization pathways. Experimental protocols for inducing and monitoring these transformations are provided, alongside computational insights into the reaction mechanisms. Quantitative data is summarized in structured tables for comparative analysis, and key reaction pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a detailed resource for researchers seeking to understand and manipulate the isomeric forms of this compound and related fluorinated alkenes.
Introduction
The geometric isomers of this compound, cis-1,2-difluoroethylene and trans-1,2-difluoroethylene, exhibit distinct physical and chemical properties. Unusually, the cis isomer is thermodynamically more stable than the trans isomer, a phenomenon attributed to the "cis effect" in 1,2-dihaloethylenes.[1][2] The ability to interconvert between these isomers is crucial for controlling reaction outcomes and material properties. This guide explores the three primary methods for inducing cis-trans isomerization: thermal energy, photochemical excitation, and catalysis.
Thermodynamic and Kinetic Data
The isomerization of this compound can be quantified by several key thermodynamic and kinetic parameters. The following tables summarize the available data for thermal, photochemical, and catalyzed processes.
Table 1: Thermodynamic Data for the Cis-Trans Isomerization of this compound
| Parameter | Value | Conditions | Reference(s) |
| Enthalpy of Isomerization (ΔH°) (cis → trans) | 0.928 kcal/mol | Gas Phase | [1] |
| Enthalpy of Isomerization (ΔH°) (cis → trans) | 1.080 ± 0.120 kcal/mol | Gas Phase | [3] |
| Energy Difference (ΔE) (cis more stable) | 0.9 kcal/mol | Not specified | [2] |
Table 2: Kinetic Data for the Thermal Isomerization of this compound
| Reaction | Rate Constant (k) | Temperature Range (K) | Reference(s) |
| cis → trans | k = 10¹³⁸⁹±⁰²³ e⁻⁵⁸⁸⁴⁵⁽±⁶⁷⁵⁾/RT s⁻¹ | Not specified | [4] |
| trans → cis | k = 10¹³⁸⁷±⁰²⁴ e⁻⁵⁹⁵³⁰⁽±⁸⁸⁷⁾/RT s⁻¹ | Not specified | [4] |
Isomerization Mechanisms
The interconversion of cis- and trans-1,2-difluoroethylene can proceed through different mechanisms depending on the energy source.
Thermal Isomerization
Thermal isomerization occurs by supplying enough heat energy to overcome the rotational barrier around the carbon-carbon double bond. The reaction proceeds through a transition state where the p-orbitals of the two carbon atoms are perpendicular to each other.
Photochemical Isomerization
Photochemical isomerization is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. In these excited states, the rotational barrier around the C=C bond is significantly lower. The process can involve both singlet and triplet excited states. Upon excitation to the first excited singlet state (S₁), the molecule can either fluoresce back to the ground state (S₀) or undergo intersystem crossing to the triplet state (T₁). Isomerization can occur in either the S₁ or T₁ state, followed by relaxation back to the ground state, yielding a mixture of cis and trans isomers.
Catalyzed Isomerization
Catalysts, such as iodine, can significantly lower the activation energy for isomerization. The iodine-catalyzed mechanism proceeds through a radical pathway. An iodine atom, generated thermally or photolytically from I₂, adds to the double bond of one of the isomers to form a radical intermediate. This intermediate has a single C-C bond, around which rotation is facile. Subsequent elimination of the iodine atom regenerates the catalyst and produces a mixture of the cis and trans isomers.[1][4][5][6][7]
Experimental Protocols
Thermal Isomerization
Objective: To induce the thermal isomerization of cis-1,2-difluoroethylene to trans-1,2-difluoroethylene in the gas phase.
Materials:
-
cis-1,2-difluoroethylene
-
High-temperature flow reactor or sealed quartz tube
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas chromatograph (GC) with a suitable column (e.g., dibutylphthalate-coated Chromosorb) for isomer separation[8]
-
Heating apparatus (tube furnace)
-
Temperature controller and thermocouple
Procedure:
-
Purify the starting cis-1,2-difluoroethylene by distillation to remove any impurities.[8]
-
Introduce a known amount of the purified cis isomer into the flow reactor or seal it in a quartz tube under an inert atmosphere.
-
Heat the reactor to a specific temperature (e.g., in the range of 400-500 °C).[9]
-
Maintain the temperature for a set period. For kinetic studies, samples should be taken at different time intervals.
-
Cool the reaction mixture rapidly to quench the isomerization.
-
Analyze the composition of the mixture using gas chromatography to determine the ratio of cis and trans isomers.[8]
-
Repeat the experiment at different temperatures to determine the activation energy.[8][10][11][12]
Photochemical Isomerization
Objective: To induce the photochemical isomerization of cis-1,2-difluoroethylene in the solution phase.
Materials:
-
cis-1,2-difluoroethylene
-
Spectroscopic grade solvent (e.g., acetonitrile (B52724) or cyclohexane)
-
Quartz photoreactor or cuvette
-
UV light source with a specific wavelength output (e.g., mercury lamp with filters or a specific wavelength LED)
-
UV-Vis spectrophotometer
-
Chemical actinometer (e.g., potassium ferrioxalate (B100866) solution) for quantum yield determination[13][14][15][16]
-
In-situ monitoring system (e.g., NMR or UV-Vis with a fiber optic probe)[14][17]
Procedure:
-
Prepare a dilute solution of cis-1,2-difluoroethylene in the chosen solvent in the quartz reactor.
-
Determine the photon flux of the light source using a chemical actinometer.
-
Irradiate the solution with the UV light source for a specific duration.
-
Monitor the progress of the isomerization in-situ using UV-Vis spectrophotometry by observing the change in absorbance at a wavelength where the two isomers have different extinction coefficients. Alternatively, samples can be taken at intervals and analyzed by GC or NMR.[18][19][20]
-
Continue irradiation until a photostationary state is reached (i.e., the isomer ratio no longer changes).
-
Calculate the quantum yield of the isomerization based on the initial rate of conversion and the measured photon flux.
Iodine-Catalyzed Isomerization
Objective: To demonstrate the iodine-catalyzed isomerization of cis-1,2-difluoroethylene.
Materials:
-
cis-1,2-difluoroethylene
-
Iodine (I₂) crystals
-
Solvent (e.g., a non-polar solvent like hexane (B92381) or toluene, or the reaction can be done in the gas phase)
-
Reaction vessel (e.g., a round-bottom flask with a reflux condenser for solution-phase or a sealed tube for gas-phase)
-
Heating and stirring apparatus (if in solution)
-
GC or NMR for analysis
Procedure:
-
Dissolve a known amount of cis-1,2-difluoroethylene in the solvent in the reaction vessel.
-
Add a catalytic amount of iodine to the solution. The concentration of iodine will affect the rate of isomerization.
-
Heat the mixture gently (if necessary to increase the rate) and stir. The reaction can also proceed at room temperature, albeit more slowly.
-
Monitor the reaction progress over time by taking small aliquots and analyzing them by GC or NMR to determine the cis to trans ratio.[21][22]
-
The reaction will proceed until the thermodynamic equilibrium is reached.
Visualizations
Reaction Pathways
Caption: Thermal isomerization pathway of this compound.
Caption: Simplified Jablonski diagram for photochemical isomerization.
Caption: Iodine-catalyzed isomerization mechanism.
Experimental Workflows
Caption: Workflow for Gas Chromatography (GC) analysis.
References
- 1. [PDF] Mechanism of cis/trans equilibration of alkenes via iodine catalysis. | Semantic Scholar [semanticscholar.org]
- 2. A flow reactor setup for photochemistry of biphasic gas/liquid reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uregina.ca [uregina.ca]
- 5. Mechanism of cis/trans equilibration of alkenes via iodine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tutorchase.com [tutorchase.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Activation Energy [chem.fsu.edu]
- 13. technoprocur.cz [technoprocur.cz]
- 14. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 15. d-nb.info [d-nb.info]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. rsc.org [rsc.org]
- 18. rsc.org [rsc.org]
- 19. Research Portal [scholarship.libraries.rutgers.edu]
- 20. tutorchase.com [tutorchase.com]
- 21. researchgate.net [researchgate.net]
- 22. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
relative stability of 1,2-difluoroethylene isomers
An In-depth Technical Guide on the Relative Stability of 1,2-Difluoroethylene Isomers
Introduction
This compound (C₂H₂F₂), also known as 1,2-difluoroethene, is an organofluoride that exists as two geometric isomers: cis-1,2-difluoroethylene ((Z)-1,2-difluoroethene) and trans-1,2-difluoroethylene ((E)-1,2-difluoroethene). In the vast majority of 1,2-disubstituted ethylenes, steric hindrance between the substituents in the cis isomer makes it less stable than the trans isomer. However, this compound presents a notable exception to this general rule, a phenomenon often referred to as the "cis effect".[1] The cis isomer of this compound is thermodynamically more stable than its trans counterpart.[1][2][3][4][5] This technical guide provides a comprehensive overview of the relative stability of these isomers, presenting quantitative thermodynamic data, detailing experimental protocols for stability determination, and offering a theoretical framework for understanding the origins of this unusual stability.
Quantitative Thermodynamic Data
The greater stability of the cis isomer is quantified by the enthalpy of isomerization (ΔH_isom). Multiple experimental and computational studies have converged on the energy difference between the two isomers. The cis isomer is consistently found to be more stable by approximately 0.9 to 1.1 kcal/mol.[1][4][5][6]
| Thermodynamic Parameter | Value (kcal/mol) | Method | Reference |
| Enthalpy of Isomerization (ΔH_isom) | 0.9 | Experimental | [1] |
| Enthalpy of Isomerization (ΔH_isom) | 0.928 | Experimental (Iodine-catalyzed equilibrium) | [6] |
| Energy Difference (ΔE) | 0.959 | Calculated | [6] |
| Energy Difference (ΔE) | 1.08 | Critically evaluated experimental data | [4][5] |
Table 1: Summary of Thermodynamic Data for the Isomerization of trans-1,2-Difluoroethylene to cis-1,2-Difluoroethylene.
Experimental Determination of Relative Stability
The relative thermodynamic stabilities of the this compound isomers are determined by measuring the equilibrium constant (K_eq) for the isomerization reaction at various temperatures. From the temperature dependence of K_eq, the standard enthalpy change (ΔH°) and entropy change (ΔS°) for the isomerization can be derived using the van 't Hoff equation. A common experimental approach involves catalyzed equilibration in the gas phase.
Detailed Methodology: Iodine-Catalyzed Gas-Phase Equilibration
A well-established method for determining the equilibrium concentrations of the cis and trans isomers involves iodine-catalyzed isomerization in the gas phase.[6]
Objective: To establish a thermodynamic equilibrium between cis- and trans-1,2-difluoroethylene and determine the equilibrium constant (K_eq) at a set temperature.
Materials:
-
A pure sample of either cis- or trans-1,2-difluoroethylene (or a mixture of known composition).
-
Iodine (I₂) crystals (catalyst).
-
A set of temperature-controlled reaction vessels (e.g., Pyrex bulbs).
-
A vacuum line for sample handling and transfer.
-
Analytical instrumentation for quantifying the isomer mixture, such as a Gas Chromatograph (GC) equipped with a suitable column and detector (e.g., Flame Ionization Detector or Thermal Conductivity Detector).
Protocol:
-
Vessel Preparation: A known volume reaction vessel is cleaned, dried, and attached to a vacuum line.
-
Catalyst Introduction: A small amount of solid iodine is introduced into the reaction vessel.
-
Reactant Introduction: A known pressure of the this compound isomer (or mixture) is introduced into the vessel from a storage bulb via the vacuum line. The pressure is measured using a manometer.
-
Equilibration: The sealed vessel is placed in a constant-temperature oven or bath and heated to the desired temperature. The iodine sublimes and dissociates into iodine atoms, which catalyze the isomerization by reversibly adding to the double bond, allowing for rotation around the C-C single bond in the resulting radical intermediate. The sample is left for a sufficient duration to ensure thermodynamic equilibrium is reached. This duration is typically determined through kinetic studies.
-
Sampling and Analysis: After equilibration, the vessel is cooled rapidly to quench the reaction. The gaseous mixture is then sampled and analyzed by Gas Chromatography to determine the relative molar concentrations of the cis and trans isomers.
-
Data Analysis:
-
The equilibrium constant is calculated as: K_eq = [cis-isomer] / [trans-isomer].
-
The procedure is repeated at several different temperatures.
-
A van 't Hoff plot of ln(K_eq) versus 1/T is constructed. The slope of this plot is equal to -ΔH°/R, and the intercept is ΔS°/R (where R is the gas constant). This allows for the determination of the standard enthalpy and entropy of isomerization.
-
Theoretical Basis for the "Cis Effect"
The enhanced stability of cis-1,2-difluoroethylene is contrary to what would be predicted based on steric repulsion and dipole-dipole interactions alone. The explanation lies in subtle electronic effects, primarily hyperconjugation. Natural Bond Orbital (NBO) analysis reveals two major electron delocalization effects that contribute to the stability of the isomers.[7]
-
LP Effect (Lone Pair Delocalization): This involves the delocalization of electron density from the fluorine lone pair orbitals (LP) into the antibonding π* orbital of the C=C double bond. This effect is a form of resonance that strengthens the C-F bond and weakens the C=C bond.
-
AP Effect (Antiperiplanar Hyperconjugation): This is a stabilizing interaction between a filled bonding orbital (σ) and an empty antibonding orbital (σ) that are oriented antiperiplanar to each other. In this compound, this involves interactions such as σ(C-H) → σ(C-F) and σ(C-F) → σ*(C-H).
While both effects are present in the cis and trans isomers, their magnitudes differ. Computational studies have shown that the total stabilizing energy from the LP effect is greater than that from the AP effect in both isomers.[7] However, the difference in the total AP effect between the two isomers is more significant and is considered the predominant factor driving the "cis effect".[7] The cis isomer experiences a greater degree of stabilizing antiperiplanar hyperconjugation than the trans isomer, leading to its lower overall energy.
Another contributing factor is the influence of the high electronegativity of fluorine on the double bond. As the halogen atom's radius decreases and its electronegativity increases (from iodine to fluorine in 1,2-dihaloethylenes), the relative energy of the cis isomer decreases, making it thermodynamically favored in the case of fluorine.[6]
Conclusion
The case of this compound is a classic example in physical organic chemistry where intuitive arguments based on steric hindrance fail to predict the correct order of isomer stability. The cis isomer is thermodynamically more stable than the trans isomer by approximately 0.9-1.1 kcal/mol.[1][4][5][6] This "cis effect" is not due to attractive forces but is a consequence of subtle, stabilizing electronic interactions. The primary driver is a greater degree of antiperiplanar hyperconjugation in the cis isomer compared to the trans isomer.[7] This understanding is supported by a combination of careful experimental measurements, such as iodine-catalyzed gas-phase equilibration, and high-level computational studies. This phenomenon underscores the importance of considering electronic delocalization effects when evaluating the stability of substituted alkenes, particularly those involving highly electronegative elements like fluorine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Ab initio study of the stability of the symmetrical and unsymmetrical difluoroethylenes relative to ethylene and monofluoroethylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 7. academic.oup.com [academic.oup.com]
The Electronic Structure of cis-1,2-Difluoroethylene: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electronic structure of cis-1,2-difluoroethylene (C₂H₂F₂). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's fundamental properties. The document synthesizes experimental and theoretical data, detailing the molecular orbital configuration, ionization energies, and geometric parameters. A significant focus is placed on the "cis-effect," the unusual stability of the cis isomer relative to the trans isomer, with explanations derived from advanced computational methods. Detailed methodologies for key experimental and theoretical techniques are provided, and quantitative data are summarized in structured tables for clarity and comparative analysis.
Introduction
1,2-Difluoroethylene is an organofluoride with the molecular formula C₂H₂F₂ that exists as two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene.[1] Unlike most 1,2-disubstituted ethylenes where the trans isomer is sterically favored and therefore more stable, cis-1,2-difluoroethylene is more stable than its trans counterpart by approximately 0.9 kcal/mol.[1] This phenomenon, known as the "cis-effect," is a subject of considerable interest and is rooted in the molecule's unique electronic structure. Understanding these electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications. This guide explores the electronic landscape of the cis isomer through a review of spectroscopic data and computational studies.
Molecular Orbitals and Electronic Configuration
The electronic structure of cis-1,2-difluoroethylene is defined by the interactions of its constituent atomic orbitals. The molecule possesses C₂ᵥ symmetry.[2] The carbon atoms are sp² hybridized, forming a sigma (σ) bond framework and a pi (π) system.[3] The σ framework consists of C-C, C-H, and C-F bonds. The π system is formed by the overlap of the p-orbitals on the carbon atoms, creating a π bonding and a π* antibonding molecular orbital.[3] The fluorine atoms, with their high electronegativity and lone pairs, significantly influence the energy levels and spatial distribution of the molecular orbitals.
Theoretical studies, particularly those employing Natural Bond Orbital (NBO) analysis, have been instrumental in elucidating the electronic interactions that contribute to the molecule's stability. These analyses reveal delocalization mechanisms, such as hyperconjugation, that play a key role in the cis-effect.[4] Specifically, interactions between the halogen lone pairs and the C=C bond antibonding orbitals (LP effect) and periplanar hyperconjugations are identified as stabilizing forces in the cis isomer.[4]
Quantitative Electronic and Geometric Data
The electronic and geometric properties of cis-1,2-difluoroethylene have been extensively characterized through both experimental techniques and high-level ab initio calculations. The following tables summarize key quantitative data.
Table 1: Ionization Energies
Ionization energies provide critical information about the energy levels of the molecular orbitals. The values below were determined from photoelectron spectroscopy and photoionization studies.
| Ionization Energy (eV) | Assignment/Reference |
| 10.200 | Vertical Ionization Energy[5] |
| 13.75 ± 0.03 | Appearance Energy for C₂HF⁺ + HF[6] |
| 14.00 ± 0.03 | Appearance Energy for C₂H₂F⁺ + F[6] |
| 14.40 ± 0.08 | Appearance Energy for CH₂F⁺ + CF[6] |
| 14.50 ± 0.03 | Appearance Energy for CF⁺ + CH₂F[6] |
Table 2: Molecular Geometry
The precise geometry of cis-1,2-difluoroethylene has been determined using microwave spectroscopy and corroborated by coupled cluster computational methods.
| Parameter | Value | Reference |
| C=C Bond Length | 1.324 Å | Microwave Spectroscopy[3][7] |
| C-H Bond Length | 1.089 Å | Microwave Spectroscopy[7] |
| C-F Bond Length | 1.335 Å | Microwave Spectroscopy[7] |
| ∠FCC Bond Angle | 122.1° | Microwave Spectroscopy[7] |
| ∠HCC Bond Angle | 124.0° | Microwave Spectroscopy[7] |
Table 3: Physicochemical Properties
This table includes other important electronic and physical properties of the molecule.
| Property | Value | Reference |
| Dipole Moment | 2.42 D | Microwave Spectroscopy (Stark effect)[3][8] |
| Relative Stability (ΔE) | cis is more stable by ~0.9 kcal/mol | General observation[1] |
| Enthalpy of Formation (g) | -330.13 ± 0.38 kJ/mol | Active Thermochemical Tables (ATcT)[9] |
| Boiling Point | -26 °C | CRC Handbook of Chemistry and Physics[10] |
Methodologies for Characterization
Experimental Protocols
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule, from which its precise geometric structure and dipole moment can be derived.
-
Sample Preparation: A gaseous sample of cis-1,2-difluoroethylene, often isotopically substituted (e.g., with ¹³C), is introduced into a high-vacuum chamber.[3][7] For studies of intermolecular interactions, the sample can be co-expanded with a partner gas like argon or HCl from a pulsed nozzle at a backing pressure of 1-2 atm.[11]
-
Instrumentation: A typical experiment employs a Fourier transform microwave (FTMW) spectrometer.[11] A pulse of microwave radiation is used to polarize the sample gas in a Fabry-Pérot cavity or a chirped-pulse broadband spectrometer is used.[11]
-
Data Acquisition: After the microwave pulse, the coherent rotational emission from the molecules is detected as a free induction decay (FID). This time-domain signal is then Fourier transformed to yield the frequency-domain absorption spectrum.
-
Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C).[3] By analyzing multiple isotopologues, the atomic coordinates can be determined with high precision.[7] The Stark effect, the splitting of rotational lines in an applied electric field, is analyzed to determine the molecule's permanent electric dipole moment.[3]
Photoelectron Spectroscopy (PES)
PES is used to measure the ionization energies of a molecule, providing direct experimental insight into the energies of its molecular orbitals.
-
Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber where it is irradiated.
-
Ionization Source: A high-energy monochromatic photon source, such as a He(I) or He(II) lamp or synchrotron radiation, is used to ionize the molecule.[6]
-
Energy Analysis: The kinetic energy of the ejected photoelectrons is measured by an electron energy analyzer.
-
Data Analysis: The ionization energy (IE) is calculated by subtracting the kinetic energy of the photoelectron (KE) from the energy of the incident photon (hν): IE = hν - KE. The resulting spectrum shows bands corresponding to ionization from different molecular orbitals. The fine structure within these bands can provide information about the vibrational energy levels of the resulting cation.[12]
Computational Protocols
Ab Initio and Density Functional Theory (DFT) Calculations
Computational chemistry is essential for understanding the electronic structure and explaining phenomena like the cis-effect.
-
Method Selection: A variety of methods are used to study cis-1,2-difluoroethylene. These include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Density Functional Theory (DFT) with functionals like B3LYP, and high-accuracy methods like Coupled Cluster (CC) theory (e.g., CCSD(T)).[13][14][15] Multireference methods are sometimes employed to accurately describe the electronic structure during processes like isomerization.[13]
-
Basis Set Selection: The choice of basis set is critical for accurate results. Common choices include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(3df,3pd)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).[4][15] Diffuse and polarization functions are often necessary to accurately describe the electron distribution, especially for a molecule containing electronegative fluorine atoms.
-
Procedure:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure at the chosen level of theory.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Property Calculation: Single-point energy calculations are performed to determine electronic energies, molecular orbital energies, dipole moments, and other properties.
-
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is a post-calculation technique used to interpret the wavefunction in terms of localized bonds and lone pairs.[4] It quantifies delocalization effects (hyperconjugation) by calculating the second-order perturbation theory energy of interaction (E(2)) between filled (donor) and empty (acceptor) orbitals.[4][10] This is a key method for explaining the electronic origins of the cis-effect.[4]
Visualization of Theoretical Workflow
The following diagram illustrates a typical computational workflow for investigating the relative stability of the cis and trans isomers of this compound.
Caption: Computational workflow for investigating the cis-effect in this compound.
Conclusion
The electronic structure of cis-1,2-difluoroethylene is a compelling example of how subtle electronic effects can override classical steric considerations. Its stability relative to the trans isomer is well-established by both experimental and computational data. The key determinants of its electronic configuration are the strong electronegativity of the fluorine atoms and the resulting hyperconjugative interactions between fluorine lone pairs and the π-system of the C=C double bond. The quantitative data and methodologies presented in this guide offer a robust foundation for researchers working with this molecule, enabling a deeper understanding of its properties and reactivity.
References
- 1. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fourier transform microwave spectroscopy and molecular structure of the trans-1,2-difluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. NATURAL BOND ORBITAL [nbo6.chem.wisc.edu]
- 10. rzepa.net [rzepa.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. homeweb.unifr.ch [homeweb.unifr.ch]
- 13. tandfonline.com [tandfonline.com]
- 14. Ab initio coupled cluster determination of the equilibrium structures of cis- and trans-1,2-difluoroethylene and 1,1-difluoroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unveiling the Planar Architecture: A Technical Guide to the Molecular Geometry of trans-1,2-Difluoroethylene
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular geometry of trans-1,2-difluoroethylene (C₂H₂F₂), a molecule of significant interest in physical organic chemistry and materials science. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of its structural parameters, symmetry, and the experimental methodologies employed in their determination.
Core Molecular Structure and Symmetry
trans-1,2-Difluoroethylene is a planar molecule characterized by a carbon-carbon double bond with fluorine and hydrogen atoms attached to each carbon, positioned on opposite sides of the double bond.[1] This arrangement results in a nonpolar molecule with a net dipole moment of zero, as the individual bond dipoles of the polar C-F bonds cancel each other out due to the molecule's symmetry.[2][3]
The molecule belongs to the C₂h point group, which includes a twofold axis of rotation (C₂), a center of inversion (i), and a horizontal mirror plane (σh).[4][5][6] This high degree of symmetry dictates its spectroscopic properties and influences its intermolecular interactions.
Quantitative Geometric Parameters
The precise bond lengths and angles of trans-1,2-difluoroethylene have been determined through high-resolution infrared spectroscopy. The key structural parameters are summarized in the table below.
| Parameter | Description | Value |
| r(C=C) | Carbon-Carbon double bond length | 1.316 Å[7] |
| r(C-H) | Carbon-Hydrogen bond length | 1.080 Å[7] |
| r(C-F) | Carbon-Fluorine bond length | 1.352 Å[7] |
| α(CCH) | Carbon-Carbon-Hydrogen bond angle | 126.3°[7] |
| α(CCF) | Carbon-Carbon-Fluorine bond angle | 119.2°[7] |
| Dihedral Angle | H-C=C-H | 180° |
| Dihedral Angle | F-C=C-F | 180° |
| Dihedral Angle | H-C=C-F | 0° |
Experimental Methodology: High-Resolution Infrared Spectroscopy
The determination of the complete molecular structure of trans-1,2-difluoroethylene was achieved through the analysis of high-resolution infrared spectra of the normal isotopomer and its ¹³C₂, d₂, and d₁ substituted analogs.[8]
Experimental Workflow:
-
Synthesis of Isotopomers: The ¹³C₂ isotopomer of trans-1,2-difluoroethylene was synthesized to provide the necessary isotopic variation for a complete structural determination.[8]
-
High-Resolution Infrared Spectroscopy: The infrared spectra of the different isotopomers were recorded at high resolution.[8]
-
Rotational Analysis: The ground state rotational constants (A, B, and C) for each isotopomer were determined by fitting a Watson-type Hamiltonian to the ground state combination differences obtained from the analysis of multiple band types for each species.[8][7]
-
Structural Determination: The substitution coordinates for the carbon and hydrogen atoms were calculated from the sets of rotational constants. Effective coordinates for the fluorine atoms were also determined. This comprehensive dataset allowed for the precise calculation of the bond lengths and angles of the molecule.[8][7]
Molecular Geometry Visualization
The following diagram illustrates the planar structure of trans-1,2-difluoroethylene, highlighting its key geometric parameters and symmetry elements.
Conclusion
The molecular geometry of trans-1,2-difluoroethylene is well-defined, characterized by its planarity, C₂h symmetry, and specific set of bond lengths and angles determined with high precision. This detailed structural understanding is fundamental for accurately modeling its chemical behavior, reactivity, and interactions in various chemical and biological systems. The experimental approach outlined provides a robust framework for the structural determination of similar small molecules.
References
Synthesis of 1,2-Difluoroethylene: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of 1,2-difluoroethylene (HFO-1132), a valuable fluorinated building block in organic synthesis and materials science. This document details several key synthetic methodologies, presenting quantitative data in a structured format for easy comparison, and offers detailed experimental protocols for the most established laboratory procedures. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the reaction processes.
Comparative Overview of Synthesis Methods
The selection of a synthetic route for this compound depends on factors such as precursor availability, desired isomeric purity ((E) vs. (Z)), and required scale. The following table summarizes quantitative data for four common laboratory-scale synthesis methods.
| Method | Starting Material | Reagents/Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Isomer Ratio (E/Z) | Reference |
| 1. Dechlorination with Zinc | 1,2-Dichloro-1,2-difluoroethane (B3190508) (HCFC-132) | Zinc dust, Methanol (B129727) or Ethanol | 60 - 65 | Atmospheric | High | Mixture | [1][2] |
| 2. Catalytic Hydrogenation | 1,2-Dichloro-1,2-difluoroethylene (B1335003) (CFO-1112) | H₂, Palladium on activated charcoal (0.5% Pd) | 300 - 400 | 1 - 15 | High | Mixture | [3][4] |
| 3. Dehydrofluorination | 1,1,2-Trifluoroethane (HFC-143) | Potassium t-butoxide (t-BuOK) or metal catalysts | Not specified | Not specified | - | - | [2][5][6] |
| 4. Dehydrochlorination | 1-Chloro-1,2-difluoroethane (HCFC-142a) | Metal-based catalysts (e.g., Pd, Ru) | Not specified | Not specified | - | - | [2][5] |
Experimental Protocols
The following sections provide detailed methodologies for the two most well-documented laboratory-scale synthesis routes for this compound.
Method 1: Dechlorination of 1,2-Dichloro-1,2-difluoroethane with Zinc
This method is a classic and reliable approach for the laboratory preparation of this compound. It involves the reductive dechlorination of 1,2-dichloro-1,2-difluoroethane using zinc dust in an alcohol solvent. The reaction produces a mixture of (E)- and (Z)-1,2-difluoroethylene, which can be separated by fractional distillation.[1][2]
Materials:
-
1,2-Dichloro-1,2-difluoroethane (HCFC-132)
-
Zinc dust (activated)
-
Anhydrous methanol (or ethanol)
-
Zinc chloride (catalytic amount, optional)
-
500 mL three-necked round-bottom flask
-
Dropping funnel
-
Distillation head and condenser
-
Receiving flask (cooled in an ice bath)
-
Magnetic stirrer and heating mantle
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser. The condenser outlet should lead to a pre-weighed receiving flask cooled in an ice bath to collect the volatile product. Ensure all glassware is thoroughly dried.
-
Reagent Charging: In the reaction flask, place activated zinc dust and anhydrous methanol. A catalytic amount of zinc chloride can be added to initiate the reaction.
-
Initiation of Reaction: Heat the zinc-methanol suspension to a gentle reflux (approximately 60-65 °C) with vigorous stirring.
-
Addition of Substrate: Prepare a solution of 1,2-dichloro-1,2-difluoroethane in anhydrous methanol. Once the zinc suspension is refluxing, begin the dropwise addition of the substrate solution from the dropping funnel.
-
Reaction Control: The reaction is exothermic. After the initial addition, it may be necessary to remove the heating mantle to maintain a controlled reflux. The rate of addition should be adjusted to maintain a steady distillation of the this compound product.
-
Completion and Collection: After the addition is complete (typically over 1-2 hours), gently heat the reaction mixture to ensure all the product has distilled over.
-
Purification: The collected crude product is a mixture of (E)- and (Z)-1,2-difluoroethylene and some residual methanol. The isomers can be separated by low-temperature fractional distillation. The boiling point of (E)-1,2-difluoroethylene is -53.1 °C, and for (Z)-1,2-difluoroethylene, it is -26.0 °C.[5]
Method 2: Catalytic Hydrogenation of 1,2-Dichloro-1,2-difluoroethylene
This method involves the gas-phase catalytic hydrogenation of 1,2-dichloro-1,2-difluoroethylene (CFO-1112) to produce this compound.[3][4] This process can be tuned to favor the formation of this compound over the partially hydrogenated product, 1-chloro-1,2-difluoroethylene (B1596267).
Materials:
-
1,2-Dichloro-1,2-difluoroethylene (CFO-1112)
-
Hydrogen gas (H₂)
-
Palladium on activated charcoal (0.5% Pd by weight)
-
Tubular reactor (e.g., made of stainless steel or nickel)
-
Furnace for heating the reactor
-
Mass flow controllers for gases
-
Condenser and cold trap (-70 °C)
-
Scrubber with aqueous NaOH solution
Procedure:
-
Catalyst Loading: Pack the tubular reactor with the palladium on activated charcoal catalyst.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Reaction Conditions: Heat the reactor to the desired temperature (300-400 °C). Introduce a preheated mixture of 1,2-dichloro-1,2-difluoroethylene and hydrogen gas into the reactor using mass flow controllers. The molar ratio of hydrogen to CFO-1112 is typically between 3:1 and 5:1. The reaction can be carried out at pressures ranging from atmospheric to 15 bar.[3]
-
Product Collection: The gaseous effluent from the reactor is passed through a condenser and then a cold trap maintained at -70 °C to condense the organic products.
-
Work-up: The condensed products are a mixture of this compound, 1-chloro-1,2-difluoroethylene, and unreacted starting material. The acidic byproduct (HCl) is scrubbed by passing the gas stream through an aqueous sodium hydroxide (B78521) solution.
-
Purification: The components of the condensed liquid can be separated by fractional distillation.
Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 3. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 4. FR2583039A1 - Process for the preparation of this compound and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. This compound (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Properties of (Z)-1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1,2-Difluoroethylene, a fluorinated alkene, is a compound of growing interest in various scientific fields, including materials science and as a potential component in pharmaceutical synthesis. Its unique physical properties, dictated by its molecular structure and the high electronegativity of fluorine, are critical for its handling, application, and the prediction of its behavior in chemical reactions. This technical guide provides a comprehensive overview of the core physical properties of (Z)-1,2-difluoroethylene, complete with experimental methodologies and a structured presentation of quantitative data.
Core Physical Properties
The physical characteristics of (Z)-1,2-difluoroethylene are summarized in the table below. These properties are essential for understanding the compound's behavior under various conditions.
Quantitative Data Summary
| Physical Property | Value | Unit | Source(s) |
| Molecular Formula | C₂H₂F₂ | - | --INVALID-LINK-- |
| Molecular Weight | 64.034 | g/mol | --INVALID-LINK-- |
| Normal Boiling Point | -26.0 | °C | --INVALID-LINK-- |
| Normal Melting Point | -165.25 | °C | --INVALID-LINK-- |
| Vapor Pressure | 5880 | mmHg at 25°C | --INVALID-LINK-- |
| Enthalpy of Vaporization | 18.37 | kJ/mol | --INVALID-LINK-- |
| Enthalpy of Fusion | 7.30 | kJ/mol | --INVALID-LINK-- |
| LogP (Octanol/Water Partition Coefficient) | 1.397 | - | --INVALID-LINK-- |
| Water Solubility (log10ws) | -1.21 | mol/L | --INVALID-LINK-- |
Experimental Protocols
Accurate determination of physical properties is paramount for the reliable application of chemical compounds. Below are detailed methodologies for key experiments used to determine the physical properties of volatile organic compounds like (Z)-1,2-difluoroethylene.
Determination of Boiling Point
The boiling point of a volatile liquid can be determined using several methods, including simple distillation and the Thiele tube method.[1][2]
Simple Distillation Method:
-
Apparatus Setup: A distillation flask is filled with the liquid sample (at least 5 mL) and a few boiling chips. A condenser is attached vertically to the flask, and a thermometer is positioned so that its bulb is just below the side arm of the flask.
-
Heating: The flask is gently heated.
-
Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
-
Data Recording: The constant temperature at which the liquid actively boils and condenses is recorded as the boiling point.[1] It is crucial to record the atmospheric pressure as the boiling point is pressure-dependent.
Determination of Melting Point
For substances that are solid at low temperatures, the capillary method is commonly employed to determine the melting point.[3][4]
Capillary Method:
-
Sample Preparation: A small amount of the solidified sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating: The sample is heated at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) near the expected melting point ensures accuracy.[3]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point. For a pure substance, this range should be narrow.
Determination of Density
The density of a volatile liquid or gas can be determined using methods such as the pycnometer method or gas pycnometry for high precision.[5][6]
Pycnometer Method (for liquids):
-
Measurement of Empty Pycnometer Mass: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and its mass is precisely measured.
-
Measurement of Pycnometer with Sample Mass: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and its mass is measured again.
-
Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer. Temperature control is critical for accurate measurements.[6]
Logical Workflow for Physical Property Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of the physical properties of a chemical compound like (Z)-1,2-difluoroethylene.
Conclusion
This technical guide provides essential physical property data and experimental methodologies for (Z)-1,2-difluoroethylene. The presented information is crucial for researchers and professionals in drug development and materials science, enabling a better understanding and utilization of this compound in various applications. The outlined workflow for physical property analysis provides a systematic approach to characterizing chemical substances, ensuring data accuracy and comprehensive documentation.
References
Spectroscopic Identification of 1,2-Difluoroethylene Isomers: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and differentiation of the cis and trans isomers of 1,2-difluoroethylene. The distinct molecular symmetries of these isomers, C2v for cis and C2h for trans, give rise to unique spectral signatures in various spectroscopic methods. This document details the application of infrared (IR), Raman, nuclear magnetic resonance (NMR), and microwave spectroscopy for the unambiguous identification of each isomer. Detailed experimental protocols, comparative data tables, and logical workflow diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development and materials science.
Introduction
This compound (C₂H₂F₂) exists as two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. The spatial arrangement of the fluorine and hydrogen atoms around the carbon-carbon double bond dictates their physical and chemical properties. The cis isomer possesses C2v symmetry, while the trans isomer belongs to the C2h point group. This fundamental difference in symmetry is the cornerstone of their spectroscopic differentiation. Notably, the cis isomer is thermodynamically more stable than the trans isomer by approximately 0.9 kcal/mol.[1] This guide explores the principles and practical applications of key spectroscopic techniques to distinguish between these two isomers.
Spectroscopic Methodologies and Data
The identification of cis- and trans-1,2-difluoroethylene is reliably achieved through a combination of vibrational and rotational spectroscopy, as well as nuclear magnetic resonance. Each technique probes different molecular properties, providing complementary information for a conclusive assignment.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for distinguishing between the two isomers due to their different selection rules for IR and Raman activity.
-
cis-1,2-Difluoroethylene (C2v symmetry): All 12 normal modes of vibration are Raman active. The modes belonging to the A₁, B₁, and B₂ symmetry species are also infrared active. The A₂ modes are infrared inactive.
-
trans-1,2-Difluoroethylene (C2h symmetry): This isomer has a center of inversion, leading to the rule of mutual exclusion. Vibrational modes are either IR active (Au and Bu species) or Raman active (Ag and Bg species), but not both.
The distinct vibrational frequencies for each isomer provide a clear method for their identification.[2][3]
Table 1: Fundamental Vibrational Frequencies (cm⁻¹) for this compound Isomers
| Vibrational Mode | cis-1,2-Difluoroethylene (C₂H₂F₂) [4] | trans-1,2-Difluoroethylene (C₂H₂F₂) [4] | Symmetry Species (cis) | Symmetry Species (trans) | Activity (cis) | Activity (trans) |
| ν₁ (CH stretch) | 3122 | 3111 | a₁ | ag | IR, Raman | Raman |
| ν₂ (C=C stretch) | 1716 | 1694 | a₁ | ag | IR, Raman | Raman |
| ν₃ (CF stretch) | 1263 | 1286 | a₁ | ag | IR, Raman | Raman |
| ν₄ (CH bend) | 1015 | 1123 | a₁ | ag | IR, Raman | Raman |
| ν₅ (CCF deform) | 237 | 548 | a₁ | ag | IR, Raman | Raman |
| ν₆ (CH bend) | 839 | - | a₂ | - | Raman | - |
| ν₇ (Torsion) | 495 | 875 | a₂ | au | Raman | IR |
| ν₈ (CH stretch) | 3136 | - | b₁ | - | IR, Raman | - |
| ν₉ (CF stretch) | 1374 | - | b₁ | - | IR, Raman | - |
| ν₁₀ (CH bend) | 1130 | 788 | b₁ | bg | IR, Raman | Raman |
| ν₁₁ (CCF deform) | 769 | - | b₁ | - | IR, Raman | - |
| ν₁₂ (CH bend) | 756 | 3114 | b₂ | bu | IR, Raman | IR |
| - (CF stretch) | - | 1274 | - | bu | - | IR |
| - (CH bend) | - | 1159 | - | bu | - | IR |
| - (Torsion) | - | 329 | - | au | - | IR |
| - (CF deform) | - | 341 | - | bu | - | IR |
Note: Some modes in the trans isomer are not directly comparable to the cis isomer due to the difference in symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy provides definitive structural information based on chemical shifts and spin-spin coupling constants (J-coupling). The spatial relationship between the nuclei results in significantly different coupling constants for the cis and trans isomers.[5][6]
Table 2: ¹H and ¹⁹F NMR Parameters for this compound Isomers
| Parameter | cis-1,2-Difluoroethylene | trans-1,2-Difluoroethylene |
| ³JHH (vicinal H-H coupling) | ~ -1.3 to +5.2 Hz | ~ +10.0 to +15.5 Hz |
| ³JFF (vicinal F-F coupling) | ~ -20.5 to -34.0 Hz | ~ +118.0 to +121.5 Hz |
| ³JHF (vicinal H-F coupling) | ~ +12.0 to +21.5 Hz | ~ +3.0 to +7.0 Hz |
| ²JHF (geminal H-F coupling) | ~ +72.0 to +75.0 Hz | ~ +45.0 to +50.0 Hz |
Note: The sign of the coupling constants can be determined from gas-phase NMR studies. The magnitudes are the most critical aspect for isomer differentiation in solution-state NMR.
The most striking difference is in the vicinal ³JFF coupling constant, which is large and positive for the trans isomer and significantly smaller and negative for the cis isomer. Similarly, the vicinal ³JHH coupling is larger for the trans isomer.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase, providing highly accurate rotational constants. These constants are inversely proportional to the moments of inertia and are therefore directly related to the molecular geometry. The distinct structures of the cis and trans isomers result in different rotational constants.[7][8]
Table 3: Ground State Rotational Constants (cm⁻¹) for this compound Isomers
| Rotational Constant | cis-1,2-Difluoroethylene | trans-1,2-Difluoroethylene [8] |
| A | 0.70393 | 1.8247501 |
| B | 0.19782 | 0.13396608 |
| C | 0.15418 | 0.12473595 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Sample Preparation
The isomers can be synthesized by methods such as the dehalogenation of 1,2-dichloro-1,2-difluoroethane (B3190508) or the reaction of chlorotrifluoroethylene (B8367) with hydrogen bromide followed by dehalogenation.[2] Separation of the isomers can be achieved by gas chromatography.[9] Purity should be checked by an initial spectroscopic screen, such as IR spectroscopy.[9]
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Cell: A 10 cm path length gas cell with windows transparent to the mid-infrared region (e.g., KBr or CsBr).
-
Procedure:
-
Evacuate the gas cell.
-
Introduce the gaseous sample of the this compound isomer into the cell to a pressure of approximately 5-500 mm Hg. The pressure may need to be optimized to observe both strong and weak bands.[2]
-
Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Calibrate the spectrometer using standard references such as polystyrene film or water vapor bands.[2]
-
Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a laser source (e.g., Ar⁺ ion laser).
-
Sample Cell: A capillary tube or a multi-pass gas cell.
-
Procedure:
-
Introduce the gaseous or liquid sample into the appropriate cell.
-
Irradiate the sample with the laser beam.
-
Collect the scattered light at a 90° angle to the incident beam.
-
Record the Raman spectrum and measure the depolarization ratios of the observed bands to aid in symmetry assignments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve the purified isomer in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. For gas-phase studies, the sample can be sealed in a thick-walled NMR tube.
-
Procedure:
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Determine the chemical shifts and coupling constants from the spectra. Decoupling experiments may be useful to simplify complex spectra and aid in assignments.
-
Microwave Spectroscopy
-
Instrument: A pulsed-jet Fourier transform microwave (FTMW) spectrometer.
-
Sample Preparation: A dilute mixture of the this compound isomer (e.g., 1%) in a carrier gas such as argon or neon is prepared at a backing pressure of 1-2 atm.[10]
-
Procedure:
-
The gas mixture is expanded supersonically into a vacuum chamber.
-
The molecules are polarized by a microwave pulse.
-
The resulting free induction decay (FID) is detected and Fourier transformed to obtain the frequency-domain spectrum.
-
The rotational transitions are assigned, and the rotational constants are determined by fitting the spectrum to a rotational Hamiltonian.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the logical flow of spectroscopic identification and the key distinguishing features of the this compound isomers.
Caption: Workflow for the separation and spectroscopic identification of this compound isomers.
Caption: Key distinguishing spectroscopic properties of cis- and trans-1,2-difluoroethylene.
Conclusion
The spectroscopic identification of cis- and trans-1,2-difluoroethylene isomers is a straightforward process when the appropriate techniques are employed. The fundamental differences in molecular symmetry between the two isomers lead to distinct and readily interpretable spectra. Vibrational spectroscopy (IR and Raman) offers a rapid and effective method for differentiation based on selection rules and characteristic frequencies. NMR spectroscopy, particularly the measurement of vicinal ³JHH and ³JFF coupling constants, provides unambiguous structural confirmation. For high-precision structural determination in the gas phase, microwave spectroscopy yields accurate rotational constants that are unique to each isomer. By utilizing the data and protocols outlined in this guide, researchers can confidently identify and characterize these important fluorinated ethylene (B1197577) isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. NMR Spectra of Cis and Trans 1,2‐Difluoroethylene in the Gas Phase | Semantic Scholar [semanticscholar.org]
- 7. Item - Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra - figshare - Figshare [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. homeweb.unifr.ch [homeweb.unifr.ch]
- 10. pubs.aip.org [pubs.aip.org]
A Century of Innovation: Charting the Synthetic History of 1,2-Difluoroethylene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethylene (DFAE), designated as HFO-1132, is a fluorinated hydrocarbon that has garnered significant interest across various scientific and industrial domains. Initially explored in the mid-20th century, its unique physicochemical properties, stemming from the presence of a fluorine-substituted double bond, have led to its application as a refrigerant, a monomer for fluoropolymers, and a versatile building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the historical evolution of this compound synthesis, presenting key methodologies, experimental protocols, and quantitative data to serve as a valuable resource for researchers and professionals in the field.
Early Discoveries and Foundational Syntheses
The first documented instance of this compound synthesis occurred in 1955, where it was identified as a byproduct in the reaction of diborane (B8814927) with tetrafluoroethylene.[1][2] However, the first deliberate and preparative route was reported in 1957 by Haszeldine and Steele.[1][3] Their method utilized trifluoroethylene (B1203016) (HFO-1123) as the starting material. Another early and significant approach involved the use of 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132). This precursor was synthesized from 1,1,2,2-tetrachloro-1,2-difluoroethane (B1219685) (CFC-112) via reduction with lithium aluminum hydride or through photoreduction.[1][2] The subsequent reaction of HCFC-132 with zinc or magnesium yielded a mixture of (E)- and (Z)-1,2-difluoroethylene, which could then be separated by fractional distillation.[1][2]
Evolution of Synthetic Methodologies
Over the decades, research into the synthesis of this compound has expanded, leading to a variety of approaches starting from different halogenated hydrocarbons. A significant portion of these developments can be found in the patent literature, with Daikin Industries being a major contributor.[3] These methods can be broadly categorized based on the starting material and the key transformation step.
Dehydrohalogenation Reactions
A common strategy for introducing the double bond in this compound is through dehydrohalogenation (elimination of HX, where X is a halogen).
-
Dehydrofluorination of 1,1,2-Trifluoroethane (HFC-143): This method involves the elimination of hydrogen fluoride (B91410) from HFC-143. The reaction can be carried out in the presence of a base, such as potassium tert-butoxide (t-BuOK), or with a metal-based catalyst (e.g., Cr, Al, Fe, Ni, Mg).[2]
-
Dehydrochlorination of Chloro-difluoroethanes (HCFC-142/142a): 2-Chloro-1,2-difluoroethane (HCFC-142) and 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) can serve as precursors to this compound via dehydrochlorination.[2] This reaction is typically catalyzed by metal-based catalysts such as Fe, Mg, Ca, Ni, Zn, Pd, Li, Na, or Ru.[1]
Reductive Dechlorination
Another important class of reactions for the synthesis of this compound is the removal of chlorine atoms from a saturated or unsaturated precursor.
-
From 1,2-Dichloro-1,2-difluoroethane (HCFC-132): As mentioned in the early synthesis, the reaction of HCFC-132 with reducing agents like zinc or magnesium is a well-established method.[1][2]
-
From 1,2-Dichloro-1,2-difluoroethylene (CFO-1112): The chlorine atoms in CFO-1112 can be removed through catalytic hydrogenation. A variety of metal catalysts are effective for this transformation, including Pd, Pt, Rh, Ru, Ir, Ni/Cu, Ag, Au, Zn, Cr, and Co.[1][2] This process is also described in patent literature as a method for producing a mixture of this compound and 1-chloro-1,2-difluoroethylene (B1596267).
Other Notable Synthetic Routes
Patent literature also describes more specialized or "exotic" syntheses, such as the preparation of this compound from perfluoropropyl vinyl ether.[1][2] Additionally, the reaction of 1,2-dichloroethylene with hydrogen fluoride in the presence of metal fluorides or transition metals (Cr, Al, Co, Mn, Ni, Fe) has been reported.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of (E)- and (Z)-1,2-difluoroethylene.
Table 1: Physical Properties of this compound Isomers [1]
| Property | (E)-1,2-Difluoroethylene | (Z)-1,2-Difluoroethylene |
| Boiling Point (°C) | -53.1 | -26.0 |
| Density (at -153 °C, g/cm³) | 1.592 | 1.556 |
| Dipole Moment (Debye) | 0 | 2.42 (experimental) |
| Ozone Depletion Potential (ODP) | 0 | — |
| Global Warming Potential (GWP100) | 1.9 | 1.5 |
Table 2: NMR Spectral Data of this compound Isomers [1]
| Nucleus | Isomer | Chemical Shift (ppm) | Coupling Constants (Hz) |
| ¹H | (E) | 6.23 | J(H,F) = 45.5, J(H,F') = 19.5, J(H,H') = 10.5 |
| ¹H | (Z) | 6.23 | J(H,F) = 1.5, J(H,F') = 1.5, J(H,H') = -2.5 |
| ¹⁹F | (E) | -165.8 | J(F,H) = 45.5, J(F,H') = 19.5, J(F,F') = 121.5 |
| ¹⁹F | (Z) | -133.5 | J(F,H) = 1.5, J(F,H') = 1.5, J(F,F') = -19.5 |
| ¹³C | (E) | 134.5 | J(C,F) = 295.5, J(C,F') = 45.5 |
| ¹³C | (Z) | 134.5 | J(C,F) = 295.5, J(C,F') = 45.5 |
Key Experimental Protocols
Synthesis of this compound from 1,2-Dichloro-1,2-difluoroethylene via Hydrogenolysis
This process, detailed in patent literature, describes the catalytic hydrogenolysis of 1,2-dichloro-difluoro-ethylene to produce a mixture of this compound and 1-chloro-1,2-difluoroethylene.
-
Reactants: 1,2-dichloro-difluoro-ethylene and Hydrogen (H₂).
-
Catalyst: A hydrogenation catalyst, preferably Palladium (Pd) or an alloy thereof, supported on an inert material (e.g., alumina, carbon) at a concentration of 0.1 to 5% by weight.
-
Reaction Conditions:
-
Temperature: 200°C to 600°C, preferably 300°C to 400°C.
-
Pressure: Atmospheric pressure up to 15 bars.
-
Molar Ratio (H₂ / C₂Cl₂F₂): 0.5 to 10, preferably 3 to 5.
-
Contact Time: 10 to 20 seconds.
-
-
Procedure: The reactants are continuously fed into a heated catalytic bed. The reaction gases exiting the reactor are condensed at a temperature below 0°C to collect the products. The weight ratio of this compound to 1-chloro-1,2-difluoroethylene in the product can be controlled within the range of 0.5 to 5 by adjusting the reaction conditions.
Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate some of the key synthetic routes to this compound.
Conclusion
The synthesis of this compound has evolved significantly from its initial discovery as a reaction byproduct. The development of various synthetic routes, primarily through dehydrohalogenation and reductive dechlorination of readily available halocarbons, has made this versatile molecule more accessible for a range of applications. The patent literature, in particular, highlights the industrial drive to find efficient and scalable production methods. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for leveraging the unique properties of the this compound motif in the design of novel molecules and materials. The information compiled in this guide serves as a foundational resource to aid in these endeavors.
References
Quantum Chemical Calculations for 1,2-Difluoroethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of quantum chemical calculations performed on cis- and trans-1,2-difluoroethylene. It summarizes key findings from various computational studies, focusing on the structural parameters, energetic properties, and vibrational frequencies of these isomers. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the detailed theoretical treatment of halogenated alkenes.
Introduction to 1,2-Difluoroethylene Isomers
This compound (C₂H₂F₂) exists as two geometric isomers: cis (Z) and trans (E). A notable characteristic of this compound is the "cis-effect," where the cis isomer is experimentally and theoretically found to be more stable than the trans isomer.[1][2][3] This is contrary to what would be expected from simple steric hindrance arguments. Quantum chemical calculations have been instrumental in elucidating the electronic and structural factors contributing to this phenomenon.
Computational Methodologies
A variety of quantum chemical methods have been employed to study this compound, each offering a different balance of accuracy and computational cost. The choice of method and basis set is crucial for obtaining reliable results.
Ab Initio and Density Functional Theory (DFT) Methods
Commonly used methods for studying this compound include:
-
Hartree-Fock (HF): A foundational ab initio method that provides a starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation, offering improved accuracy over HF for many systems.[4]
-
Coupled Cluster (CC) Theory: Highly accurate methods like Coupled Cluster Singles and Doubles with perturbative triples (CCSD(T)) are often considered the "gold standard" for computational chemistry and have been used to obtain benchmark results for this compound.[5] State-specific multireference coupled cluster (SS-MRCC) methods have also been applied to study the relative stabilities and isomerization pathway of the isomers.[1][6]
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good compromise between accuracy and computational cost and have been widely used for calculations on this compound.[4][7]
Basis Sets
The choice of basis set is also critical. For calculations involving fluorine, it is important to use basis sets that can adequately describe polarization and diffuse functions. Common basis sets used for this compound include Pople-style basis sets (e.g., 6-31G(d), 6-311G, 6-311++G ) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various quantum chemical calculations on cis- and trans-1,2-difluoroethylene.
Optimized Geometries
The tables below present the calculated and experimental bond lengths and angles for the cis and trans isomers.
Table 1: Optimized Geometric Parameters for cis-1,2-Difluoroethylene
| Parameter | Computational Level | Calculated Value | Experimental Value |
| r(C=C) | MP2/6-311G[4] | 1.328 Å | - |
| r(C-H) | MP2/6-311G[4] | 1.077 Å | - |
| r(C-F) | MP2/6-311G[4] | 1.341 Å | - |
| ∠(CCH) | MP2/6-311G[4] | 123.9° | - |
| ∠(CCF) | MP2/6-311G[4] | 122.1° | - |
| ∠(HCF) | MP2/6-311G[4] | 114.0° | - |
Table 2: Optimized Geometric Parameters for trans-1,2-Difluoroethylene
| Parameter | Computational Level | Calculated Value | Experimental Value |
| r(C=C) | MP2/6-311G[4] | 1.325 Å | 1.316 Å[8] |
| r(C-H) | MP2/6-311G[4] | 1.076 Å | 1.080 Å[8] |
| r(C-F) | MP2/6-311G[4] | 1.349 Å | 1.352 Å[8] |
| ∠(CCH) | MP2/6-311G[4] | 126.2° | 126.3°[8] |
| ∠(CCF) | MP2/6-311G[4] | 119.3° | 119.2°[8] |
| ∠(HCF) | MP2/6-311G[4] | 114.5° | - |
Note: Experimental values are often derived from microwave or infrared spectroscopy and may represent vibrationally averaged structures rather than the true equilibrium geometry.
Relative Energies and Dipole Moments
The relative stability of the isomers is a key aspect of their chemistry.
Table 3: Relative Energies and Dipole Moments of this compound Isomers
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| cis | 0.0 | 2.42[9] |
| trans | +0.9[3] | 0 |
The cis isomer is more stable than the trans isomer by approximately 0.9 kcal/mol.[3] The cis isomer has a significant dipole moment, while the trans isomer, due to its symmetry, has a dipole moment of zero.[9]
Vibrational Frequencies
Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface as minima (all real frequencies) or transition states (one imaginary frequency). They also allow for the simulation of infrared and Raman spectra.
Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for cis-1,2-Difluoroethylene
| Mode | Symmetry | B3LYP/6-311G[4] | MP2/6-311G[4] |
| ν₁ | a₁ | 3180 | 3314 |
| ν₂ | a₁ | 1731 | 1765 |
| ν₃ | a₁ | 1373 | 1400 |
| ν₁₂ | b₂ | 759 | 760 |
Table 5: Selected Calculated Vibrational Frequencies (cm⁻¹) for trans-1,2-Difluoroethylene
| Mode | Symmetry | B3LYP/6-311G[4] | MP2/6-311G[4] |
| ν₁ | ag | 3171 | 3299 |
| ν₂ | ag | 1714 | 1746 |
| ν₇ | aᵤ | 875 | 903 |
| ν₁₂ | bᵤ | 1162 | 1198 |
Experimental and Computational Protocols
Typical Computational Protocol for Geometric Optimization and Frequency Calculation
-
Molecule Building: The initial 3D structure of cis- or trans-1,2-difluoroethylene is constructed using molecular modeling software.
-
Method and Basis Set Selection: A suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p)) are chosen based on the desired accuracy and available computational resources.
-
Geometry Optimization: An energy minimization calculation is performed to find the equilibrium geometry of the molecule. This involves iteratively adjusting the atomic coordinates until the forces on the atoms are close to zero.
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the harmonic vibrational frequencies.
-
Thermochemical Analysis: The results of the frequency calculation are used to compute thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Visualizations
Quantum Chemical Calculation Workflow
The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.
Caption: A generalized workflow for quantum chemical calculations.
Isomerization Pathway of this compound
The isomerization between the cis and trans forms of this compound proceeds through a transition state where the C-C double bond is partially twisted.
Caption: Energy profile for cis-trans isomerization of this compound.
Conclusion
Quantum chemical calculations provide invaluable insights into the structure, stability, and properties of this compound isomers. The "cis-effect," a key feature of this system, has been extensively studied using a range of computational methods. The data and protocols summarized in this guide offer a solid foundation for researchers and professionals to understand and further investigate the complex chemistry of fluorinated alkenes. The continued development of computational methods and computing power will undoubtedly lead to an even more precise understanding of these and other important molecular systems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. homeweb.unifr.ch [homeweb.unifr.ch]
The Cis-Effect in 1,2-Difluoroethylene: A Core Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Contrary to conventional steric hindrance models, the cis-isomer of 1,2-difluoroethylene exhibits greater thermodynamic stability than its trans-counterpart. This phenomenon, known as the 'cis-effect', is of significant interest in molecular chemistry, with implications for conformational analysis and rational drug design. This technical guide provides an in-depth exploration of the core principles underlying the cis-effect in this compound, presenting key quantitative data, detailed experimental protocols for its investigation, and visual representations of the governing electronic interactions.
Introduction: The Anomaly of the Cis-Effect
In most instances of geometric isomerism in alkenes, the trans-isomer is thermodynamically favored over the cis-isomer due to the minimization of steric repulsion between substituent groups. However, in this compound, the cis configuration is the more stable isomer by approximately 0.9 to 1.08 kcal/mol.[1][2][3][4][5][6] This unexpected stability of the cis-isomer is a classic example of the cis-effect, a phenomenon observed in various 1,2-disubstituted ethylenes with electronegative substituents.[7][8][9] Understanding the origins of this effect is crucial for accurately predicting molecular geometries and energies, which are fundamental parameters in computational chemistry and drug development.
Theoretical Underpinnings of the Cis-Effect
The primary drivers of the cis-effect in this compound are electronic in nature, outweighing the expected steric and electrostatic repulsions between the fluorine atoms in the cis conformation.[7][8] The two predominant theoretical explanations are:
-
Hyperconjugation (Antiperiplanar Effects): This involves the delocalization of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). In cis-1,2-difluoroethylene, there is a stabilizing interaction between the C-H σ bonding orbital and the antiperiplanar C-F σ antibonding orbital. This interaction is more significant in the cis isomer, contributing to its overall lower energy.[10][11][12][13]
-
Delocalization of Halogen Lone-Pair Electrons (LP Effect): The lone pair electrons on the fluorine atoms can delocalize into the π-system of the C=C double bond. This delocalization is more effective in the cis isomer, leading to enhanced stability.[10][11][13]
While both effects contribute, quantitative analyses suggest that the antiperiplanar hyperconjugation is the more dominant factor in stabilizing the cis-isomer of this compound.[10][11][13]
Quantitative Data Summary
The structural and energetic differences between cis- and trans-1,2-difluoroethylene have been extensively characterized through both experimental and computational methods. The following tables summarize key quantitative data.
Table 1: Thermodynamic Stability
| Isomer | Relative Energy (kcal/mol) | Source |
| cis-1,2-difluoroethylene | 0 | [1][3] |
| trans-1,2-difluoroethylene | +0.9 to +1.08 | [1][2][3][4][5][6] |
Table 2: Molecular Geometry
| Parameter | cis-1,2-difluoroethylene | trans-1,2-difluoroethylene | Source |
| C=C Bond Length (Å) | ~1.315 | ~1.316 | [14] |
| C-F Bond Length (Å) | ~1.337 | ~1.352 | [14] |
| C-H Bond Length (Å) | ~1.080 | ~1.080 | [14] |
| ∠CCF (°) | ~122.1 - 122.6 | ~119.2 | [10][14] |
| ∠CCH (°) | ~123.9 | ~126.3 | [14] |
Table 3: Dipole Moment
| Isomer | Dipole Moment (Debye) | Source |
| cis-1,2-difluoroethylene | ~2.42 | [15] |
| trans-1,2-difluoroethylene | 0 | [15][16] |
Experimental Protocols
The investigation of the cis-effect in this compound relies on a combination of synthesis, isomerization, and spectroscopic analysis.
Isomerization and Equilibrium Measurement
A common experimental approach to determine the relative stabilities of the isomers involves iodine-catalyzed isomerization.[3][5][6][17]
Methodology:
-
Sample Preparation: A sample of predominantly one isomer (e.g., cis-1,2-difluoroethylene) is placed in a sealed reaction vessel with a catalytic amount of iodine.
-
Thermal Equilibration: The vessel is heated to a specific temperature (e.g., 270 °C) for a sufficient period to allow the cis-trans isomerization to reach equilibrium.[17]
-
Quenching and Separation: The reaction mixture is rapidly cooled to quench the equilibrium. The isomers are then separated, typically by gas chromatography.[17]
-
Quantification: The relative amounts of the cis and trans isomers in the equilibrium mixture are determined, allowing for the calculation of the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between the isomers at that temperature.
Spectroscopic Characterization
High-resolution spectroscopic techniques are employed to determine the precise molecular geometries of the isomers.
Methodology (Microwave Spectroscopy):
-
Sample Introduction: A gaseous sample of the purified isomer is introduced into the microwave spectrometer.
-
Data Acquisition: The sample is subjected to microwave radiation, and the absorption spectrum is recorded. For enhanced resolution, pulsed-molecular-beam Fourier transform microwave spectroscopy can be used.[18][19][20]
-
Spectral Analysis: The rotational transitions in the spectrum are assigned to specific quantum number changes.
-
Structure Determination: The rotational constants (A, B, C) are extracted from the fitted spectrum. By analyzing the rotational constants of several isotopomers (e.g., containing ¹³C or deuterium), a complete and accurate equilibrium structure (bond lengths and angles) can be determined.[14][18][20]
Visualizing the Core Concepts
The following diagrams illustrate the key concepts and workflows related to the study of the cis-effect in this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Ab initio study of the stability of the symmetrical and unsymmetrical difluoroethylenes relative to ethylene and monofluoroethylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. brainly.in [brainly.in]
- 13. ON THE ORIGIN OF CIS-EFFECT IN 1,2-DIFLUOROETHENE | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. homeweb.unifr.ch [homeweb.unifr.ch]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.aip.org [pubs.aip.org]
- 20. "Equilibrium structures for the cis and trans isomers of 1,2-difluoroet" by Norman C. Craig, Peter Groner et al. [digitalcommons.oberlin.edu]
An In-depth Technical Guide to the Dipole Moment of cis- vs. trans-1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the dipole moments of cis- and trans-1,2-difluoroethylene. The significant difference in the polarity of these two isomers serves as a fundamental example of the structure-property relationships that are critical in molecular design and drug development. Understanding these principles is paramount for predicting molecular interactions, solubility, and binding affinities.
Core Concepts: Molecular Geometry and Dipole Moments
A molecule's dipole moment is a measure of the net molecular polarity, which arises from the summation of all individual bond dipoles. Each bond dipole is a vector quantity, possessing both magnitude and direction, determined by the difference in electronegativity between the bonded atoms and the bond length. The overall molecular dipole moment is the vector sum of these individual bond dipoles.
In the case of 1,2-difluoroethylene (C₂H₂F₂), the key bond dipoles to consider are those of the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. Fluorine is the most electronegative element, creating a significant bond dipole with the carbon atom, directed from the carbon to the fluorine. The C-H bond also has a dipole, although it is significantly smaller and directed from the hydrogen to the carbon.
The geometric arrangement of these bonds in the cis and trans isomers is the determining factor for their vastly different molecular dipole moments.
-
cis-1,2-Difluoroethylene : In the cis isomer, both fluorine atoms are on the same side of the carbon-carbon double bond. This arrangement causes the individual C-F bond dipoles to have a significant component in the same direction, resulting in a large net molecular dipole moment.
-
trans-1,2-Difluoroethylene : In the trans isomer, the fluorine atoms are on opposite sides of the carbon-carbon double bond. Due to the molecule's symmetry, the C-F bond dipoles are oriented in opposite directions and effectively cancel each other out. This results in a zero or near-zero molecular dipole moment, rendering the molecule nonpolar.[1]
Quantitative Data Summary
The experimental and theoretical values for the molecular properties of cis- and trans-1,2-difluoroethylene are summarized in the table below for easy comparison.
| Property | cis-1,2-Difluoroethylene | trans-1,2-Difluoroethylene |
| Dipole Moment (μ) | 2.42 D[2] | 0 D (nonpolar)[3] |
| Molecular Geometry | C₂ᵥ symmetry | C₂ₕ symmetry |
| C=C Bond Length | ~1.316 Å | ~1.316 Å[3] |
| C-F Bond Length | ~1.337 Å | ~1.352 Å[3] |
| C-H Bond Length | ~1.079 Å | ~1.080 Å[3] |
| ∠CCF Bond Angle | ~122.1° | ~119.2°[3] |
| ∠CCH Bond Angle | ~123.9° | ~126.3°[3] |
Experimental Protocols
The determination of molecular dipole moments and geometries is primarily achieved through high-resolution spectroscopic techniques.
Microwave Spectroscopy for Dipole Moment Determination
Microwave spectroscopy is a highly precise method for determining the rotational constants and electric dipole moment of gas-phase molecules.[4][5] The methodology involves observing the transitions between quantized rotational energy levels of a molecule upon absorption of microwave radiation. For a molecule to have a rotational spectrum, it must possess a permanent dipole moment.[6]
Methodology: Stark Effect Microwave Spectroscopy
The Stark effect, the splitting of spectral lines by an external electric field, is employed to accurately determine the molecular dipole moment.[7][8]
-
Sample Preparation : A gaseous sample of the this compound isomer is introduced into a high-vacuum sample cell within the spectrometer at a low pressure (typically a few millitorr) to minimize intermolecular interactions.
-
Instrumentation : A microwave spectrometer consists of a microwave source (e.g., a klystron or Gunn diode), a sample cell (waveguide) equipped with parallel plates to apply a DC electric field (Stark electrodes), and a detector.
-
Measurement Procedure :
-
The microwave frequency is swept over the region where rotational transitions are predicted to occur.
-
The absorption of microwaves by the sample is detected.
-
A known, uniform DC electric field is applied across the sample via the Stark electrodes.
-
The applied electric field causes the rotational energy levels to shift and split, leading to a splitting and shifting of the observed absorption lines in the spectrum. The magnitude of this splitting is dependent on the strength of the electric field and the magnitude of the molecular dipole moment.
-
-
Data Analysis :
-
The frequencies of the rotational transitions are measured both with and without the applied electric field.
-
The frequency shifts (Δν) of the Stark-split components are determined.
-
For a linear or symmetric-top molecule, the frequency shift is directly proportional to the electric field strength (E) and the dipole moment (μ) for a first-order Stark effect, or to (μE)² for a second-order Stark effect.
-
By plotting the frequency shifts against the applied electric field strength, the dipole moment of the molecule can be calculated with high precision.
-
High-Resolution Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Determination
High-resolution FT-IR spectroscopy of gaseous samples can provide detailed information about the vibrational and rotational energy levels of molecules, from which precise molecular geometries (bond lengths and angles) can be derived.
-
Sample Preparation : The gaseous sample is introduced into a gas cell with IR-transparent windows (e.g., KBr or CaF₂).[9] For low-concentration samples, a multi-pass gas cell (White cell) is used to increase the effective path length of the IR beam through the sample.[10]
-
Instrumentation : A high-resolution FT-IR spectrometer is used, which consists of an IR source, a Michelson interferometer, the sample cell, and a detector.[10] The system should be under vacuum or purged with a non-absorbing gas like dry nitrogen to eliminate atmospheric water and carbon dioxide interference.[11]
-
Measurement Procedure :
-
A background interferogram is recorded with the gas cell either evacuated or filled with a non-absorbing gas.
-
The sample gas is introduced into the cell at a controlled pressure.
-
The sample interferogram is recorded.
-
The interferograms are Fourier-transformed to obtain the single-beam background and sample spectra.
-
The sample spectrum is ratioed against the background spectrum to produce the absorbance or transmittance spectrum of the sample.
-
-
Data Analysis :
-
The rovibrational bands in the high-resolution spectrum are analyzed to identify the transitions between different rotational levels in the ground and vibrationally excited states.
-
The rotational constants (A, B, and C) for the molecule are determined by fitting the observed line positions to a rotational Hamiltonian.
-
By obtaining the rotational constants for several isotopic variants of the molecule, a complete and precise molecular structure (rₑ structure) can be determined.
-
Computational Protocol for Dipole Moment Calculation
Quantum chemical calculations provide a powerful tool for predicting and understanding molecular properties, including dipole moments. The following is a general protocol for calculating the dipole moment of the this compound isomers using the Gaussian software package.
Methodology: Density Functional Theory (DFT) Calculation
-
Molecular Structure Input :
-
Using a molecular modeling program (e.g., GaussView), construct the three-dimensional structures of cis- and trans-1,2-difluoroethylene.
-
Ensure the correct stereochemistry and initial bond lengths and angles.
-
-
Gaussian Input File Generation :
-
Create a Gaussian input file (.gjf or .com). This is a text file that specifies the type of calculation to be performed.
-
Route Section (#) : This line specifies the level of theory and basis set. A common and reliable choice for dipole moment calculations is a hybrid DFT functional like B3LYP with an augmented basis set such as aug-cc-pVDZ. The Opt keyword requests a geometry optimization, and Freq requests a frequency calculation to confirm the optimized structure is a true minimum. Example Route Section:# B3LYP/aug-cc-pVDZ Opt Freq
-
Title Section : A brief description of the calculation.
-
Molecule Specification : This section includes the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet), and the Cartesian coordinates of each atom.
-
-
Execution of the Calculation :
-
Submit the input file to the Gaussian program for calculation.
-
-
Analysis of the Output File (.log or .out) :
-
After the calculation is complete, open the output file.
-
Geometry Optimization : Verify that the geometry optimization has converged successfully by searching for "Optimization completed."
-
Frequency Analysis : Confirm that there are no imaginary frequencies, which indicates that the optimized geometry is a stable minimum.
-
Dipole Moment : Search for the term "Dipole moment" in the output file. Gaussian will provide the x, y, and z components of the dipole moment, as well as the total magnitude in Debye.[12] The dipole moment is typically reported for the optimized geometry.[13]
-
Visualization of Dipole Moment Vector Addition
The following diagrams, generated using the DOT language, illustrate the vector addition of the C-F bond dipoles in cis- and trans-1,2-difluoroethylene.
Caption: Vector addition of C-F bond dipoles in cis-1,2-difluoroethylene.
Caption: Cancellation of C-F bond dipoles in trans-1,2-difluoroethylene.
References
- 1. jascoinc.com [jascoinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-Phase Infrared Spectroscopy of Neutral Peptides: Insights from the Far-IR and THz Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Electric Dipole Moments from Stark Effect in Supersonic Expansion: n-Propanol, n-Butanol, and n-Butyl Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. jasco-global.com [jasco-global.com]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
Vibrational Frequencies of 1,2-Difluoroethylene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational frequencies of the cis and trans isomers of 1,2-difluoroethylene. A detailed comparison of the fundamental vibrational modes, determined through infrared and Raman spectroscopy, is presented alongside the experimental and computational methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers in the fields of physical chemistry, spectroscopy, and computational chemistry, as well as for professionals in drug development where molecular vibrations play a crucial role in understanding molecular interactions and dynamics.
Introduction
This compound (C₂H₂F₂) exists as two geometric isomers, cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. The distinct spatial arrangement of the fluorine and hydrogen atoms in these isomers leads to significant differences in their physical and chemical properties, including their vibrational spectra. The study of these vibrational frequencies provides fundamental insights into the molecular structure, symmetry, and bonding characteristics of these molecules. Infrared (IR) and Raman spectroscopy are powerful experimental techniques for probing these vibrations, while quantum chemical calculations offer a theoretical framework for their assignment and interpretation.
Comparative Vibrational Frequencies
The fundamental vibrational frequencies for cis- and trans-1,2-difluoroethylene, as determined from experimental spectroscopic data, are summarized in the table below. The assignments are based on the symmetry of the molecules (C₂ᵥ for the cis isomer and C₂ₕ for the trans isomer) and the nature of the atomic displacements for each normal mode.
| Vibrational Mode | cis-1,2-Difluoroethylene (C₂ᵥ) | trans-1,2-Difluoroethylene (C₂ₕ) |
| Frequency (cm⁻¹) | Frequency (cm⁻¹) | |
| Symmetry Species | a₁ | a₂ |
| CH stretch | 3122 | |
| CC stretch | 1716 | |
| CF stretch | 1263 | |
| CH bend | 1015 | |
| CCF deform | 237 | |
| CH oop bend | 839 | |
| CF oop bend | 495 | |
| Torsion |
Data compiled from various spectroscopic studies.[1][2]
Experimental Protocols
The determination of the vibrational frequencies listed above relies on established spectroscopic techniques. A general outline of the experimental methodology is as follows:
Sample Preparation
Samples of cis- and trans-1,2-difluoroethylene are typically obtained in high purity (>99%).[3] For gas-phase measurements, the samples are introduced into a gas cell, often with a path length of 10 cm, equipped with windows transparent to infrared radiation, such as cesium bromide (CsBr).[1] The pressure of the gas in the cell is varied to optimize the intensity of the absorption bands.[1]
Spectroscopic Measurements
Infrared (IR) Spectroscopy: Infrared spectra are recorded using Fourier Transform Infrared (FTIR) spectrometers. For a broad spectral range, different optical components and detectors are employed. For instance, a Beckman IR-4 spectrophotometer can be used for the 2.5-15 µm (4000-667 cm⁻¹) region, while a Perkin-Elmer Model 21 spectrophotometer is suitable for the 15-40 µm (667-250 cm⁻¹) range.[1] The spectrometers are calibrated using standard reference materials like polystyrene, water vapor, and carbon dioxide to ensure wavelength accuracy.[1]
Raman Spectroscopy: Raman spectra are obtained by irradiating the sample with a monochromatic laser source and detecting the inelastically scattered light. The frequency shifts of the scattered light correspond to the vibrational energy levels of the molecule.
Electron Energy Loss Spectroscopy (EELS): This technique involves inelastic scattering of a beam of electrons with the sample molecules. The energy lost by the electrons corresponds to the vibrational excitation energies of the molecules.[3]
Data Analysis
The recorded spectra are analyzed to identify the positions (in cm⁻¹) and intensities of the vibrational bands. The assignment of these bands to specific normal modes of vibration is a complex process that often involves:
-
Symmetry Analysis: Based on the point group of the molecule, the number and symmetry of the expected vibrational modes, as well as their IR and Raman activity, can be predicted.
-
Isotopic Substitution: By replacing atoms with their isotopes (e.g., H with D), the frequencies of the vibrational modes involving those atoms will shift. This isotopic shift provides valuable information for assigning the bands.[1][4][5]
-
Comparison with Computational Results: Quantum chemical calculations are used to predict the vibrational frequencies and normal modes, which are then compared with the experimental data to aid in the assignment.[6]
Visualization of Spectroscopic Activity
The differences in the vibrational spectra of the cis and trans isomers are a direct consequence of their different molecular symmetries. This relationship can be visualized as a logical workflow.
Caption: Symmetry and Spectroscopic Activity of this compound Isomers.
Conclusion
The vibrational frequencies of cis- and trans-1,2-difluoroethylene provide a clear example of how molecular symmetry governs spectroscopic properties. The comprehensive data and methodologies presented in this guide offer a foundational understanding for researchers working with these and similar molecules. The distinct vibrational signatures of the two isomers can be leveraged for their identification and characterization, and the detailed understanding of their vibrational behavior is essential for accurate molecular modeling and the prediction of their interactions in more complex systems.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluoropolymers from 1,2-Difluoroethylene Monomer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of poly(1,2-difluoroethylene) (PVLF), a fluoropolymer with potential applications in various high-performance material sectors. The document covers three primary polymerization techniques: γ-ray radiation-induced polymerization, emulsion polymerization, and suspension polymerization.
Introduction to this compound Polymerization
This compound (HFC-1132) is a gaseous monomer that can exist as two geometric isomers: cis and trans. The polymerization of this monomer leads to poly(this compound) (-[CHF-CHF]-n), a fluoropolymer with distinct properties compared to its more common isomer, poly(vinylidene fluoride) (PVDF). Historically, PVLF was synthesized via γ-ray radiation and emulsion techniques and was initially considered to be amorphous. However, more recent synthesis methods, such as suspension polymerization, have produced semicrystalline PVLF, opening new avenues for its application.
The properties of PVLF are highly dependent on the chosen synthesis method, which influences its molecular weight, crystallinity, and, consequently, its mechanical and thermal characteristics. This document outlines the protocols for three key synthesis methods to enable researchers to produce and explore the potential of this versatile fluoropolymer.
Comparative Data of Polymerization Methods
The selection of a polymerization technique has a significant impact on the resulting polymer's properties. The following table summarizes key quantitative data associated with the different synthesis methods for poly(this compound).
| Parameter | γ-Ray Radiation-Induced Polymerization | Emulsion Polymerization | Suspension Polymerization |
| Initiation | ⁶⁰Co γ-ray source | Water-soluble radical initiator (e.g., Potassium Persulfate) | Monomer-soluble radical initiator (e.g., n-Propyl Peroxide) |
| Reaction Medium | Bulk monomer or in solution | Aqueous emulsion | Aqueous suspension |
| Typical Temperature | 0 - 40 °C[1] | 50 - 80 °C (Estimated) | 45 °C |
| Typical Reaction Time | Variable (dependent on dose rate) | 6 - 12 hours (Estimated) | 8 hours |
| Typical Yield | Not reported | Moderate to High (Estimated) | ~80% |
| Polymer Crystallinity | Amorphous[1] | Semicrystalline (Estimated) | Semicrystalline |
| Molecular Weight | Not reported | High (Estimated) | Not reported |
| Polydispersity Index (PDI) | Broad (Estimated) | Broad (Estimated) | Moderate (Estimated) |
| Key Characteristics | Initiator-free, low-temperature process | Produces stable polymer latex | Results in polymer beads, good for processing |
Experimental Protocols
γ-Ray Radiation-Induced Polymerization
This method utilizes high-energy gamma radiation to initiate the polymerization of the this compound monomer without the need for a chemical initiator. This can result in a polymer with high purity.
Materials:
-
cis- or trans-1,2-Difluoroethylene monomer
-
Solvent (optional, e.g., dimethylformamide for solution polymerization)
-
High-vacuum glass ampoules
-
⁶⁰Co gamma radiation source
Procedure:
-
Sample Preparation: Introduce a known amount of purified this compound monomer (and solvent, if applicable) into a high-vacuum glass ampoule.
-
Degassing: Freeze the contents of the ampoule using liquid nitrogen and evacuate to a high vacuum (<10⁻⁴ mm Hg) to remove any dissolved oxygen, which can inhibit radical polymerization. Seal the ampoule under vacuum.[2]
-
Irradiation: Place the sealed ampoule in a ⁶⁰Co gamma radiation source. Irradiate the sample at a controlled temperature (e.g., 0 °C or 37 °C)[1]. The total dose and dose rate will determine the polymerization rate and final molecular weight. A typical dose rate can be around 0.5 x 10⁶ R/hr, with total doses ranging from 1 to 200 x 10⁶ R.[2]
-
Polymer Isolation: After irradiation, carefully open the ampoule. If the polymerization was conducted in bulk, the polymer will be a solid mass. If a solvent was used, precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification and Drying: Wash the precipitated polymer with a suitable solvent to remove any unreacted monomer and oligomers. Dry the polymer under vacuum at an elevated temperature (e.g., 120 °C) to a constant weight.
Emulsion Polymerization
Emulsion polymerization is a radical polymerization process that takes place in an emulsion, typically consisting of the monomer, water, and a surfactant. This method is suitable for producing high molecular weight polymers as a stable aqueous dispersion (latex).
Materials:
-
This compound monomer
-
Deionized water
-
Water-soluble initiator (e.g., Potassium persulfate, K₂S₂O₈)
-
Surfactant (e.g., a fluorinated surfactant)
-
High-pressure stainless steel reactor equipped with a stirrer
Procedure:
-
Reactor Setup: To a high-pressure reactor, add deionized water and the surfactant.
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Monomer Addition: Introduce a known quantity of liquid this compound monomer into the reactor.
-
Initiation: Heat the reactor to the desired temperature (e.g., 60-80 °C) with continuous stirring. Introduce an aqueous solution of the initiator (potassium persulfate) to start the polymerization.
-
Reaction: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 8-16 hours). The progress of the polymerization can be monitored by the drop in pressure as the gaseous monomer is converted to the solid polymer.
-
Termination and Work-up: Cool the reactor and vent any unreacted monomer. The resulting product is a polymer latex. To isolate the solid polymer, coagulate the latex by adding a salt solution (e.g., aluminum sulfate), followed by filtration.
-
Purification and Drying: Wash the collected polymer with deionized water and dry it in a vacuum oven.
Suspension Polymerization
In suspension polymerization, the monomer is dispersed as droplets in a continuous phase (typically water) and polymerized using a monomer-soluble initiator. This method produces polymer beads that are easily isolated.
Materials:
-
trans-1,2-Difluoroethylene monomer (purity > 99.9%)
-
Deionized water
-
Suspending agent (e.g., Methylcellulose)
-
Monomer-soluble radical initiator (e.g., n-Propyl peroxide, NPP)
-
Sealed stainless steel autoclave with a stirrer
Procedure:
-
Reactor Preparation: Add an aqueous solution of the suspending agent (e.g., 500 µg/mL methylcellulose) to a 2 L stainless steel autoclave.
-
Deoxygenation: Thoroughly deoxidize the system.
-
Monomer and Initiator Addition: Introduce the trans-1,2-difluoroethylene monomer into the vessel, followed by the addition of the radical initiator (e.g., 2300 µg/mL n-propyl peroxide in water).
-
Polymerization: Heat the reaction mixture to 45 °C and stir for 8 hours.
-
Termination and Isolation: After the reaction, terminate by degassing the unreacted monomer from the vessel. A white powder of the polymer will be obtained.
-
Purification and Drying: Wash the polymer powder with water and dry at 120 °C for 7 hours.
Applications of Fluoropolymers
Fluoropolymers, in general, are a class of high-performance plastics with a wide range of applications stemming from their exceptional properties.[3][4] While the specific applications of poly(this compound) are still under exploration, its characteristics suggest potential use in areas where properties such as chemical resistance, thermal stability, and specific electrical properties are required.
Potential application areas for PVLF could include:
-
Wire and Cable Insulation: The inherent stability of fluoropolymers makes them excellent for insulating electrical wiring, particularly in demanding environments.[3][5]
-
Chemical Resistant Coatings and Linings: Due to their inertness, fluoropolymers are used to protect surfaces from corrosive chemicals.[4][]
-
Membranes for Separation Processes: The chemical and thermal resistance of fluoropolymers makes them suitable for filtration and separation applications.
-
Biomedical Devices: The biocompatibility and stability of some fluoropolymers lead to their use in medical implants and devices.[3]
-
Advanced Electronics: Their dielectric properties can be advantageous in various electronic components.[4]
Further research into the specific properties of PVLF synthesized by the methods described here will help to elucidate its most promising applications.
References
Application Notes and Protocols for 1,2-Difluoroethylene in Radical Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethylene (HFO-1132) is a fluorinated alkene that exists as two geometric isomers, cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. It is a potential monomer for the synthesis of novel fluoropolymers with unique properties. The resulting polymer, poly(this compound) (PVLF), has the repeating unit -[CHF-CHF]-. Historically, PVLF was synthesized via γ-ray-irradiated radical polymerization and was initially considered to be amorphous.[1] However, more recent studies have shown that PVLF synthesized through a solution-based radical polymerization can be a semicrystalline polymer with a glass transition temperature of approximately 100 °C and a melting point around 200 °C.[1][2]
The polymerization of this compound is of interest for creating materials with high thermal stability and chemical resistance, characteristic of fluoropolymers. These properties make such polymers potentially valuable in demanding applications, including advanced coatings, membranes, and specialty materials in the pharmaceutical and drug development industries.
This document provides an overview of the radical polymerization of this compound, including general reaction mechanisms and experimental considerations. Due to a lack of detailed, publicly available protocols for the homopolymerization of this compound, this document will also leverage established protocols for the structurally similar monomer, 1,1-difluoroethene (vinylidene fluoride, VDF), to provide illustrative examples of common radical polymerization techniques (emulsion, suspension, and solution) that can be adapted for this compound.
Radical Polymerization of this compound: An Overview
Radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain that has a free radical at its active end. The overall process is typically divided into three main stages: initiation, propagation, and termination.
Initiation
The process begins with the generation of free radicals from an initiator molecule. Common initiators for radical polymerization are molecules with a weak bond that can be homolytically cleaved by heat or light. Peroxides and azo compounds are frequently used initiators.[3]
Propagation
The generated radical adds to the double bond of a this compound monomer, creating a new radical species. This new radical then adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.
Termination
The growth of a polymer chain is terminated when two growing radical chains react with each other through combination or disproportionation, or when a growing chain reacts with a radical scavenger or an impurity.
Data Presentation: Comparative Analysis of Radical Polymerization Methods for Fluoroalkenes
While specific quantitative data for the radical polymerization of this compound is scarce in the literature, the following table summarizes typical parameters for different radical polymerization techniques using 1,1-difluoroethene (VDF) as an illustrative example. These parameters can serve as a starting point for the development of protocols for this compound.
| Parameter | Emulsion Polymerization[3] | Suspension Polymerization[3] | Solution Polymerization[3] |
| Initiator | Potassium persulfate (KPS) | Di-isopropyl peroxydicarbonate (IPP) | Azobisisobutyronitrile (AIBN) |
| Surfactant/Dispersant | Fluorinated Surfactant | Methyl Hydroxypropyl Cellulose | None |
| Solvent | Deionized Water | Deionized Water | N,N-Dimethylformamide (DMF) |
| Temperature | 75–90 °C | 30–60 °C | 60–80 °C |
| Pressure | 2.0–3.8 MPa | 2.1–7.0 MPa | N/A (sealed vessel) |
| Typical Reaction Time | 14 h | 15–22 h | 24 h |
| Polymer Particle Size | 0.2–0.5 µm | > 50 µm | N/A (polymer in solution) |
| Achievable Molecular Weight | Higher molecular weight | Lower molecular weight | Variable |
Experimental Protocols
Note: The following protocols are based on the well-established polymerization of 1,1-difluoroethene (VDF) and should be considered as a starting point for the development of specific procedures for this compound. Optimization of reaction conditions will be necessary.
Protocol 1: Solution Polymerization of this compound (Hypothetical)
Solution polymerization offers a homogeneous reaction medium, which can be advantageous for producing polymers with a narrow molecular weight distribution.
Materials:
-
This compound (cis/trans mixture or isolated isomer)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Methanol (B129727) (for precipitation)
-
High-pressure reaction vessel with magnetic stirring and temperature control
-
Vacuum line
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reaction vessel. Add a magnetic stir bar.
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and the desired amount of AIBN to the reaction vessel.
-
Monomer Addition: Seal the vessel and cool it in a dry ice/acetone bath. Evacuate the vessel using a vacuum line. Introduce a known amount of this compound monomer into the cooled vessel via condensation.
-
Polymerization: Allow the reaction vessel to warm to room temperature and then place it in a heating mantle or oil bath. Heat the reaction mixture to the desired temperature (e.g., 60–80 °C) with continuous stirring. The polymerization will proceed in the homogeneous solution.
-
Reaction Termination and Work-up: After the desired reaction time (e.g., 24 hours), cool the reaction vessel to room temperature.
-
Polymer Isolation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the poly(this compound).
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any residual solvent, initiator, and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Emulsion Polymerization of this compound (Hypothetical)
Emulsion polymerization is a common industrial method for producing high molecular weight fluoropolymers.
Materials:
-
This compound
-
Deionized water, degassed
-
Fluorinated surfactant (e.g., ammonium (B1175870) perfluorooctanoate - APFO, or a suitable alternative)
-
Potassium persulfate (KPS)
-
High-pressure autoclave reactor with mechanical stirrer, temperature and pressure sensors, and monomer/reagent inlets
-
Nitrogen source
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen to remove oxygen.
-
Aqueous Phase Preparation: Charge the reactor with degassed deionized water and the fluorinated surfactant.
-
Degassing: Seal the reactor and perform several cycles of pressurizing with nitrogen and venting to ensure an oxygen-free environment.
-
Monomer Charging: Introduce a known amount of liquid this compound into the reactor.
-
Initiation: Heat the reactor to the desired temperature (e.g., 75–90 °C) with continuous stirring. Inject an aqueous solution of the initiator, potassium persulfate, into the reactor to start the polymerization. Maintain the reaction temperature and pressure.
-
Polymerization: The polymerization is typically carried out for a set period (e.g., 14 hours). The progress of the reaction can be monitored by the consumption of the monomer (pressure drop).
-
Work-up: After the polymerization is complete, cool the reactor and vent any unreacted monomer. The resulting polymer is in the form of a latex (an emulsion of polymer particles in water).
-
Polymer Isolation: The polymer can be isolated from the latex by coagulation (e.g., by adding a salt or acid), followed by filtration, washing with deionized water, and drying.
Protocol 3: Suspension Polymerization of this compound (Hypothetical)
Suspension polymerization produces polymer beads that are easily isolated.
Materials:
-
This compound
-
Deionized water, degassed
-
Dispersing agent (e.g., methyl hydroxypropyl cellulose)
-
Oil-soluble initiator (e.g., di-isopropyl peroxydicarbonate - IPP)
-
High-pressure autoclave reactor with mechanical stirrer, temperature and pressure sensors, and monomer/reagent inlets
-
Nitrogen source
Procedure:
-
Reactor Preparation: Prepare the reactor as described in the emulsion polymerization protocol.
-
Aqueous Phase Preparation: Charge the reactor with degassed deionized water and the dispersing agent.
-
Monomer and Initiator Charging: Introduce the this compound monomer and the oil-soluble initiator into the reactor.
-
Polymerization: Heat the reactor to the desired temperature (e.g., 30–60 °C) with vigorous stirring to maintain the monomer as droplets suspended in the aqueous phase. Maintain the reaction temperature and pressure.
-
Work-up: After the desired reaction time (e.g., 15–22 hours), cool the reactor and vent any unreacted monomer.
-
Polymer Isolation: The resulting polymer beads are collected by filtration.
-
Purification and Drying: Wash the beads thoroughly with deionized water to remove the dispersing agent and other impurities. Dry the polymer beads in an oven.
Mandatory Visualizations
Radical Polymerization Mechanism
References
Application Notes and Protocols for Gas-Phase NMR Spectroscopy of 1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and purity. While traditionally applied to liquid and solid-state samples, gas-phase NMR offers unique advantages by providing spectral parameters free from intermolecular interactions. This allows for direct comparison with quantum chemical calculations, which are typically performed on isolated molecules. 1,2-Difluoroethylene exists as two geometric isomers, cis and trans, and their study in the gas phase provides valuable insights into spin-spin coupling mechanisms and molecular properties.
This document provides detailed application notes and experimental protocols for conducting gas-phase ¹H and ¹⁹F NMR spectroscopy of cis- and trans-1,2-difluoroethylene.
Data Presentation
The following tables summarize the key quantitative NMR data for the gas-phase analysis of cis- and trans-1,2-difluoroethylene. This data is critical for understanding the spin systems and for comparative analysis with theoretical models.
Table 1: ¹H and ¹⁹F Chemical Shifts for Gaseous this compound
| Isomer | Nucleus | Chemical Shift (ppm) |
| cis-1,2-Difluoroethylene | ¹H | [Data from Primary Source] |
| ¹⁹F | [Data from Primary Source] | |
| trans-1,2-Difluoroethylene | ¹H | [Data from Primary Source] |
| ¹⁹F | [Data from Primary Source] |
Table 2: Spin-Spin Coupling Constants (J) for Gaseous this compound
| Isomer | Coupling Constant | Value (Hz) |
| cis-1,2-Difluoroethylene | J(H,H) | [Data from Primary Source] |
| J(F,F) | [Data from Primary Source] | |
| J(H,F) cis | [Data from Primary Source] | |
| J(H,F) trans | [Data from Primary Source] | |
| trans-1,2-Difluoroethylene | J(H,H) | [Data from Primary Source] |
| J(F,F) | [Data from Primary Source] | |
| J(H,F) gem | [Data from Primary Source] | |
| J(H,F) cis | [Data from Primary Source] | |
| J(H,F) trans | [Data from Primary Source] |
Note: The data for the tables above is derived from the seminal work by Flynn, Matsushima, Baldeschwieler, and Craig (1963). Researchers should consult the original publication for a complete understanding of the data and its derivation.
Experimental Protocols
A detailed methodology for the gas-phase NMR analysis of this compound is provided below. This protocol is based on established techniques for volatile and gaseous samples.
I. Sample Preparation
-
Synthesis and Purification: Synthesize cis- and trans-1,2-difluoroethylene. The isomers should be separated and purified to >99.7% purity, which can be achieved by techniques such as gas chromatography.
-
NMR Tube Preparation: Use a high-quality, 5-mm outer diameter NMR tube. The tube must be thoroughly cleaned and dried to remove any paramagnetic impurities or residual solvents.
-
Introduction of the Gaseous Sample:
-
Attach the NMR tube to a vacuum line.
-
Introduce a small, precise amount of the purified this compound isomer into the NMR tube. Due to the low boiling points of both isomers (cis: -26°C, trans: -53°C), this should be done at low temperatures to allow for condensation.
-
The pressure of the gaseous sample in the sealed tube should be carefully controlled. Approximate pressures can be calculated using the ideal gas law based on the amount of substance and the volume of the NMR tube.
-
-
Degassing: To remove dissolved paramagnetic oxygen, which can cause line broadening, the sample should be degassed. This is typically achieved through a series of freeze-pump-thaw cycles.
-
Sealing the NMR Tube: Once the sample is introduced and degassed, the NMR tube is sealed under vacuum using a torch to create a permanent, airtight seal.
II. NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer equipped for both ¹H and ¹⁹F nuclei is required. The original experiments were conducted on a Varian Associates V-4300 NMR spectrometer operating at 40.0 Mc/sec. Modern high-field spectrometers will provide significantly improved resolution and sensitivity.
-
Spectrometer Setup:
-
Tune the NMR probe for both the ¹H and ¹⁹F frequencies.
-
Shim the magnetic field to achieve optimal homogeneity. For gaseous samples, shimming can be more challenging due to the lower sample density.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for acquiring both ¹H and ¹⁹F spectra.
-
Acquisition Time: A sufficiently long acquisition time should be used to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of at least 5 times the longest T1 relaxation time should be used to ensure accurate quantification.
-
Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the chemical shifts to an appropriate internal or external standard. For gas-phase spectra, referencing can be challenging.
-
Peak Picking and Integration: Identify all peaks and integrate their areas to obtain quantitative information.
-
Coupling Constant Measurement: Measure the splitting of the peaks to determine the J-coupling constants.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for gas-phase NMR spectroscopy of this compound.
Caption: Experimental workflow for gas-phase NMR of this compound.
Spin-Spin Coupling in cis-1,2-Difluoroethylene
The diagram below illustrates the spin-spin coupling interactions present in the cis-1,2-difluoroethylene molecule.
Caption: Spin-spin couplings in cis-1,2-difluoroethylene.
Spin-Spin Coupling in trans-1,2-Difluoroethylene
The diagram below illustrates the spin-spin coupling interactions present in the trans-1,2-difluoroethylene molecule.
Caption: Spin-spin couplings in trans-1,2-difluoroethylene.
Application Notes and Protocols for 1,2-Difluoroethylene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, making fluorinated building blocks highly valuable in drug discovery and materials science. 1,2-Difluoroethylene exists as two geometric isomers, cis- and trans-1,2-difluoroethylene, which can be employed as dienophiles in Diels-Alder reactions to introduce two vicinal fluorine atoms into a cyclohexene (B86901) ring system. This application note provides an overview of the use of this compound in Diels-Alder reactions, including reaction mechanisms, stereoselectivity, and experimental protocols.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1] The stereochemistry of the dienophile is retained in the product, meaning that cis-1,2-difluoroethylene will yield a product with cis-fluorine atoms, while trans-1,2-difluoroethylene will result in a product with trans-fluorine atoms.[2][3] The reaction is often facilitated by the use of Lewis acid catalysts, which can enhance the reactivity of the dienophile and influence the stereochemical outcome.[4]
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds through a cyclic transition state, where the diene and dienophile approach each other in parallel planes. The stereochemical outcome of the reaction is governed by the "endo rule," which states that the substituents on the dienophile preferentially occupy the endo position in the transition state, leading to the kinetic product.[5] This preference is a result of secondary orbital interactions between the substituents of the dienophile and the developing pi-system of the diene.
The stereospecificity of the Diels-Alder reaction with respect to the dienophile is a key feature. As illustrated in the diagram below, the relative stereochemistry of the substituents on the double bond of the dienophile is directly translated to the stereochemistry of the resulting cyclohexene ring.[2]
References
Application Notes and Protocols: Photochemical Cycloaddition Reactions with 1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of photochemical cycloaddition reactions involving 1,2-difluoroethylene, a versatile building block for the synthesis of fluorinated compounds. The unique reactivity of its (E)- and (Z)-isomers under photochemical conditions allows for the construction of complex cyclic systems, which are of significant interest in medicinal chemistry and materials science. This document outlines key applications, presents quantitative data from representative reactions, and provides detailed experimental protocols.
Introduction to Photochemical Cycloadditions of this compound
Photochemical [2+2] and [4+2] cycloaddition reactions are powerful methods for the formation of four- and six-membered rings, respectively.[1] When employing this compound, these reactions provide access to fluorinated cyclobutanes (oxetanes in the case of reaction with carbonyls) and cyclohexenes. The presence of fluorine atoms in the resulting scaffolds can significantly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making them valuable motifs in drug discovery.[2]
The photochemical cycloadditions of this compound with carbonyl compounds, such as fluorinated ketones and aldehydes, typically proceed via a non-stereospecific pathway, suggesting a stepwise mechanism involving a biradical intermediate.[3][4] This characteristic leads to the formation of a mixture of stereoisomers. The reactivity of the this compound isomers can also differ, with the (E)-isomer often showing higher reactivity than the (Z)-isomer in certain reactions.[3]
Data Presentation: Quantitative Outcomes of Cycloaddition Reactions
The following tables summarize the quantitative data for representative photochemical cycloaddition reactions of this compound with various partners.
Table 1: Photochemical [2+2] Cycloaddition of this compound with Fluorinated Ketones and Aldehydes [3][4][5]
| Carbonyl Compound | This compound Isomer | Product(s) | Total Yield (%) | Product Ratio |
| Fluorinated Ketones | (E)- or (Z)- | Mixture of stereoisomeric oxetanes | - | For (E)-isomer, ~70% retention of configuration |
| Perfluoroaldehydes | (E)- or (Z)- | Three isomeric oxetanes | 78-94 | 1.0 : 1.7 : 1.3 |
Table 2: Photochemical Cycloaddition of this compound with Hexafluorobiacetyl [5][6]
| This compound Isomer | Product Type | Product(s) | Yield (%) |
| (Z)- or (E)- | [4+2] Cycloaddition | cis-2,3-Difluoro-5,6-bis(trifluoromethyl)-2,3-dihydro-p-dioxin | 53-57 |
| trans-2,3-Difluoro-5,6-bis(trifluoromethyl)-2,3-dihydro-p-dioxin | 12 | ||
| [2+2] Cycloaddition | r-2-Trifluoromethyl-2-trifluoroacetyl-t-3,t-4-difluoro-oxetan | 7-8 | |
| r-2-Trifluoromethyl-2-trifluoroacetyl-t-3,c-4-difluoro-oxetan | 7-8 | ||
| r-2-Trifluoromethyl-2-trifluoroacetyl-c-3,t-4-difluoro-oxetan | 6-7 | ||
| Total Yield | 85-92 |
Experimental Protocols
The following are generalized protocols for conducting photochemical cycloaddition reactions with this compound.
Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition of this compound with Carbonyl Compounds
This protocol is a generalized procedure based on the reactions described by Haszeldine et al.[3][4]
Materials:
-
A suitable quartz photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm).
-
Gas handling line for this compound.
-
Schlenk flask or a similar reaction vessel that can be sealed.
-
Fluorinated ketone or aldehyde.
-
(E)- or (Z)-1,2-difluoroethylene.
-
Anhydrous solvent (if required).
-
Standard glassware for work-up and purification (e.g., rotary evaporator, chromatography columns).
Procedure:
-
Reactor Setup: Assemble the photoreactor and ensure the cooling system for the lamp is operational.
-
Reactant Charging: In a clean, dry Schlenk flask, place the fluorinated ketone or aldehyde. If a solvent is used, add it at this stage.
-
Degassing: Freeze the mixture with liquid nitrogen, and evacuate the flask. Thaw the mixture and repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen.
-
Addition of this compound: Connect the flask to a gas handling line. Condense a known amount of (E)- or (Z)-1,2-difluoroethylene into the flask at liquid nitrogen temperature.
-
Reaction: Seal the flask and place it in the photoreactor. Irradiate the reaction mixture with a UV lamp (λ > 300 nm) for a specified duration. The reaction time will depend on the specific reactants and the lamp's power. Monitor the reaction progress by GC-MS or NMR if possible.
-
Work-up: After the reaction is complete, cool the flask and carefully vent any excess pressure. Remove the unreacted this compound and solvent by distillation or under reduced pressure.
-
Purification: The crude product mixture, containing stereoisomeric oxetanes, can be purified by fractional distillation or column chromatography.
-
Characterization: Characterize the purified products using standard analytical techniques such as NMR spectroscopy (¹H, ¹⁹F, ¹³C), mass spectrometry, and infrared spectroscopy.
Protocol 2: General Procedure for Photochemical Cycloaddition of this compound with Hexafluorobiacetyl
This protocol is a generalized procedure based on the reaction described in the literature.[5][6]
Materials:
-
Quartz photoreactor with a UV lamp (λ > 300 nm).
-
Gas handling line.
-
Sealable reaction vessel (e.g., Carius tube).
-
Hexafluorobiacetyl.
-
(E)- or (Z)-1,2-difluoroethylene.
-
Standard purification and characterization equipment.
Procedure:
-
Reactor Setup: Prepare the photoreactor as described in Protocol 1.
-
Reactant Charging: Introduce a known amount of hexafluorobiacetyl into the reaction vessel.
-
Degassing: Degas the hexafluorobiacetyl using the freeze-pump-thaw method.
-
Addition of this compound: Condense a stoichiometric amount of (E)- or (Z)-1,2-difluoroethylene into the reaction vessel at liquid nitrogen temperature.
-
Reaction: Seal the vessel and irradiate in the photoreactor. The reaction of either isomer of this compound with hexafluorobiacetyl has been reported to yield a mixture of [4+2] and [2+2] cycloadducts.[5][6]
-
Work-up and Purification: After the irradiation period, isolate the product mixture. The different cycloadducts can be separated and purified using techniques such as fractional distillation or preparative gas chromatography.
-
Characterization: Identify and quantify the products using NMR, GC-MS, and other relevant analytical methods.
Note on Reactions with Aromatic Compounds: While photochemical cycloadditions of alkenes with benzene (B151609) are known, detailed experimental protocols for the reaction of this compound with aromatic compounds were not found in the reviewed literature. Researchers interested in this transformation should adapt general protocols for arene-alkene photocycloadditions, paying close attention to the volatility and handling of this compound.
Visualizations
Diagram 1: Proposed Biradical Mechanism for [2+2] Photocycloaddition
Caption: Proposed biradical mechanism for the photochemical [2+2] cycloaddition of a carbonyl compound with this compound.
Diagram 2: General Experimental Workflow for Photochemical Cycloaddition
Caption: General workflow for conducting photochemical cycloaddition reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. Heterocyclic polyfluoro-compounds. Part 31. Photochemical oxetan formation from fluoroketones and perfluoroaldehydes and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterocyclic polyfluoro-compounds. Part 33. Competing 1,2- and 1,4-photochemical addition of hexafluorobiacetyl to this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: High-Resolution Infrared Spectroscopy of trans-1,2-Difluoroethylene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the high-resolution Fourier transform infrared (FTIR) spectroscopy of gaseous trans-1,2-difluoroethylene (tDFE). It includes procedures for sample synthesis and purification, a generalized methodology for acquiring high-resolution spectra, and a summary of key rovibrational and structural data derived from such spectra. The workflows for the experimental setup and subsequent data analysis are visually represented.
Introduction
Trans-1,2-difluoroethylene (tDFE, trans-CHF=CHF) is a molecule of significant interest for comparative structural chemistry. It presents a classic case of the "cis effect," where the cis isomer is anomalously more stable than the trans isomer, despite the greater dipole repulsion in the cis configuration.[1] High-resolution infrared spectroscopy is a powerful technique for probing the rovibrational energy levels of molecules like tDFE with exceptional detail. By resolving individual rotational transitions within a vibrational band, it is possible to determine highly precise rotational constants. These constants, in turn, are used to derive accurate molecular structures, including bond lengths and angles, providing critical data for benchmarking quantum chemical calculations and understanding subtle intramolecular forces.[1]
This application note details the experimental and analytical procedures required to obtain and interpret high-resolution IR spectra of tDFE and its isotopomers.
Experimental Protocols
The overall experimental workflow, from sample preparation to spectral acquisition, is outlined below.
Sample Preparation and Purification
High-resolution spectroscopy demands samples of high purity (>99.5%) to avoid spectral congestion from impurities. Since the synthesis of this compound often yields a mixture rich in the cis-isomer, a multi-step purification process is necessary.[2]
-
Isomerization: The cis-isomer can be converted to the trans-isomer through iodine-catalyzed isomerization. This is typically achieved by heating the cis-rich sample at approximately 200-270 °C in the presence of iodine.[2]
-
Iodine Removal: After isomerization, the elemental iodine is removed by passing the gaseous mixture through a column packed with copper turnings.[2]
-
Isomer Separation: The cis and trans isomers are separated using preparative gas chromatography. A column such as dibutylphthalate-coated Chromosorb or tributylamine (B1682462) at reduced temperature (e.g., -30 °C) can provide effective separation.[2]
-
Drying and Degassing: The purified trans-1,2-difluoroethylene sample is dried by passing it through a column containing phosphorus pentoxide (P₂O₅). The sample is then subjected to several freeze-pump-thaw cycles to remove any dissolved gases.
-
Purity Verification: The purity of the final sample should be verified using conventional low-resolution infrared spectroscopy, confirming the absence of bands corresponding to the cis-isomer. For the trans isomer, the purity should be greater than 99.5%.[2]
High-Resolution FTIR Spectroscopy
This protocol describes a general procedure for acquiring a high-resolution gas-phase spectrum using a research-grade FTIR spectrometer (e.g., Bruker IFS 125HR).
-
Instrument Setup:
-
Source: Globar (mid-IR).
-
Beamsplitter: KBr.
-
Detector: Liquid nitrogen-cooled mercury cadmium telluride (MCT).
-
Gas Cell: A multipass gas cell (e.g., White cell) with a path length of several meters is required to achieve sufficient absorption for the weak transitions of a nonpolar molecule.
-
-
Sample Introduction:
-
Evacuate the gas cell to a high vacuum (< 10⁻⁴ mbar).
-
Introduce the purified tDFE sample into the cell to a pressure typically in the range of 1-10 mbar. The optimal pressure is a balance between achieving sufficient signal and minimizing pressure broadening of the spectral lines.
-
-
Cooling (Optional): For denser spectra, the sample can be cooled to reduce Doppler broadening and simplify the rotational structure by depopulating higher energy levels. Spectra have been successfully recorded with the gas cell cooled to ~160 K.[3]
-
Data Acquisition:
-
Evacuate the main spectrometer bench to minimize atmospheric water and CO₂ absorptions.
-
Set the desired spectral resolution. For resolving individual rovibrational lines, a resolution of 0.002 to 0.006 cm⁻¹ is typical.[4]
-
Select an appropriate aperture size to match the desired resolution.
-
Collect a number of scans (e.g., 100-500) to achieve an adequate signal-to-noise ratio. The interferogram is co-added.
-
-
Data Processing:
-
The final interferogram is processed via a Fast Fourier Transform (FFT) to generate the single-channel spectrum.
-
Apodization functions (e.g., Blackman-Harris) may be applied to manage spectral ringing, though for line position analysis, no apodization is often preferred.
-
The spectrum is calibrated using well-known transition frequencies of a standard gas, such as H₂O or CO, present as trace impurities or intentionally added.
-
Data and Analysis
The analysis of a high-resolution spectrum involves assigning quantum numbers to the thousands of individual rovibrational lines and fitting them to a Hamiltonian model.
Vibrational Frequencies
The fundamental vibrational frequencies for trans-1,2-difluoroethylene (C₂H₂F₂) have been determined from infrared and Raman spectra.[5]
Table 1: Fundamental Vibrational Frequencies for trans-C₂H₂F₂
| Symmetry | Mode | Approx. Type of Mode | Frequency (cm⁻¹) |
|---|---|---|---|
| ag | ν₁ | CH stretch | 3111 |
| ag | ν₂ | CC stretch | 1694 |
| ag | ν₃ | CH bend | 1286 |
| ag | ν₄ | CF stretch | 1123 |
| ag | ν₅ | CCF deform | 548 |
| au | ν₆ | CH oop bend | 875 |
| au | ν₇ | Torsion | 329 |
| bg | ν₈ | CF oop bend | 788 |
| bu | ν₉ | CH stretch | 3114 |
| bu | ν₁₀ | CH bend | 1274 |
| bu | ν₁₁ | CF stretch | 1159 |
| bu | ν₁₂ | CCF deform | 341 |
Data sourced from Craig and Overend (1969).[5]
Rotational Constants and Molecular Structure
By analyzing multiple vibrational bands for several isotopomers, ground state combination differences can be calculated and fit to a Watson-type Hamiltonian.[1] This process yields highly accurate ground state rotational constants.
Table 2: Ground State Rotational Constants for trans-1,2-Difluoroethylene Isotopomers (cm⁻¹)
| Isotopomer | A | B | C |
|---|---|---|---|
| ¹²C₂H₂F₂ (normal) | 2.00767 | 0.13390 | 0.12557 |
| ¹³C₂H₂F₂ | 1.8247501 | 0.13396608 | 0.12473595 |
| C₂D₂F₂ | 1.2634959 | 0.13403712 | 0.12110234 |
| C₂HDF₂ | 1.5198818 | 0.13429738 | 0.12331713 |
Data for ¹³C₂, d₂, and d₁ species from Craig et al. (1997).[1]
From the rotational constants of these isotopomers, a complete molecular structure can be determined.
Table 3: Molecular Structure of trans-1,2-Difluoroethylene
| Parameter | Value |
|---|---|
| r(C=C) | 1.316 Å |
| r(C-H) | 1.080 Å |
| r(C-F) | 1.352 Å |
| ∠(CCH) | 126.3° |
| ∠(CCF) | 119.2° |
Data sourced from Craig et al. (1997).[1]
Conclusion
High-resolution FTIR spectroscopy is an indispensable tool for the precise characterization of small molecules like trans-1,2-difluoroethylene. The protocols outlined here provide a framework for obtaining high-quality spectra, while the tabulated data represent the culmination of detailed rovibrational analysis. These precise experimental results on molecular structure and vibrational frequencies are crucial for advancing theoretical models of molecular behavior and understanding fundamental chemical principles.
References
Application Notes and Protocols for Microwave Rotational Spectroscopy of 1,2-Difluoroethylene Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the study of van der Waals complexes of cis- and trans-1,2-difluoroethylene using microwave rotational spectroscopy. This technique is a powerful tool for the precise determination of molecular structures and the characterization of non-covalent interactions, which are of fundamental importance in chemistry, biology, and drug design.
Introduction to 1,2-Difluoroethylene Complexes
This compound exists as two geometric isomers, cis and trans. These molecules serve as interesting building blocks for studying intermolecular interactions due to the presence of polar C-F bonds and a C=C double bond, offering multiple potential binding sites for partner molecules. The study of their weakly bound complexes, formed in a supersonic expansion, provides valuable data on the nature of hydrogen bonds, halogen bonds, and other van der Waals forces. Microwave rotational spectroscopy allows for the unambiguous determination of the three-dimensional structure of these complexes with very high precision.
Quantitative Data Summary
The following tables summarize the experimentally determined spectroscopic constants for various complexes of cis- and trans-1,2-difluoroethylene. These constants are derived from the analysis of the rotational spectra and are crucial for determining the geometry of the complexes.
Table 1: Spectroscopic Constants for trans-1,2-Difluoroethylene Complexes
| Complexing Partner | Isotopologue | A (MHz) | B (MHz) | C (MHz) | Reference |
| Hydrogen Fluoride (B91410) (HF) | trans-CHFCHF–HF | 6533.543(2) | 1480.207(1) | 1205.772(1) | [1] |
| trans-CHFCHF–DF | 6400.998(3) | 1445.748(1) | 1178.938(1) | [1] | |
| trans-¹³CHFCHF–HF | 6533.228(5) | 1459.728(2) | 1189.782(2) | [2] | |
| trans-CHF¹³CHF–HF | 6422.316(5) | 1478.950(2) | 1199.932(2) | [2] | |
| Hydrogen Chloride (HCl) | trans-CHFCHF–H³⁵Cl | 5590.2(2) | 903.824(2) | 777.621(2) | [3] |
| Acetylene (HCCH) | (E)-1-chloro-1,2-difluoroethylene–HCCH | 3824.211(1) | 884.281(1) | 717.887(1) | [4] |
Table 2: Spectroscopic Constants for cis-1,2-Difluoroethylene Complexes
| Complexing Partner | Isotopologue | A (MHz) | B (MHz) | C (MHz) | Reference |
| Hydrogen Chloride (HCl) | cis-CHFCHF–H³⁵Cl | 4966.390(1) | 1184.811(1) | 956.401(1) | [5][6] |
| cis-CHFCHF–H³⁷Cl | 4965.176(2) | 1152.015(1) | 934.821(1) | [5][6] | |
| cis-¹³CHFCHF–H³⁵Cl | 4878.019(2) | 1184.283(1) | 953.951(1) | [5][6] | |
| Acetylene (HCCH) | cis-CHFCHF–HCCH | 4331.428(1) | 1188.077(1) | 932.193(1) | [3] |
| Argon (Ar) | Ar-cis-CHFCHF | 3218.42(1) | 1470.18(3) | 1170.83(2) | [3] |
Experimental Protocols
The primary technique for observing the rotational spectra of these weakly bound complexes is Pulsed-Nozzle Fourier Transform Microwave (PNFTMW) spectroscopy.
Spectrometer Setup
A typical PNFTMW spectrometer consists of a high-vacuum chamber containing a Fabry-Pérot cavity, which is composed of two highly polished spherical mirrors.[7] A pulsed nozzle, mounted near the center of one of the mirrors, introduces the gas mixture into the cavity.[8] The supersonic expansion from the nozzle travels parallel to the direction of microwave propagation.[8]
Sample Preparation and Introduction
-
Gas Mixture Preparation : A dilute gas mixture of the this compound isomer (typically <1%) and the complexing partner molecule (typically <1%) is prepared in a carrier gas, most commonly argon or neon.[9] The carrier gas facilitates the cooling of the molecules to very low rotational and vibrational temperatures (a few Kelvin) during the supersonic expansion.
-
Supersonic Expansion : The gas mixture is expanded through the pulsed nozzle into the evacuated Fabry-Pérot cavity.[9] The stagnation pressure behind the nozzle is typically maintained at 1-2 atm.[9] This rapid expansion results in the formation of weakly bound van der Waals complexes.
Data Acquisition
-
Microwave Excitation : After a short delay to allow for the gas pulse to travel to the center of the cavity, a short, high-power microwave pulse is introduced into the cavity. If the frequency of this pulse is resonant with a rotational transition of the complex, the molecules are coherently excited.
-
Free Induction Decay (FID) : After the excitation pulse, the coherently rotating molecules emit a faint microwave signal at their characteristic rotational transition frequencies. This decaying signal is known as the Free Induction Decay (FID).
-
Detection : The FID signal is detected by a sensitive microwave receiver. The signal is down-converted to a lower frequency and digitized.[9]
-
Signal Averaging : The process is repeated at a rate of several Hertz, and the FIDs from many gas pulses are averaged to improve the signal-to-noise ratio.[5]
Spectral Analysis
-
Fourier Transformation : The time-domain FID signal is converted to a frequency-domain spectrum by a Fourier transform. This results in a high-resolution rotational spectrum.
-
Spectral Assignment : The observed transitions are assigned to specific rotational quantum numbers (J, Kₐ, K₋). This is often guided by ab initio theoretical calculations of the complex's structure and rotational constants.[1]
-
Fitting : The frequencies of the assigned transitions are fitted to a rotational Hamiltonian (typically Watson's A- or S-reduced Hamiltonian) to determine the precise rotational constants (A, B, and C) and, if applicable, centrifugal distortion constants.[10]
-
Structural Determination : The rotational constants of the parent and isotopically substituted species are used to determine the geometry of the complex using programs that perform Kraitchman's substitution analysis or by fitting the moments of inertia directly to a structural model.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for PNFTMW spectroscopy.
Logical Relationship in Structural Determination
References
- 1. Fourier transform microwave spectroscopy and molecular structure of the trans-1,2-difluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [kb.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. EA: Research [ipc.iisc.ac.in]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Stereospecific Deuteration of 1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereospecific deuteration of (E/Z)-1,2-difluoroethylene, yielding (E/Z)-1,2-dideuterio-1,2-difluoroethylene. Deuterium-labeled compounds are of significant interest in pharmaceutical research and development for their use in mechanistic studies, as internal standards, and for enhancing the metabolic stability of drug candidates.[1] This document outlines two primary methods for achieving high levels of isotopic enrichment while preserving the stereochemistry of the starting olefin.
Introduction
1,2-Difluoroethylene exists as two geometric isomers: cis-(Z) and trans-(E). The cis-isomer is thermodynamically more stable than the trans-isomer.[2] Stereospecific deuteration allows for the targeted synthesis of the corresponding deuterated isomers, which is crucial for various applications in medicinal chemistry and materials science. The methods described herein achieve H/D exchange to produce CDF=CDF with high isotopic purity.[3]
Methods Overview
Two primary methods for the stereospecific deuteration of this compound have been established:
-
High-Temperature Deuteration in D₂O: A robust method involving a solution of sodium deuteroxide (NaOD) in deuterium (B1214612) oxide (D₂O) at elevated temperatures.[3]
-
Ambient-Temperature Deuteration in Organic Solvents: A milder approach utilizing sodium methoxide (B1231860) (CH₃ONa) in deuterated polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) or acetonitrile (B52724) (CD₃CN).[3]
The choice of method may depend on the desired reaction conditions, available equipment, and the scale of the synthesis.
Data Presentation
The following table summarizes the reaction conditions and reported outcomes for the two deuteration methods.
| Method | Reagents | Solvent | Temperature | Time | Isotopic Purity |
| High-Temperature Deuteration | (E/Z)-1,2-Difluoroethylene, NaOD (1–2 M) | D₂O | 90–120 °C | 48 h | High |
| Ambient-Temperature H/D Exchange | (E/Z)-1,2-Difluoroethylene, CH₃ONa | DMSO-d₆ or CD₃CN | 25 °C | 20 h | High |
Note: "High isotopic purity" is reported in the literature; specific quantitative yields and isotopic enrichment levels require access to the primary research articles for detailed analysis.
Experimental Protocols
Protocol 1: High-Temperature Stereospecific Deuteration with NaOD in D₂O
This protocol is based on the reaction of (E/Z)-1,2-difluoroethylene with a solution of sodium deuteroxide in D₂O at elevated temperatures.[3]
Materials:
-
(E)- or (Z)-1,2-difluoroethylene
-
Sodium metal (Na)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Heavy-walled glass reaction tube suitable for pressure
-
Vacuum line apparatus
-
Cryogenic cooling bath (e.g., liquid nitrogen)
Procedure:
-
Preparation of NaOD solution (1–2 M in D₂O):
-
Under an inert atmosphere (e.g., argon or nitrogen), carefully add a pre-weighed amount of sodium metal in small portions to a flask containing stirred and cooled D₂O. The reaction is exothermic.
-
Allow the reaction to proceed until all the sodium has dissolved.
-
The concentration of the NaOD solution can be determined by titration if precise molarity is required.
-
-
Reaction Setup:
-
Attach a heavy-walled glass reaction tube to a vacuum line.
-
Introduce a magnetic stir bar into the reaction tube.
-
Add the prepared NaOD in D₂O solution (e.g., 5 mL for a small-scale reaction) to the reaction tube.
-
Freeze the solution using a cryogenic bath.
-
-
Introduction of this compound:
-
Evacuate the reaction tube.
-
Using the vacuum line, condense a known amount of gaseous (E)- or (Z)-1,2-difluoroethylene into the reaction tube.
-
Seal the reaction tube under vacuum.
-
-
Reaction:
-
Carefully allow the contents of the sealed tube to thaw.
-
Place the reaction tube in a preheated oil bath or heating block set to the desired temperature (90–120 °C).
-
Stir the reaction mixture for 48 hours.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the reaction tube to room temperature and then freeze it in a cryogenic bath.
-
Attach the tube to the vacuum line and break the seal.
-
Slowly warm the tube to allow the deuterated this compound gas to sublime.
-
Collect the gaseous product in a cold trap cooled with liquid nitrogen.
-
The product can be further purified by fractional condensation if necessary.
-
Protocol 2: Ambient-Temperature Stereospecific H/D Exchange
This protocol describes a milder method for H/D exchange at room temperature using sodium methoxide in a deuterated organic solvent.[3]
Materials:
-
(E)- or (Z)-1,2-difluoroethylene
-
Sodium methoxide (CH₃ONa)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.5+ atom % D) or deuterated acetonitrile (CD₃CN, 99.8+ atom % D)
-
NMR tube or a small reaction vessel with a septum
-
Syringe and needle
Procedure:
-
Preparation of the Reaction Mixture:
-
In a dry NMR tube or a small, dry reaction vessel under an inert atmosphere, dissolve sodium methoxide in the chosen deuterated solvent (DMSO-d₆ or CD₃CN).
-
Ensure the sodium methoxide is fully dissolved.
-
-
Introduction of this compound:
-
Cool the vessel to a low temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Bubble a gentle stream of gaseous (E)- or (Z)-1,2-difluoroethylene through the solution for a set period to dissolve the gas, or condense a known amount into the cooled vessel.
-
Seal the vessel.
-
-
Reaction:
-
Allow the reaction mixture to warm to ambient temperature (25 °C).
-
Stir or periodically agitate the mixture for 20 hours.
-
-
Product Analysis:
-
The reaction can be monitored directly by ¹H and ¹⁹F NMR spectroscopy if conducted in an NMR tube.
-
For isolation, the volatile deuterated product can be transferred under vacuum to a cold trap.
-
Analytical Characterization
The success of the deuteration is confirmed by NMR spectroscopy.[3]
-
¹H NMR Spectroscopy: The disappearance of the vinyl proton resonances in the ¹H NMR spectrum indicates complete H/D exchange. The typical chemical shifts for the starting materials are:
-
(E)-1,2-difluoroethylene: ~6.68 ppm
-
(Z)-1,2-difluoroethylene: ~5.54 ppm
-
-
¹⁹F NMR Spectroscopy: The multiplicity of the fluorine signals will change upon deuteration due to the coupling with deuterium (I=1) instead of protium (B1232500) (I=1/2). The doublet of doublets observed for the (E)-isomer will simplify, and the multiplet for the (Z)-isomer will also change significantly. The typical chemical shifts for the starting materials are:
-
(E)-1,2-difluoroethylene: ~ -187.73 ppm
-
(Z)-1,2-difluoroethylene: ~ -163.09 ppm
-
-
Mass Spectrometry: High-resolution mass spectrometry can be used to determine the isotopic purity by analyzing the molecular ion peaks corresponding to the deuterated and non-deuterated species.
Mechanistic Pathway and Workflow Diagrams
The stereospecific deuteration is believed to proceed through a base-catalyzed mechanism. A plausible pathway involves the reversible addition of the deuteroxide or methoxide nucleophile to the double bond, followed by elimination. Alternatively, a deprotonation-reprotonation mechanism involving a vinylic carbanion intermediate is also possible.
Caption: Proposed base-catalyzed deprotonation-reprotonation mechanism.
The experimental workflow for the high-temperature deuteration method can be visualized as follows:
Caption: High-temperature deuteration experimental workflow.
Conclusion
The stereospecific deuteration of this compound can be effectively achieved using either a high-temperature method with NaOD in D₂O or an ambient-temperature method with CH₃ONa in aprotic polar solvents. Both methods provide access to stereochemically pure deuterated products, which are valuable tools for drug development and mechanistic studies. The choice of method will be guided by the specific requirements of the research, including reaction scale and available equipment. Careful analytical characterization, primarily through NMR spectroscopy, is essential to confirm the isotopic enrichment and stereochemical integrity of the final product.
References
Application Notes and Protocols for 1,2-Difluoroethylene as a Refrigerant
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoroethylene, designated as HFO-1132, exists as two geometric isomers: cis-1,2-difluoroethylene (HFO-1132(Z)) and trans-1,2-difluoroethylene (HFO-1132(E)). As members of the hydrofluoroolefin (HFO) class of refrigerants, they have garnered significant interest due to their favorable environmental properties, specifically zero Ozone Depletion Potential (ODP) and very low Global Warming Potential (GWP). These characteristics position them as potential long-term, sustainable alternatives to hydrofluorocarbons (HFCs) which are being phased out under international agreements such as the Kigali Amendment to the Montreal Protocol.
These application notes provide a summary of the known properties of HFO-1132 isomers and detailed protocols for their evaluation as refrigerants. While the primary application of HFO-1132 isomers appears to be as components in refrigerant blends, the following information is crucial for researchers investigating their potential as pure refrigerants or for the development of new refrigerant mixtures.
Physicochemical and Environmental Properties
The fundamental physicochemical and environmental properties of the cis- and trans- isomers of this compound are summarized in the table below. A notable difference between the two isomers is their boiling points, which has significant implications for their application in different types of refrigeration systems.
| Property | cis-1,2-Difluoroethylene (HFO-1132(Z)) | trans-1,2-Difluoroethylene (HFO-1132(E)) |
| Molecular Formula | C₂H₂F₂ | C₂H₂F₂ |
| Molecular Weight ( g/mol ) | 64.03 | 64.03 |
| Boiling Point (°C) | -26.0 | -53.1 |
| Ozone Depletion Potential (ODP) | ~0 | ~0 |
| Global Warming Potential (GWP, 100-year) | ~1 | <1 |
| ASHRAE Safety Classification | Not explicitly assigned; expected to be flammable | B2 (Lower toxicity, higher flammability) |
Refrigerant Performance Data
A comprehensive review of publicly available literature indicates a notable lack of experimental data on the refrigeration performance of pure cis- and trans-1,2-difluoroethylene. Key performance indicators such as the Coefficient of Performance (COP) and refrigerating capacity have not been extensively reported for the pure isomers in standard vapor-compression refrigeration cycles.
Current research and patent literature primarily focus on the application of HFO-1132 isomers as components in refrigerant blends to enhance the performance and reduce the GWP of existing refrigerants. Theoretical and laboratory-validated performance properties have been presented for specific binary blends, for example, with R-1234yf for heat pump applications.
Researchers are encouraged to perform experimental evaluations to determine the COP and refrigerating capacity of pure HFO-1132 isomers under various operating conditions (i.e., varying evaporator and condenser temperatures) to fully assess their potential as standalone refrigerants.
Experimental Protocols
The following protocols outline the methodologies for evaluating the performance and safety of this compound isomers as refrigerants. These protocols are based on established industry standards, primarily from the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE).
Logical Workflow for Refrigerant Evaluation
The overall process for evaluating a new refrigerant is depicted in the following workflow diagram.
Caption: A logical workflow for the comprehensive evaluation of a new refrigerant.
Protocol 1: Refrigerant Performance Evaluation in a Vapor-Compression Cycle
Objective: To determine the Coefficient of Performance (COP) and refrigerating capacity of this compound isomers.
Apparatus:
-
A well-instrumented vapor-compression refrigeration test rig. Key components include:
-
A positive displacement compressor suitable for the expected operating pressures of the test refrigerant.
-
A condenser (water-cooled or air-cooled) with a means to control the condensing temperature and pressure.
-
An expansion valve (thermostatic or electronic).
-
An evaporator (water-cooled or air-cooled) with a means to apply a measurable heat load.
-
-
Temperature sensors (e.g., Class A RTDs or calibrated thermocouples) compliant with ASHRAE Standard 41.1.[1]
-
Pressure transducers at the inlet and outlet of each major component.
-
A mass flow meter to measure the refrigerant flow rate.
-
A power meter to measure the electrical power consumption of the compressor.
-
Data acquisition system.
Methodology:
-
System Preparation:
-
Evacuate the refrigeration system to a deep vacuum (<100 microns) to remove air and moisture.
-
Charge the system with the pure this compound isomer being tested. The charge amount should be optimized for the specific system.
-
-
Test Conditions:
-
Set the desired evaporating and condensing temperatures. A range of conditions should be tested to simulate various applications (e.g., Evaporating temperatures from -10°C to 10°C and condensing temperatures from 30°C to 50°C).
-
-
Data Acquisition:
-
Allow the system to reach steady-state operation for each set of test conditions.
-
Record the following parameters at regular intervals:
-
Temperatures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Pressures at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
Heat input to the evaporator and heat rejection from the condenser.
-
-
-
Calculations:
-
Refrigerating Capacity (Q̇_evap): Calculated from the energy balance on the evaporator.
-
Compressor Work (Ẇ_comp): Measured by the power meter.
-
Coefficient of Performance (COP): Calculated as the ratio of the refrigerating capacity to the compressor work (COP = Q̇_evap / Ẇ_comp).
-
Reference: Methodologies should be in general accordance with ASHRAE Standard 23.1-2022: Methods of Test for Performance of Positive Displacement Refrigerant Compressors and Condensing Units .[2]
Protocol 2: Flammability Testing
Objective: To determine the flammability characteristics of this compound isomers, including the lower and upper flammability limits (LFL and UFL).
Apparatus:
-
A closed test vessel equipped with an ignition source (e.g., a spark gap).
-
A system for preparing and introducing precise mixtures of the refrigerant and air (or a specified oxidizer).
-
Pressure and temperature monitoring equipment.
Methodology:
-
Mixture Preparation:
-
Prepare various concentrations of the refrigerant in air by volume within the test vessel.
-
-
Ignition Test:
-
Introduce the ignition source and observe for flame propagation.
-
-
Limit Determination:
-
The LFL is the lowest concentration of the refrigerant in the air that supports flame propagation.
-
The UFL is the highest concentration of the refrigerant in the air that supports flame propagation.
-
Tests should be conducted at specified temperatures and pressures as per the standard.
-
Reference: Flammability testing should be conducted in accordance with ANSI/ASHRAE Standard 34-2019: Designation and Safety Classification of Refrigerants .[3][4]
Protocol 3: Toxicity Assessment
Objective: To determine the toxicity profile of this compound isomers.
Methodology:
-
Acute Toxicity:
-
Typically determined through inhalation studies in animal models (e.g., rats) to establish the Lethal Concentration, 50% (LC50) value.
-
-
Cardiac Sensitization:
-
Evaluated in a canine model to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for cardiac sensitization to epinephrine.
-
Reference: Toxicity testing and the subsequent safety classification are governed by the requirements outlined in ANSI/ASHRAE Standard 34-2019 .[3][4]
Safety Considerations
-
Flammability: As indicated by the B2 safety classification for HFO-1132(E), this compound isomers are flammable.[5][6] All experimental work should be conducted in well-ventilated areas, away from ignition sources. Appropriate fire suppression equipment should be readily available.
-
Toxicity: While classified as having lower toxicity, inhalation of high concentrations of any refrigerant can lead to asphyxiation and potential cardiac effects. Proper personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Pressure: this compound is a liquefied gas and will be under pressure in cylinders and refrigeration systems. All equipment used must be rated for the pressures expected during operation.
Conclusion
The isomers of this compound (HFO-1132) present an interesting avenue for research in the development of next-generation refrigerants due to their excellent environmental properties. However, there is a clear need for comprehensive experimental studies to determine their performance characteristics as pure refrigerants. The protocols outlined above provide a framework for researchers to conduct these vital evaluations in a standardized and reproducible manner. The results of such studies will be instrumental in defining the future role of HFO-1132 isomers in the refrigeration and air-conditioning industry.
References
1,2-Difluoroethylene: A Versatile Fluorinated Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 1,2-Difluoroethylene (HFO-1132) is a fluorinated alkene that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of two fluorine atoms on the double bond, impart distinct reactivity that allows for the construction of a wide array of fluorinated molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including polymerization and cycloaddition reactions. The information presented is intended to guide researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important fluorinated synthon.
I. Polymerization of this compound
This compound serves as a monomer for the synthesis of poly(this compound) (PVLF), a fluoropolymer with distinct properties. The arrangement of fluorine atoms on the polymer backbone influences its chemical and physical characteristics. Suspension polymerization is a common method for the synthesis of PVLF.
Application Note: Suspension Polymerization
Suspension polymerization of this compound offers a method to produce PVLF as dispersible polymer beads. This heterogeneous polymerization technique involves dispersing the monomer in a liquid phase, typically water, with the aid of a suspending agent. The polymerization is initiated by a monomer-soluble initiator, and the resulting polymer is obtained as a solid powder.
Experimental Protocol: Suspension Polymerization of this compound
This protocol is a representative example of the suspension polymerization of this compound.
Materials:
-
This compound (VDF) monomer
-
Deionized water
-
Methylcellulose (B11928114) (suspending agent)
-
Di-isopropyl peroxydicarbonate (IPP) (initiator)
-
Ethyl acetate (B1210297) (chain transfer agent)
Equipment:
-
High-pressure autoclave reactor (e.g., 2-liter capacity) equipped with a stirrer, temperature and pressure controls, and a monomer inlet.
-
Vacuum pump
-
Nitrogen source
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with nitrogen to remove any oxygen.
-
Charging the Reactor:
-
Add 1024 g of deionized water to the autoclave.
-
Add 0.4 g of methylcellulose and 0.2 g of a suitable surfactant (e.g., sorbitan (B8754009) trioleate) as suspending agents.
-
Introduce 400 g of liquid this compound monomer into the reactor.
-
Add 1.8 g of ethyl acetate as a chain transfer agent.
-
Add 0.6 g of di-isopropyl peroxydicarbonate (IPP) as the initiator.
-
-
Polymerization:
-
Seal the autoclave and begin stirring.
-
Heat the reactor to the desired temperature, typically between 30-60 °C.
-
Maintain the reaction pressure, typically between 2.1–7.0 MPa. The pressure can be maintained by the continuous addition of the VDF monomer.
-
Continue the polymerization for the desired duration, for example, 13 hours.
-
-
Work-up:
-
After the reaction is complete, cool the autoclave and carefully vent any unreacted monomer.
-
The resulting polymer slurry is discharged from the reactor.
-
The PVDF polymer is collected by filtration, washed thoroughly with deionized water, and dried in an oven.
-
Quantitative Data for Polymerization of 1,1-Difluoroethene (Vinylidene Fluoride - VDF) as a comparative reference:
| Parameter | Emulsion Polymerization | Suspension Polymerization | Solution Polymerization |
| Initiator | Potassium persulfate (KPS) | Di-isopropyl peroxydicarbonate (IPP) | Azobisisobutyronitrile (AIBN) |
| Surfactant/Dispersant | Fluorinated Surfactant | Methyl Hydroxypropyl Cellulose | None |
| Solvent | Deionized Water | Deionized Water | N,N-Dimethylformamide (DMF) |
| Temperature | 75–90 °C | 30–60 °C | 60-80 °C |
| Pressure | 2.0–3.8 MPa | 2.1–7.0 MPa | N/A (sealed vessel) |
| Typical Reaction Time | 14 h | 15–22 h | 24 h |
| Polymer Particle Size | 0.2–0.5 µm | > 50 µm | N/A (polymer in solution) |
Note: This data for 1,1-difluoroethene polymerization is provided as a general reference for fluoropolymer synthesis conditions.
Workflow for Suspension Polymerization
Caption: Workflow for the Suspension Polymerization of this compound.
II. Cycloaddition Reactions of this compound
The electron-deficient nature of the double bond in this compound makes it an excellent partner in various cycloaddition reactions, providing access to a range of fluorine-containing cyclic compounds.
Application Note: [2+2] Cycloaddition Reactions
This compound undergoes photochemical [2+2] cycloaddition with ketones and aldehydes to yield fluorinated oxetanes.[1] These reactions are typically carried out under UV irradiation and can proceed with either the (E)- or (Z)-isomer of this compound. The reaction often proceeds in a stepwise manner through a biradical intermediate. The (E)-isomer of this compound has been observed to have higher reactivity in some cases.[2]
Experimental Protocol: Photochemical [2+2] Cycloaddition with Perfluoroaldehydes
This protocol describes the general procedure for the photochemical [2+2] cycloaddition of this compound with a perfluoroaldehyde.
Materials:
-
(E)- or (Z)-1,2-Difluoroethylene
-
Perfluoroaldehyde (e.g., trifluoroacetaldehyde, perfluoropropionaldehyde)
-
Anhydrous solvent (e.g., perfluoroalkane or other inert solvent)
Equipment:
-
Quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Cooling system for the reaction vessel
-
Gas handling line for condensing the gaseous reactants
Procedure:
-
Reactor Setup: Place the quartz reaction vessel in a cooling bath to maintain a low temperature during the reaction.
-
Charging Reactants:
-
Evacuate the reaction vessel and the gas handling line.
-
Introduce a known amount of the perfluoroaldehyde into the reaction vessel by condensation.
-
Introduce a known amount of (E)- or (Z)-1,2-difluoroethylene into the reaction vessel by condensation.
-
If a solvent is used, it can be added at this stage.
-
-
Photochemical Reaction:
-
Irradiate the reaction mixture with the UV lamp. The reaction time will vary depending on the specific reactants and the intensity of the light source.
-
Monitor the progress of the reaction by techniques such as GC-MS or NMR spectroscopy of aliquots.
-
-
Work-up:
-
Once the reaction is complete, turn off the UV lamp and allow the reaction vessel to warm to room temperature.
-
Vent any unreacted gaseous starting materials.
-
The product mixture, consisting of isomeric oxetanes, can be isolated and purified by fractional distillation or preparative gas chromatography.
-
Quantitative Data for [2+2] Cycloaddition of this compound:
| Reactant 1 | Reactant 2 | Product(s) | Yield (%) | Isomer Ratio | Reference |
| (E)- or (Z)-1,2-Difluoroethylene | Perfluoroaldehydes | Isomeric Oxetanes | 78–94 | 1.0:1.7:1.3 | [1][2] |
| (Z)-1,2-Difluoroethylene | Hexafluorodiacetyl | Mixture of [4+2] and [2+2] adducts | 85 | 8.8:2.0:1.2:1.2:1.0 | [3] |
| (E)-1,2-Difluoroethylene | Hexafluorodiacetyl | Mixture of [4+2] and [2+2] adducts | 92 | 8.8:2.0:1.2:1.2:1.0 | [3] |
Reaction Scheme for [2+2] Cycloaddition
Caption: General scheme for the photochemical [2+2] cycloaddition.
Application Note: Diels-Alder [4+2] Cycloaddition Reactions
This compound can also participate as a dienophile in Diels-Alder or [4+2] cycloaddition reactions. Due to its electron-deficient nature, it reacts readily with electron-rich dienes. The stereochemistry of the starting this compound isomer influences the stereochemistry of the resulting cycloadduct. For instance, (Z)-1,2-difluoroethylene has been shown to be more reactive than the (E)-isomer in reactions with hexachlorocyclopentadiene (B6142220), leading to the endo,endo-adduct.
Experimental Protocol: Diels-Alder Reaction with Hexachlorocyclopentadiene
This protocol outlines the general procedure for the Diels-Alder reaction of (Z)-1,2-difluoroethylene with hexachlorocyclopentadiene.
Materials:
-
(Z)-1,2-Difluoroethylene
-
Hexachlorocyclopentadiene
-
Heavy-walled sealed tube or a high-pressure reactor
Equipment:
-
Heating source (e.g., oven or heating mantle)
-
Apparatus for handling and transferring gaseous reactants
Procedure:
-
Charging the Reactor:
-
Place a known amount of hexachlorocyclopentadiene into the sealed tube or reactor.
-
Cool the reactor to a low temperature (e.g., using a dry ice/acetone bath).
-
Introduce a known amount of (Z)-1,2-difluoroethylene into the cooled reactor by condensation.
-
-
Diels-Alder Reaction:
-
Seal the tube or reactor securely.
-
Heat the reaction mixture to a high temperature, typically in the range of 200–220 °C.
-
Maintain the reaction at this temperature for an extended period, which can range from 3 to 4 days.
-
-
Work-up:
-
After the reaction period, cool the reactor to room temperature.
-
Carefully open the reactor and vent any unreacted this compound.
-
The crude product can be purified by techniques such as recrystallization or column chromatography to isolate the desired 5,6-endo,endo-difluoro-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene.
-
Quantitative Data for Diels-Alder Reaction of (Z)-1,2-Difluoroethylene:
| Diene | Dienophile | Product | Reaction Time | Temperature (°C) |
| Hexachlorocyclopentadiene | (Z)-1,2-Difluoroethylene | 5,6-endo,endo-difluoro-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene | 3-4 days | 200-220 |
Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder Reaction of this compound.
This compound is a valuable C2 building block for the introduction of fluorine into organic molecules. Its utility in polymerization provides access to fluoropolymers with unique properties, while its participation in cycloaddition reactions enables the synthesis of complex fluorinated cyclic systems. The protocols and data presented herein offer a foundation for the exploration and application of this compound in a variety of research and development settings, particularly in the fields of materials science and medicinal chemistry. Further investigation into the reactivity of this versatile synthon is likely to uncover even more innovative applications in the future.
References
- 1. Heterocyclic polyfluoro-compounds. Part 31. Photochemical oxetan formation from fluoroketones and perfluoroaldehydes and this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Heck Reaction of (E/Z)-1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. The incorporation of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, making fluorinated compounds highly valuable in pharmaceutical and materials science. The Heck reaction of fluorinated alkenes, such as (E/Z)-1,2-difluoroethylene, offers a direct route to synthesize vinyl fluorides, which are important structural motifs.
This document provides an overview and a representative protocol for the Heck reaction involving (E/Z)-1,2-difluoroethylene. It should be noted that while the Heck reaction has been applied to a variety of fluorinated alkenes, specific, detailed protocols for 1,2-difluoroethylene are not widely reported in the literature. The provided protocol is therefore a general guideline based on established Heck reaction principles and data from related fluorinated substrates. Optimization of the reaction conditions is highly recommended for specific applications.
Reaction Principle and Challenges
The catalytic cycle of the Heck reaction generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.
In the case of fluoroalkenes, the reaction mechanism can be more complex. A potential side reaction is β-fluoride elimination from the palladium intermediate, which can compete with the desired β-hydride elimination and lead to different products. The stereochemistry of the starting difluoroethylene isomer (E or Z) can also influence the stereochemical outcome of the product.
Data Presentation: Reaction Components and Conditions
The following tables summarize typical components and conditions used in Heck reactions, which can serve as a starting point for the reaction with (E/Z)-1,2-difluoroethylene.
Table 1: Typical Catalysts and Ligands for the Heck Reaction
| Component | Examples | Typical Loading (mol%) |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, (Ph₃P)₄Pd | 1 - 5 |
| Phosphine (B1218219) Ligands | PPh₃, P(o-tol)₃, P(t-Bu)₃, BINAP | 2 - 10 |
Table 2: Common Bases, Solvents, and General Reaction Conditions
| Parameter | Examples/Range | Notes |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | High-boiling polar aprotic solvents are commonly used. |
| Temperature | 80 - 140 °C | Temperature needs to be carefully controlled to balance reaction rate and side reactions. |
| Reaction Time | 12 - 48 hours | Reaction progress should be monitored by techniques like GC-MS or TLC. |
Experimental Protocols
The following is a representative, general protocol for the Heck reaction of an aryl halide with (E/Z)-1,2-difluoroethylene. This protocol is a guideline and requires optimization for specific substrates.
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
(E/Z)-1,2-difluoroethylene (gas or condensed liquid)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Schlenk tube or a pressure-rated reaction vessel
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: To a dry Schlenk tube or pressure vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% PPh₃).
-
Addition of Reactants: Add the aryl halide (1.0 eq) and the base (e.g., 1.5 eq of Et₃N) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the reactants.
-
Introduction of this compound:
-
If using gaseous this compound: Evacuate the vessel and backfill with this compound gas to the desired pressure (e.g., 1-2 atm).
-
If using condensed this compound: Cool the reaction vessel to a low temperature (e.g., -78 °C) and add a measured amount of the liquefied gas.
-
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if possible) and analyzing them by GC-MS or TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired α,β-difluorostyrene derivative.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the Heck reaction of (E/Z)-1,2-difluoroethylene.
Catalytic Cycle of the Heck Reaction
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction.
References
Computational Modeling of 1,2-Difluoroethylene Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational modeling of reactions involving 1,2-difluoroethylene. This hydrofluoroolefin (HFO) is a significant compound in materials science and as a potential refrigerant.[1][2] Understanding its reactivity through computational methods is crucial for designing novel molecules and predicting their behavior in various chemical environments. These protocols are designed to be accessible to researchers with a foundational knowledge of computational chemistry.
Introduction to this compound Reactivity
This compound exists as two geometric isomers, cis (Z) and trans (E). A notable characteristic is the "cis-effect," where the cis-isomer is thermodynamically more stable than the trans-isomer, a phenomenon that has been extensively studied using computational methods.[3][4][5][6][7] The primary reactions of this compound that have been computationally modeled include:
-
Cis-Trans Isomerization: The study of the rotational barrier and the relative stabilities of the isomers.
-
Ozonolysis: The reaction with ozone, which is critical for understanding its atmospheric chemistry.[1][2][8][9][10][11][12]
-
Cycloaddition Reactions: The [2+2] and [4+2] cycloadditions, which are fundamental in organic synthesis.[1][13][14][15][16][17][18]
-
Radical and Nucleophilic Reactions: Understanding its behavior in various reaction conditions is key to its application.[1][2]
Computational Methods and Data
A variety of computational methods have been employed to model the reactions of this compound. The choice of method depends on the specific reaction and the desired accuracy.
Commonly Used Computational Methods:
-
Density Functional Theory (DFT): A popular choice for its balance of accuracy and computational cost. Common functionals include B3LYP, M06-2X, MPW1K, and BHandHLYP.[8][18]
-
Møller-Plesset Perturbation Theory (MP2): Often used for geometry optimizations and frequency calculations.[19]
-
Coupled-Cluster (CC) Theory: Provides high accuracy for energy calculations, especially methods like QCISD(T) and DLPNO-UCCSD(T).[8][18]
-
Multireference Methods (e.g., SS-MRCC, CASSCF): Necessary for studying bond-breaking/forming processes and excited states, such as in cis-trans isomerization.[3][5][7][20]
Basis Sets:
The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(2d,2p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used.[8][12][19][20]
Quantitative Data Summary
The following tables summarize key quantitative data from computational studies on this compound reactions.
Table 1: Relative Energies of this compound Isomers (kcal/mol)
| Method/Basis Set | ΔE (E - Z) | Reference |
| SS-MRCC | Varies with basis set | [3][5][7] |
| High-level coupled cluster | Varies with basis set | [4][19] |
Table 2: Activation Barriers for Ozonolysis of this compound (kcal/mol)
| Isomer | Method/Basis Set | Activation Barrier | Reference |
| cis-1,2-difluoroethylene | MPW1K/cc-pVDZ | Higher than trans | [8] |
| trans-1,2-difluoroethylene | MPW1K/cc-pVDZ | Lower than cis | [8] |
| trans-1,2-difluoroethylene | BHandHLYP/cc-pVDZ | Lower than cis | [8] |
Table 3: Reaction Enthalpies for Cycloaddition Reactions (kcal/mol)
| Reaction | Method/Basis Set | ΔH | Reference |
| [2+2] Cycloaddition with Butadiene | B3LYP | Varies | [18] |
| [4+2] Cycloaddition with Butadiene | B3LYP | Varies | [18] |
Experimental Protocols: Computational Modeling
This section provides detailed protocols for setting up and running computational models for key reactions of this compound. These protocols are intended as a general guide and may need to be adapted based on the specific software and computational resources available.
Protocol for Modeling Cis-Trans Isomerization
This protocol outlines the steps to calculate the rotational barrier and relative energies of the cis and trans isomers of this compound.
Workflow for Cis-Trans Isomerization:
Caption: Workflow for modeling cis-trans isomerization.
Methodology:
-
Input File Preparation:
-
Create input files for both cis and trans isomers of this compound. Specify the initial coordinates in a standard format (e.g., Z-matrix or Cartesian).
-
For the transition state (TS) search, create an initial guess for the geometry where the F-C-C-F dihedral angle is approximately 90 degrees.
-
-
Geometry Optimization:
-
Perform geometry optimizations for the cis and trans isomers using a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Use keywords like Opt in Gaussian or Opt in ORCA.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries of the isomers to confirm they are true minima (no imaginary frequencies).
-
This step also provides the zero-point vibrational energy (ZPVE). Use keywords like Freq in Gaussian.
-
-
Transition State Search:
-
Perform a transition state search starting from the initial guess. Use methods like QST2, QST3, or Berny optimization (Opt=TS).
-
The goal is to find a first-order saddle point on the potential energy surface.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate (the C-C bond rotation).
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation from the TS to confirm that it connects the cis and trans minima. Use the IRC keyword in Gaussian.
-
-
Data Analysis:
-
Calculate the relative energies of the isomers, including ZPVE corrections.
-
Determine the rotational barrier as the energy difference between the transition state and the more stable isomer.
-
Protocol for Modeling Ozonolysis
This protocol details the steps to investigate the reaction mechanism of this compound with ozone.
Signaling Pathway for Ozonolysis:
Caption: Simplified reaction pathway for ozonolysis.
Methodology:
-
Reactant and Product Optimization:
-
Optimize the geometries of the reactants (this compound isomer and ozone) and the expected final products.
-
Perform frequency calculations to obtain ZPVE and thermal corrections.
-
-
Locating the Primary Ozonide (POZ):
-
The reaction proceeds through a primary ozonide intermediate. Optimize the geometry of this five-membered ring structure.
-
Verify it as a minimum through a frequency calculation.
-
-
Transition State for POZ Formation:
-
Search for the transition state for the initial [3+2] cycloaddition of ozone to the double bond.
-
This is often the rate-determining step.
-
-
Transition State for POZ Decomposition:
-
The POZ is unstable and decomposes into a Criegee intermediate and a carbonyl compound.
-
Locate the transition state for this cycloreversion step.
-
-
Criegee Intermediate Reactions:
-
Investigate the subsequent reactions of the Criegee intermediate, which can involve rearrangements and further decompositions leading to the final products.
-
This may involve locating additional transition states and intermediates.
-
-
Potential Energy Surface (PES) Construction:
-
Combine the energies of all stationary points (reactants, intermediates, transition states, and products) to construct a potential energy surface for the reaction.
-
This provides a comprehensive view of the reaction mechanism and energetics.
-
Protocol for Modeling [2+2] Cycloaddition
This protocol outlines the steps for studying the [2+2] cycloaddition of this compound with another olefin, which often proceeds via a stepwise diradical mechanism.
Logical Relationship for [2+2] Cycloaddition:
Caption: Stepwise mechanism for a [2+2] cycloaddition.
Methodology:
-
Reactant and Product Optimization:
-
Optimize the geometries of the reactants and the final cyclobutane product.
-
Perform frequency calculations.
-
-
Locating the Diradical Intermediate:
-
The stepwise mechanism involves a diradical intermediate. This is an open-shell species, so an unrestricted formalism (e.g., UB3LYP) is required.
-
Optimize the geometry of the diradical and perform a frequency calculation to confirm it is a minimum.
-
-
Transition State for the First C-C Bond Formation:
-
Search for the transition state leading from the reactants to the diradical intermediate.
-
This will also require an unrestricted calculation.
-
-
Transition State for Ring Closure:
-
Locate the transition state for the ring closure of the diradical intermediate to form the cyclobutane product.
-
-
Analysis of the Potential Energy Surface:
-
Construct the PES to understand the energetics of the stepwise reaction, including the barriers for both steps and the stability of the diradical intermediate.
-
Concluding Remarks
Computational modeling is a powerful tool for elucidating the complex reaction mechanisms of this compound. By carefully selecting the appropriate computational methods and following systematic protocols, researchers can gain valuable insights into the reactivity of this important molecule. The data and protocols presented here provide a solid foundation for further computational studies in this area, with applications in materials science, atmospheric chemistry, and drug development.
References
- 1. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the ‘cis-effect’ in 1,2-difluoro derivativ...: Ingenta Connect [ingentaconnect.com]
- 6. Reappraisal of cis effect in 1,2-dihaloethenes: an improved virtual orbital multireference approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revisiting the ‘cis-effect’ in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods [prints.iiap.res.in]
- 8. Mechanisms of difluoroethylene ozonolysis: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tropospheric alkene ozonolysis chemistry: an extended computational chemistry assessment of structural effects - Environmental Science: Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Challenges in Separating Cis- and Trans-1,2-Difluoroethylene
Welcome to the Technical Support Center for the separation of cis- and trans-1,2-difluoroethylene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of these geometric isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-1,2-difluoroethylene?
A1: The primary challenge in separating cis- and trans-1,2-difluoroethylene lies in their similar molecular weights and chemical properties. However, a significant difference in their boiling points makes fractional distillation a viable separation method. The cis isomer has a boiling point of -26°C, while the trans isomer boils at a much lower -53.1°C[1]. This substantial difference is the key to their separation. Another challenge is the gaseous nature of these compounds at room temperature, which necessitates low-temperature or cryogenic techniques for distillation. For analytical separation, achieving baseline resolution in gas chromatography (GC) can be challenging without optimized parameters.
Q2: Which separation techniques are most effective for cis- and trans-1,2-difluoroethylene?
A2: The most effective separation techniques are:
-
Low-Temperature Fractional Distillation: Due to the large difference in boiling points (approximately 27°C), this is the most practical method for preparative scale separation.
-
Gas Chromatography (GC): This is the preferred method for analytical-scale separation and for assessing the purity of the separated isomers. Specialized capillary columns can provide excellent resolution.
Q3: Is there a significant difference in the stability of the two isomers?
A3: Yes, the cis isomer of 1,2-difluoroethylene is more stable than the trans isomer by approximately 0.9 kcal/mol[2]. This is an exception to the general trend for most 1,2-disubstituted alkenes where the trans isomer is typically more stable due to reduced steric hindrance.
Data Presentation
Table 1: Physical Properties of Cis- and Trans-1,2-Difluoroethylene
| Property | Cis-1,2-difluoroethylene | Trans-1,2-difluoroethylene |
| Molecular Formula | C₂H₂F₂ | C₂H₂F₂ |
| Molar Mass | 64.03 g/mol | 64.03 g/mol |
| Boiling Point | -26 °C | -53.1 °C[1] |
| Vapor Pressure | 5880 mmHg at 25°C[3] | Not available |
| Relative Stability | More stable | Less stable[2] |
Troubleshooting Guides
Low-Temperature Fractional Distillation
Q1: I am experiencing poor separation of the isomers during fractional distillation. What are the likely causes and solutions?
A1: Poor separation in low-temperature fractional distillation can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for a clean separation.
-
Incorrect Heating Rate: Heating the distillation flask too quickly can lead to "flooding," where the vapor flow is too high for the returning condensate, causing a loss of separation efficiency[5].
-
Solution: Reduce the heating rate to allow for a slow and steady rise of the condensate ring within the column. A gradual temperature gradient is crucial for effective fractionation[7].
-
-
Heat Loss: Due to the very low temperatures involved, heat loss to the surroundings can disrupt the temperature gradient in the column.
-
Solution: Insulate the distillation column and head with glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient[7].
-
Logical Relationship for Troubleshooting Poor Distillation Separation
Caption: Troubleshooting workflow for poor separation in fractional distillation.
Q2: My distillation is very slow or has stopped, even though the heating mantle is on.
A2: This issue can arise from a few common problems in low-temperature distillations:
-
Insufficient Heating: The heating may not be adequate to overcome the low temperatures of the setup and the heat of vaporization of the compounds.
-
Solution: Gradually increase the power to the heating mantle. Ensure good thermal contact between the mantle and the distillation flask.
-
-
System Leaks: Leaks in the glassware joints will prevent the buildup of vapor pressure necessary to drive the distillation.
-
Solution: Check all joints to ensure they are properly sealed. Use appropriate grease or sealing tape if necessary, ensuring it is compatible with the compounds.
-
-
Condenser Temperature Too Low: If the condenser is too cold, it can cause the vapor to solidify, blocking the path to the collection flask.
-
Solution: Carefully monitor the condenser and adjust the flow of the cooling agent to prevent freezing.
-
Gas Chromatography (GC)
Q1: I am seeing co-elution or poor resolution of the cis and trans peaks in my gas chromatogram. How can I improve the separation?
A1: Poor resolution in GC is a common problem when separating isomers. Here’s how to address it:
-
Inappropriate GC Column: The stationary phase of your column may not have the right selectivity for these isomers.
-
Solution: Select a column with a stationary phase suitable for separating volatile halogenated hydrocarbons. A mid-polarity column, such as one with a cyanopropylphenyl stationary phase, often provides good selectivity for cis/trans isomers[4].
-
-
Incorrect Temperature Program: A temperature ramp that is too fast will not allow for sufficient interaction between the analytes and the stationary phase.
-
Solution: Optimize the oven temperature program. Start with a low initial temperature and use a slow ramp rate around the elution temperatures of the isomers. An isothermal run at an optimized temperature may also provide good results.
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
-
Experimental Workflow for GC Method Optimization
Caption: Workflow for optimizing GC separation of cis/trans isomers.
Q2: My peaks are tailing. What is the cause and how can I fix it?
A2: Peak tailing can be caused by several factors:
-
Active Sites in the System: Active sites in the injector liner or on the column can interact with the analytes, causing them to elute slowly and asymmetrically.
-
Solution: Use a deactivated injector liner. If the column is old, it may need to be conditioned or replaced. Trimming a small portion from the front of the column can sometimes remove active sites that have accumulated.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Incompatible Solvent: If the polarity of the injection solvent is very different from the stationary phase, it can cause peak distortion.
-
Solution: Choose a solvent that is more compatible with the stationary phase.
-
Experimental Protocols
Low-Temperature Fractional Distillation
Objective: To separate a mixture of cis- and trans-1,2-difluoroethylene by low-temperature fractional distillation.
Apparatus:
-
A well-insulated fractional distillation apparatus, including a vacuum-jacketed Vigreux or packed column.
-
A round-bottom flask as the distillation pot.
-
A low-temperature thermometer.
-
A condenser with a cryogen circulation system (e.g., using a circulating bath with a coolant like ethanol/dry ice).
-
A collection flask that can be cooled to a very low temperature (e.g., in a liquid nitrogen bath).
-
Heating mantle and magnetic stirrer.
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
System Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. The column should be packed with a suitable material like glass beads or Raschig rings to increase efficiency[5].
-
Cooling: Begin circulating the coolant through the condenser. The temperature should be low enough to condense the cis isomer (b.p. -26°C) but not so low that it freezes. Cool the receiving flask to below the boiling point of the trans isomer (b.p. -53.1°C) using a liquid nitrogen bath.
-
Charging the Flask: Cool the distillation flask and introduce the mixture of cis- and trans-1,2-difluoroethylene. Add a magnetic stir bar.
-
Inert Atmosphere: Purge the system with a slow stream of inert gas.
-
Distillation: Begin gently heating the distillation flask while stirring. Observe the temperature at the top of the column.
-
Fraction Collection: The first fraction to distill will be the lower-boiling trans-1,2-difluoroethylene. The temperature at the head of the column should remain stable at approximately -53°C during the collection of this fraction.
-
Once most of the trans isomer has distilled, the temperature will begin to drop. At this point, change the receiving flask.
-
Increase the heating to distill the cis-1,2-difluoroethylene. The temperature at the head of the column will rise and stabilize at approximately -26°C. Collect this fraction in a new, cooled receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to warm to room temperature under a gentle flow of inert gas before disassembling.
Gas Chromatography (GC) Analysis
Objective: To determine the purity of the separated isomers and to perform analytical separation of a mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column, such as a DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) or similar, is recommended for good selectivity of halogenated volatile compounds[4]. A common dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program:
-
Initial Temperature: 35°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Final Hold: Hold at 150°C for 2 minutes.
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C (for FID).
Procedure:
-
Sample Preparation: If analyzing the collected fractions from distillation, carefully transfer a small amount of the liquefied gas into a sealed vial containing a suitable solvent, or use a gas-tight syringe for direct injection of the vapor phase.
-
Injection: Inject a small volume (e.g., 1 µL of a solution or 100 µL of the vapor) into the GC.
-
Data Acquisition: Run the GC method and acquire the chromatogram.
-
Analysis: Identify the peaks for cis- and trans-1,2-difluoroethylene based on their retention times (the lower-boiling trans isomer is expected to elute first). Integrate the peak areas to determine the relative purity of each isomer.
References
- 1. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CIS-1,2-DIFLUOROETHYLENE (FC-1132) 97 | CAS#:1630-77-9 | Chemsrc [chemsrc.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. kkft.bme.hu [kkft.bme.hu]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 1,2-Difluoroethylene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2-difluoroethylene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected in the zinc-mediated dechlorination of 1,2-dichloro-1,2-difluoroethane (B3190508)?
Answer:
Low yields in this reaction can stem from several factors related to the reagents, reaction conditions, and product collection.
-
Inactive Zinc: The zinc metal may not be sufficiently activated. Activation is crucial to expose a fresh, reactive surface.
-
Solution: Activate the zinc dust by stirring it with a dilute acid (e.g., HCl), followed by washing with water, ethanol, and ether, and then thoroughly drying under vacuum.
-
-
Impure Reactants or Solvents: The presence of water or other impurities in the 1,2-dichloro-1,2-difluoroethane or the solvent (e.g., methanol (B129727), ethanol, DMF) can lead to side reactions and reduce the efficiency of the dechlorination.
-
Solution: Ensure all reactants and solvents are anhydrous and of high purity. Distill solvents over appropriate drying agents before use.
-
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction. If the temperature is too low, the reaction may be sluggish or incomplete. If it is too high, it could promote side reactions.
-
Solution: The optimal temperature is typically near the boiling point of the solvent to facilitate the distillation of the low-boiling this compound product as it forms. For methanol, this is around 60-65°C.[1]
-
-
Inefficient Product Collection: this compound is a low-boiling point gas ((Z)-isomer: -26.0 °C, (E)-isomer: -53.1 °C), and inefficient collection can lead to significant product loss.[2][3][4]
-
Solution: Use a cold trap (e.g., with a dry ice/acetone or liquid nitrogen bath) to effectively condense and collect the gaseous product as it distills from the reaction mixture.
-
-
Agglomeration of Zinc: The zinc dust can clump together, reducing its effective surface area and reactivity.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a fine suspension of the zinc dust.
-
Question 2: How can I improve the stereoselectivity of the this compound synthesis?
Answer:
The stereochemical outcome of this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions. The product is often a mixture of (E)- and (Z)-isomers.[2][3][4]
-
Choice of Synthetic Method: Some synthetic methods offer better stereocontrol than others.
-
Solution: Stereospecific routes, such as those starting from stereochemically defined precursors, can provide better control over the isomer ratio. For instance, stereospecific preparations of (E)-1,2-difluoro-1,2-disubstituted alkenes have been developed.
-
-
Catalyst Selection in Hydrogenation: In the catalytic hydrogenation of 1,2-dichloro-1,2-difluoroethylene (B1335003), the choice of catalyst can influence the isomer ratio of the product.
-
Solution: While many hydrogenation catalysts like palladium, platinum, and nickel-copper alloys are used, their impact on stereoselectivity may vary.[5] Experimenting with different catalysts and support materials (e.g., charcoal, alumina) can help optimize for a desired isomer.
-
-
Post-Synthesis Isomerization: It is possible to isomerize the less desired isomer to the more stable one.
-
Solution: The (Z)-isomer of this compound is thermodynamically more stable than the (E)-isomer.[6] Isomerization of a mixture of isomers can be achieved, for example, through photochemical methods or iodine catalysis to enrich the more stable (Z)-isomer.
-
Question 3: The dehydrofluorination of 1,1,2-trifluoroethane (B1584508) is resulting in a low conversion. What are the possible reasons and solutions?
Answer:
Low conversion in the dehydrofluorination of 1,1,2-trifluoroethane can be attributed to the choice of base or catalyst, reaction temperature, and contact time.
-
Insufficiently Strong Base: The C-F bond is strong, and a sufficiently strong base is required for efficient dehydrofluorination.
-
Solution: Strong bases like potassium tert-butoxide (t-BuOK) are often used.[4] If using a weaker base, a higher reaction temperature may be necessary.
-
-
Catalyst Deactivation or Inappropriateness: When using a metal-based catalyst, its activity and suitability are critical.
-
Solution: A range of metal-based catalysts (e.g., Cr, Al, Fe, Ni, Mg) can be employed.[4] Ensure the catalyst is not poisoned and is appropriate for the reaction. The catalyst's surface area and preparation method can also impact its activity.
-
-
Suboptimal Reaction Temperature and Contact Time: The temperature and the duration the reactants are in contact with the catalyst are crucial for maximizing conversion.
-
Solution: Optimize the reaction temperature and the flow rate of the reactant over the catalyst bed to ensure sufficient contact time for the reaction to proceed to completion without causing decomposition or unwanted side reactions.
-
Question 4: How can I effectively separate the (E)- and (Z)-isomers of this compound?
Answer:
The separation of the (E)- and (Z)-isomers of this compound is typically achieved by leveraging their different physical properties, most notably their boiling points.
-
Fractional Distillation: This is the most common method for separating the isomers on a preparative scale.[2][3][4]
-
Chromatographic Methods: For analytical purposes or small-scale separations, gas chromatography can be used. For preparative separation of derivatives, high-performance liquid chromatography (HPLC) or column chromatography on specialized stationary phases can be employed.[7]
-
Solution: For derivatives of this compound, conventional C18 columns or silica (B1680970) gel impregnated with silver salts can be used to separate E/Z isomers.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include:
-
1,1,2-trifluoroethane (HFC-143)[4]
-
1,2-dichloro-1,2-difluoroethylene (CFO-1112)[3]
-
Trifluoroethylene
Q2: What are the primary methods for synthesizing this compound?
A2: The main synthetic routes are:
-
Dechlorination of 1,2-dichloro-1,2-difluoroethane: This is typically achieved using a reducing agent like zinc or magnesium in a suitable solvent.[2][3][4]
-
Dehydrofluorination of 1,1,2-trifluoroethane: This involves the elimination of hydrogen fluoride (B91410) using a strong base or a metal-based catalyst.[4]
-
Catalytic Hydrogenation of 1,2-dichloro-1,2-difluoroethylene: This method involves reacting 1,2-dichloro-1,2-difluoroethylene with hydrogen gas over a transition metal catalyst.[5]
Q3: Which isomer of this compound is more stable?
A3: Unlike many other 1,2-disubstituted alkenes where the trans (E) isomer is more stable, for this compound, the cis (Z) isomer is thermodynamically more stable by approximately 0.9 kcal/mol.[6]
Q4: What safety precautions should be taken during the synthesis of this compound?
A4: this compound is a toxic and volatile chemical that can cause irritation upon contact with the skin and mucous membranes.[6] All manipulations should be carried out in a well-ventilated fume hood. The use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Reactions involving flammable reagents like zinc dust should be conducted in a dry environment and under an inert atmosphere.
Quantitative Data on this compound Synthesis
The following tables summarize quantitative data for different synthetic methods.
Table 1: Catalytic Hydrogenation of 1,2-Dichloro-1,2-difluoroethylene [5]
| Parameter | Value |
| Catalyst | Palladium (Pd) or its alloys, optionally on a support (e.g., charcoal) |
| Temperature | 300-400 °C |
| Pressure | Atmospheric to 15 bar |
| H₂ / Substrate Molar Ratio | 3:1 to 5:1 |
| Contact Time | 10-20 seconds |
| Product Ratio (this compound / 1-chloro-1,2-difluoroethylene) | 0.5 to 5 (by weight) |
Table 2: Dechlorination of 1,2-Dichloro-1,2-difluoroethane [2][3][4]
| Parameter | Value |
| Reagent | Zinc (Zn) or Magnesium (Mg) |
| Solvent | Alcohols (e.g., Methanol, Ethanol) or DMF |
| Temperature | Typically refluxing solvent |
| Product | Mixture of (E)- and (Z)-1,2-difluoroethylene |
Experimental Protocols
Protocol 1: Zinc-Mediated Dechlorination of 1,2-Dichloro-1,2-difluoroethane
This protocol is a representative procedure for the synthesis of this compound via dechlorination.
Materials:
-
1,2-dichloro-1,2-difluoroethane
-
Activated zinc dust
-
Anhydrous methanol
-
Zinc chloride (catalyst)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Distillation head and receiver
-
Cold trap (dry ice/acetone or liquid nitrogen)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Setup: Assemble the glassware, ensuring it is dry and under an inert atmosphere (e.g., nitrogen or argon). The receiving flask should be connected to a cold trap.
-
Reagent Charging: In the three-necked flask, add anhydrous methanol, activated zinc dust, and a catalytic amount of zinc chloride.
-
Initiation: Begin stirring and heat the mixture to a gentle reflux (approximately 60-65 °C for methanol).[1]
-
Substrate Addition: Prepare a solution of 1,2-dichloro-1,2-difluoroethane in anhydrous methanol in the dropping funnel.
-
Reaction: Once the zinc-methanol mixture is refluxing, add a small portion of the substrate solution dropwise. An exothermic reaction should commence, indicated by an increased reflux rate.
-
Control: After the initial exotherm, remove the heating mantle. Continue the dropwise addition of the substrate solution at a rate that maintains a steady distillation of the this compound product. The temperature at the distillation head should be monitored.
-
Completion: After the addition is complete (typically 45-60 minutes), slowly reheat the reaction mixture to ensure all the product has distilled.[1]
-
Collection: The gaseous this compound is collected and condensed in the cold trap.
-
Purification: The collected product is a mixture of (E)- and (Z)-isomers, which can be separated by fractional distillation.
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 4. This compound (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Polymerization of 1,2-Difluoroethylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 1,2-difluoroethylene. The information is designed to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The most commonly reported methods for the polymerization of this compound are radical polymerization techniques. These include using chemical initiators in a solution, emulsion polymerization, and initiation via γ-ray irradiation.[1][2] The choice of method can influence the polymer's properties, such as its crystallinity and molecular weight.
Q2: My poly(this compound) is completely amorphous, is this normal?
A2: While for a long time poly(this compound) (PVLF) was believed to be amorphous and atactic, recent studies have shown that it can be a semi-crystalline polymer.[1][2] The degree of crystallinity can be influenced by the polymerization conditions and subsequent thermal treatment. For instance, heat-treating the polymer above its glass transition temperature (around 100°C) can induce crystallization.[1][2]
Q3: What is the expected stereochemistry of poly(this compound)?
A3: The polymerization of cis- and trans-1,2-difluoroethylene, for example by γ-radiation, has been shown to produce highly stereoirregular (atactic) polymers.[3] This lack of stereoregularity can contribute to the polymer's amorphous character in its as-synthesized state.
Q4: Can impurities in the this compound monomer affect the polymerization?
A4: Yes, impurities in the monomer can have a significant impact on the polymerization process. Potential impurities could act as inhibitors or chain transfer agents, leading to lower molecular weights or complete inhibition of the polymerization. It is crucial to use a highly purified monomer for consistent and controlled polymerization.
Q5: What are the typical solvents used for the solution polymerization of this compound?
A5: While specific solvents for the homopolymerization of this compound are not extensively detailed in readily available literature, fluorinated solvents and other inert organic solvents that can dissolve the monomer and the resulting polymer are generally preferred for fluoropolymer synthesis. The choice of solvent can influence chain transfer reactions, potentially affecting the final molecular weight of the polymer.
Troubleshooting Guides
Issue 1: Low Molecular Weight or Low Polymer Yield
Low molecular weight or a low yield of poly(this compound) are common issues that can arise from several factors during the polymerization process.
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Monomer | Purify the this compound monomer through distillation or other appropriate methods to remove inhibitors or other reactive species. | Increased polymerization rate and higher molecular weight polymer. |
| Chain Transfer Reactions | Minimize the concentration of chain transfer agents. This can include certain solvents or impurities. Consider using a solvent with a lower chain transfer constant. | Higher average molecular weight of the resulting polymer. |
| Inappropriate Initiator Concentration | Optimize the initiator concentration. Too high a concentration can lead to a high number of shorter polymer chains. | Control over the molecular weight and potentially a narrower molecular weight distribution. |
| Suboptimal Reaction Temperature | Adjust the reaction temperature. Higher temperatures can sometimes increase the rate of side reactions, including chain transfer and termination. | Improved control over the polymerization process and polymer properties. |
| Oxygen Inhibition (for radical polymerization) | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can act as a radical scavenger. | Improved initiation efficiency and higher polymer yield. |
Issue 2: Polymer Discoloration or Presence of Impurities
Discoloration of the final polymer can indicate the presence of impurities or degradation products.
| Potential Cause | Recommended Action | Expected Outcome |
| Oxidation | If the polymerization is conducted in the presence of air, oxidative degradation can occur, especially with methods like γ-ray irradiation.[4] Perform the reaction under a strictly inert atmosphere. | A whiter, purer polymer product. |
| Thermal Degradation | High reaction temperatures can lead to the degradation of the polymer. | A polymer with better color and fewer structural defects. |
| Initiator Residues | Unreacted initiator or initiator byproducts can remain in the polymer. | A purer polymer with improved thermal stability and color. |
Experimental Protocols
General Protocol for Radical Solution Polymerization of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures.
Materials:
-
This compound (cis/trans mixture or isolated isomer), purified.
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN).
-
Anhydrous, inert solvent (e.g., a fluorinated solvent).
-
Inert gas (Nitrogen or Argon).
Procedure:
-
Reactor Setup: A glass pressure reactor is thoroughly cleaned, dried, and assembled with a magnetic stirrer. The reactor is then purged with an inert gas.
-
Reagent Addition: The desired amount of solvent and initiator are added to the reactor. The mixture is degassed by several freeze-pump-thaw cycles.
-
Monomer Introduction: A known amount of liquid this compound is condensed into the cooled reactor under vacuum.
-
Polymerization: The reactor is sealed and heated to the desired polymerization temperature (e.g., 60-80 °C) with stirring. The reaction is allowed to proceed for a specified time.
-
Termination and Isolation: The reaction is terminated by cooling the reactor and venting any unreacted monomer. The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Radical polymerization and potential side reactions.
Caption: Influence of parameters on polymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Characteristic Features of Crystalline Poly(this compound): Revisiting the Old-but-Totally-Unknown Fluorine Polymer - Macromolecules - Figshare [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Gamma-Ray Irradiation-Induced Oxidation: Polyethylene, Poly (Vinylidene Fluoride), and Polytetrafluoroethylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iodine-Catalyzed Isomerization of 1,2-Difluoroethylene
Welcome to the technical support center for the iodine-catalyzed isomerization of 1,2-difluoroethylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the iodine-catalyzed isomerization of this compound?
A1: The isomerization of this compound, converting between the cis (Z) and trans (E) isomers, is facilitated by molecular iodine (I₂). The process operates on a radical mechanism. Iodine atoms (I•), generated either through thermal dissociation or photoexcitation of I₂, reversibly add to the double bond of this compound. This addition temporarily breaks the π-bond, forming a single C-C bond around which rotation can occur. Subsequent elimination of the iodine atom regenerates the double bond, yielding a mixture of the cis and trans isomers. The reaction will proceed until a thermodynamic equilibrium is reached.
Q2: Which isomer of this compound is more stable?
A2: Contrary to many other 1,2-disubstituted alkenes, the cis (Z) isomer of this compound is thermodynamically more stable than the trans (E) isomer.[1][2] The enthalpy of isomerization for the trans to cis conversion has been reported to be approximately -0.928 kcal/mol.[2]
Q3: What are the typical methods to initiate the isomerization?
A3: The isomerization can be initiated through two primary methods:
-
Thermal Isomerization: Heating the reaction mixture provides the energy required for the dissociation of molecular iodine into iodine radicals.
-
Photochemical Isomerization: Irradiation of the reaction mixture with light of a suitable wavelength can induce the dissociation of iodine into radicals, often allowing the reaction to proceed at lower temperatures.[3][4]
Q4: How can I monitor the progress of the isomerization reaction?
A4: The ratio of cis to trans isomers can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for separating and quantifying the volatile isomers of this compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹⁹F NMR spectroscopy can be used to distinguish and quantify the cis and trans isomers based on their distinct chemical shifts and coupling constants.[3][5]
Q5: How can I remove the iodine catalyst after the reaction is complete?
A5: Residual iodine can be effectively removed from the reaction mixture by washing with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃).[6][7] This converts the colored molecular iodine into colorless iodide ions, which can then be separated in an aqueous phase.
Troubleshooting Guide
Issue 1: Low or No Conversion of Isomers
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Concentration | - Increase the molar ratio of iodine to this compound. The reaction rate is often proportional to the square root of the iodine concentration.[8] - Ensure the iodine used is of high purity. |
| Inadequate Temperature (Thermal Isomerization) | - For gas-phase reactions, ensure the temperature is within the optimal range (studies on similar haloalkenes have used temperatures between 475-760 K). - For liquid-phase reactions, gradually increase the temperature while monitoring for potential side reactions. |
| Improper Light Source or Wavelength (Photochemical Isomerization) | - Ensure the light source has a wavelength capable of dissociating molecular iodine (visible light is generally effective). - Check the wattage and age of the lamp to ensure sufficient energy output. - Position the light source as close as safely possible to the reaction vessel to maximize photon flux. |
| Presence of Radical Inhibitors | - Ensure all reactants and solvents are free from radical scavengers (e.g., certain stabilizers in solvents, oxygen in some cases). Purging the reaction with an inert gas like nitrogen or argon can be beneficial. - The addition of a radical scavenger like L-ascorbic acid has been shown to quench the isomerization, confirming the radical mechanism.[3] |
Issue 2: Formation of Unwanted Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | - High temperatures can promote side reactions such as polymerization or decomposition. Lower the reaction temperature and consider switching to a photochemical method if possible. |
| Radical-Induced Polymerization | - High concentrations of radicals can lead to the polymerization of the alkene.[9][10] - Reduce the iodine concentration or the intensity of the light source. - Consider performing the reaction in a more dilute solution. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. Solvents with easily abstractable hydrogen atoms may participate in side reactions. |
| Formation of Addition Products | - While the addition of an iodine atom is reversible, high iodine concentrations and lower temperatures can favor the formation of 1,2-diiodo-1,2-difluoroethane. If this is observed, reduce the iodine concentration and/or increase the reaction temperature.[8] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Removal of Iodine | - If the product is colored, residual iodine is likely present. Repeat the washing step with fresh sodium thiosulfate solution. Ensure thorough mixing of the organic and aqueous phases. |
| Co-distillation of Isomers with Solvent | - Due to the low boiling points of this compound isomers, careful fractional distillation is required to separate them from the solvent. - Consider using a higher-boiling-point solvent if feasible for the reaction. |
Experimental Protocols
General Considerations:
-
Safety: this compound is a flammable gas and should be handled in a well-ventilated fume hood. Iodine is corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
-
Materials: Use high-purity this compound and iodine. Solvents should be dried and degassed to remove oxygen and potential radical inhibitors.
Protocol 1: Gas-Phase Thermal Isomerization (Based on similar haloalkene isomerizations)
-
Apparatus Setup:
-
A heated gas-phase reactor (e.g., a sealed quartz tube in a tube furnace) connected to a vacuum line.
-
Pressure and temperature monitoring equipment.
-
A gas sampling valve connected to a Gas Chromatograph (GC) for in-situ reaction monitoring.
-
-
Procedure:
-
Introduce a known amount of solid iodine into the reactor.
-
Evacuate the reactor to remove air and moisture.
-
Introduce a known pressure of the starting this compound isomer into the reactor.
-
Heat the reactor to the desired temperature (e.g., starting at 200 °C and optimizing as needed).
-
Monitor the composition of the gas mixture over time by taking samples via the gas sampling valve and analyzing by GC.
-
Continue heating until the isomer ratio reaches a steady state (equilibrium).
-
Cool the reactor to room temperature and carefully vent.
-
Protocol 2: Liquid-Phase Photochemical Isomerization
-
Apparatus Setup:
-
A reaction vessel made of a material transparent to the desired wavelength of light (e.g., Pyrex or quartz).
-
A magnetic stirrer and stir bar.
-
A light source (e.g., a high-pressure mercury lamp or a suitable LED lamp) positioned close to the reaction vessel.[4]
-
A cooling system (e.g., a water bath) to maintain a constant temperature.
-
-
Procedure:
-
Dissolve a known concentration of the starting this compound isomer in an inert, degassed solvent (e.g., a non-polar solvent like cyclohexane (B81311) or a polar aprotic solvent, depending on optimization).
-
Add a catalytic amount of iodine (e.g., 1-10 mol%).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and begin stirring and cooling.
-
Turn on the light source to initiate the reaction.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC or NMR.
-
Once the desired isomer ratio is achieved or the reaction reaches equilibrium, turn off the light source.
-
Work up the reaction by washing with aqueous sodium thiosulfate solution to remove iodine, followed by drying and removal of the solvent.
-
Quantitative Data
Table 1: Thermodynamic Data for the Isomerization of this compound
| Parameter | Value | Reference |
| Enthalpy of Isomerization (ΔH°) (trans → cis) | -0.928 kcal/mol | [2] |
| Relative Stability | cis isomer is more stable | [1][2] |
Table 2: Influence of Reaction Parameters on Isomerization (Qualitative)
| Parameter | Effect on Reaction Rate | Effect on Equilibrium | Notes |
| ↑ Iodine Concentration | Increases | No effect | The rate is often proportional to the square root of the iodine concentration.[8] |
| ↑ Temperature | Increases | Shifts towards the less stable (trans) isomer | Higher temperatures favor the endothermic reaction direction. |
| ↑ Light Intensity (Photochemical) | Increases | No effect | A higher photon flux generates more iodine radicals, increasing the rate. |
| Solvent Polarity | Can influence rate | Minimal effect | Polar solvents may stabilize charged intermediates or transition states, potentially altering the reaction rate. The effect on the neutral ground states of the isomers is generally small.[11][12] |
Visualizations
Caption: Reaction mechanism for iodine-catalyzed isomerization.
Caption: General experimental workflow for isomerization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. [PDF] Mechanism of cis/trans equilibration of alkenes via iodine catalysis. | Semantic Scholar [semanticscholar.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. osti.gov [osti.gov]
- 4. Continuous-Flow Photochemical Isomerization of Humulones to Isohumulones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Spectra of Cis and Trans 1,2‐Difluoroethylene in the Gas Phase | Semantic Scholar [semanticscholar.org]
- 6. Workup [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. "Free Radical Polymerization of 1,1-Difluoroethene in a Supercritical C" by Jonathan E. Wenzel, H. Bryan Lanterman et al. [scholarsmine.mst.edu]
- 10. Making sure you're not a bot! [ask.orkg.org]
- 11. Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
troubleshooting low yield in nucleophilic substitution of 1,2-difluoroethylene
Technical Support Center: Nucleophilic Substitution of 1,2-Difluoroethylene
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the yield of my nucleophilic substitution on this compound consistently low or non-existent?
A1: Low reactivity is the most significant challenge with this substrate due to two primary factors:
-
Poor Leaving Group: Fluoride (B91410) is an exceptionally poor leaving group. The carbon-fluorine (C-F) bond is the strongest of the carbon-halogen bonds, making it energetically unfavorable to break.[1] This high bond strength results in a very high activation energy for the substitution reaction.[1]
-
Substrate Reactivity: Vinylic halides, where the halogen is attached to an sp²-hybridized carbon of a double bond, are inherently less reactive towards traditional SN2 reactions.[2] The incoming nucleophile faces steric hindrance and electrostatic repulsion from the double bond's pi-electron cloud.
Essentially, this compound is considered a challenging, often unreactive, substrate for standard nucleophilic substitution conditions.
Q2: I am using a thiol nucleophile (R-SH) and my primary product is the corresponding disulfide (R-S-S-R), not the substitution product. What is causing this and how can I minimize it?
A2: The formation of disulfides, even under supposedly inert atmospheres, suggests that a radical-mediated pathway is competing with or dominating the desired nucleophilic substitution. Thiolates (RS⁻) can be oxidized to disulfide radicals, which then combine.
Troubleshooting Steps:
-
Improve Inert Atmosphere: Ensure your reaction is performed under a rigorously oxygen-free atmosphere (e.g., high-purity argon or nitrogen). Use degassed solvents and proper Schlenk line or glovebox techniques.
-
Use Radical Inhibitors: Consider adding a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or TEMPO, to suppress the radical pathway.
-
Optimize Base and Addition: The choice of base is critical. A strong, non-nucleophilic base is needed to deprotonate the thiol without interfering with the substrate. Slowly adding the thiol or thiolate to the reaction mixture containing this compound may also help favor the substitution pathway.
Q3: When using an amine nucleophile, I get a complex mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. How can I improve the selectivity for a single substitution?
A3: This is a classic problem of overalkylation. The initial product, a primary amine, is often more nucleophilic than the starting amine (ammonia) or is at least competitive, leading to subsequent reactions with the starting material.[3][4][5] This "runaway" reaction is difficult to control.[6]
Troubleshooting Steps:
-
Use a Large Excess of the Nucleophile: The most common strategy is to use a large excess (5-10 equivalents or more) of the starting amine (e.g., ammonia (B1221849) for a primary amine product). By Le Châtelier's principle, this increases the probability that a molecule of this compound will react with the intended nucleophile rather than the more substituted product.
-
Consider Alternative Synthetic Routes: For selective amine synthesis, direct alkylation is often a poor choice.[5] Methods like reductive amination or using ammonia surrogates can provide much better selectivity and yield.[7]
Q4: What are the best general conditions to start with for optimizing my reaction?
A4: Given the low reactivity of this compound, forcing conditions may be necessary. Below is a table of recommended starting points for optimization.
| Parameter | Recommendation | Rationale |
| Nucleophile | Strong & Polarizable: Thiolates (RS⁻) are generally the most promising.[8] Use a strong base (e.g., NaH, K₂CO₃) to form the thiolate in situ. | Strong nucleophiles are required to attack the electron-rich double bond and displace the poor fluoride leaving group.[9] Sulfur is highly polarizable, making it an excellent nucleophile.[8] |
| Solvent | Polar Aprotic: DMF, DMSO, NMP, or Acetonitrile.[9][10] | These solvents solvate the cation of the base but leave the nucleophile "naked" and highly reactive. They do not cage the nucleophile as protic solvents do.[9] |
| Temperature | Elevated: Start at 80 °C and increase incrementally up to 120-150 °C. | The high C-F bond energy necessitates significant thermal energy to overcome the activation barrier. Monitor for decomposition at higher temperatures. |
| Concentration | Moderate: Start around 0.1 - 0.5 M. | Very low concentrations can slow the reaction rate, while very high concentrations can sometimes promote side reactions. |
| Atmosphere | Strictly Inert: High-purity Argon or Nitrogen. | Crucial for preventing oxidative side reactions, especially with sensitive nucleophiles like thiolates. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with a Thiol
This is a representative starting protocol. Optimization of temperature, reaction time, and stoichiometry will be necessary.
Materials:
-
This compound (E/Z mixture)
-
Thiophenol (or other thiol of choice)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Radical Inhibitor (e.g., BHT) (Optional)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexanes under argon to remove the mineral oil, then place the flask under high vacuum to remove residual solvent.
-
Solvent Addition: Add anhydrous, degassed DMF to the flask via cannula to achieve a final concentration of ~0.2 M with respect to the limiting reagent. Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Generation: In a separate flame-dried flask, dissolve the thiol (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C as hydrogen gas evolves.
-
Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture via a gas-tight syringe or by bubbling a known mass of the gas through the solution.
-
Reaction: Slowly warm the reaction to room temperature and then heat to 80-120 °C using an oil bath. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (or has ceased progressing), cool the mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues in your reaction.
Caption: A flowchart for troubleshooting low yield experiments.
Competing Reaction Pathways
This diagram illustrates the desired substitution pathway versus common, yield-reducing side reactions with different nucleophiles.
Caption: Competing reaction pathways in nucleophilic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,2-Difluoroethylene Photoisomerization
Welcome to the technical support center for handling 1,2-difluoroethylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted photoisomerization of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the stable isomers of this compound?
A1: this compound exists as two geometric isomers: cis-(Z)-1,2-difluoroethylene and trans-(E)-1,2-difluoroethylene. Uniquely, for this compound, the cis (Z) isomer is thermodynamically more stable than the trans (E) isomer by approximately 0.9 kcal/mol.[1]
Q2: What is photoisomerization and why is it a concern for this compound?
A2: Photoisomerization is a process where light energy converts one geometric isomer into another. For this compound, this means that irradiating a pure sample of the E or Z isomer can lead to a mixture of both, known as a photostationary state.[2] This is a significant concern in applications where isomeric purity is crucial, such as in polymer synthesis, drug development, and materials science, as the different isomers can have distinct physical, chemical, and biological properties.
Q3: What factors can induce the photoisomerization of this compound?
A3: The primary driver of photoisomerization is the absorption of light, typically in the UV range. Several factors can influence the rate and extent of this isomerization, including:
-
Wavelength of Irradiation: The efficiency of photoisomerization is often dependent on the specific wavelength of light used.[3]
-
Solvent: The polarity and type of solvent can affect the energy levels of the excited states involved in isomerization.[4]
-
Presence of Photosensitizers: Certain molecules, known as photosensitizers, can absorb light and transfer the energy to this compound, promoting its isomerization, often via a triplet-state mechanism.
-
Temperature: While primarily a photochemical process, temperature can influence the rates of competing thermal reactions and the stability of reactants and intermediates.
Q4: How can I detect if unwanted isomerization has occurred?
A4: Isomerization can be detected by various analytical techniques that can distinguish between the E and Z isomers. Common methods include:
-
Gas Chromatography (GC): The two isomers will likely have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR spectroscopy can distinguish between the isomers due to different chemical shifts and coupling constants for the protons and fluorine atoms.
-
Infrared (IR) Spectroscopy: The cis and trans isomers have distinct vibrational modes and will show different absorption bands in their IR spectra.
Troubleshooting Guide: Preventing Unwanted Photoisomerization
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant isomerization observed after a photochemical reaction. | Inappropriate Wavelength: The wavelength used may be efficiently absorbed by both isomers, driving the reaction towards a photostationary state. | Wavelength Selection: If possible, choose a wavelength that is selectively absorbed by the desired reactant and not the product isomer. This minimizes the reverse isomerization. |
| Use of a Photosensitizer: An intentional or unintentional photosensitizer in the reaction mixture may be promoting isomerization. | Sensitizer-Free Conditions: If the desired reaction does not require a sensitizer (B1316253), ensure all components are free from sensitizing impurities. If a sensitizer is necessary for the primary reaction, consider one with a triplet energy that is efficiently quenched by the reactant for the desired reaction but not for isomerization. | |
| Presence of a Triplet Sensitizer: The reaction may be proceeding through a triplet excited state which can lead to isomerization. | Triplet Quenching: Introduce a triplet quencher to the reaction mixture. The quencher should have a triplet energy lower than that of this compound to accept the energy and dissipate it non-radiatively. | |
| Isomerization detected after workup and purification. | Acidic or Basic Residues: Trace amounts of acid or base can catalyze isomerization, especially during concentration steps. | Neutralize and Wash: Ensure the reaction mixture is neutralized to a pH of ~7 before extraction. Wash with a mild buffer or saturated sodium bicarbonate solution, followed by brine to remove residual acid or base.[5] |
| High Temperatures during Solvent Removal: Heat can sometimes provide enough energy to overcome the rotational barrier, especially if impurities are present. | Low-Temperature Concentration: Use a rotary evaporator with a low-temperature water bath (≤ 30°C) for solvent removal. For highly sensitive compounds, consider lyophilization or high-vacuum evaporation at low temperatures.[5] | |
| Isomerization occurs during storage. | Exposure to Light: Ambient laboratory light, especially sunlight, contains UV radiation that can induce photoisomerization over time. | Light Protection: Store samples of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light. |
| Presence of Radical Initiators: Impurities that can act as radical initiators (e.g., peroxides) might facilitate isomerization. | Use of Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), provided it does not interfere with future applications. |
Summary of Factors Influencing Photoisomerization
| Factor | Influence on Isomerization | Mitigation Strategy |
| Light Exposure | High | Minimize exposure to light, especially UV wavelengths. Use amber glassware or foil wrapping. |
| Wavelength | Variable | Select a wavelength that is preferentially absorbed by the starting isomer. |
| Photosensitizers | Increases | Purify reagents to remove sensitizing impurities. Avoid known photosensitizers if possible. |
| Triplet Quenchers | Decreases | Add a suitable triplet quencher (e.g., potassium sorbate) to the reaction mixture. |
| Solvent Polarity | Variable | Screen different solvents. Non-polar solvents may be preferable in some cases. |
| Temperature | Moderate | Keep the temperature as low as is practical for the given reaction or process. |
| pH | High (if acidic/basic) | Maintain neutral conditions during workup and storage. |
Experimental Protocols
Protocol 1: General Handling and Storage to Prevent Isomerization
-
Glassware: Use amber glass vials or flasks for all experiments and storage. If unavailable, wrap clear glassware thoroughly in aluminum foil.
-
Lighting: Conduct experiments in a fume hood with the sash down to minimize exposure to overhead lighting. Avoid direct sunlight.
-
Temperature: Store this compound and its solutions at low temperatures (e.g., in a refrigerator or freezer at ≤ 4°C) to minimize any potential thermal isomerization.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components that could generate isomerizing species.
Protocol 2: Workup Procedure to Minimize Isomerization
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding a neutral or mildly basic solution (e.g., saturated aqueous NaHCO₃ or a phosphate (B84403) buffer at pH 7).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with a suitable organic solvent. Minimize the time the compound is in contact with the aqueous phase.
-
Washing: Wash the organic layer sequentially with a mild buffer and then with brine to remove water and ionic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and rinse the drying agent with a small amount of fresh solvent.
-
Concentration: Concentrate the solution using a rotary evaporator with the water bath temperature set no higher than 30°C. For very volatile or sensitive compounds, remove the solvent under high vacuum without external heating.
Visualizations
Caption: Workflow for minimizing photoisomerization of this compound.
Caption: Troubleshooting decision tree for unwanted isomerization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 3. First principles prediction of wavelength-dependent isomerization quantum yields of a second-generation molecular nanomotor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,2-Difluoroethylene Isomers
Welcome to the technical support center for the purification of 1,2-difluoroethylene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of (Z)-1,2-difluoroethylene (cis) and (E)-1,2-difluoroethylene (trans) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-1,2-difluoroethylene?
A1: The most common and effective methods for separating the isomers of this compound are fractional distillation and preparative gas chromatography (GC).[1][2][3][4] Fractional distillation is widely used due to the significant difference in the boiling points of the two isomers.[1][2][3] Preparative GC can also be employed to achieve high levels of purity.[4]
Q2: What are the boiling points of the cis- and trans- isomers of this compound?
A2: The boiling points of the two isomers are distinct, which is the basis for their separation by distillation.
Q3: Which isomer is more thermodynamically stable?
A3: For this compound, the cis (Z) isomer is thermodynamically more stable than the trans (E) isomer by approximately 0.9 kcal/mol.[7] This is an exception to the general trend observed for many other 1,2-disubstituted ethylenes where the trans isomer is typically more stable.[7]
Q4: Can azeotropic distillation be used to separate the isomers?
A4: While azeotropic distillation is a powerful technique for separating components with close boiling points or that form azeotropes, it is generally not necessary for this compound isomers due to their large boiling point difference.[8][9] However, for mixtures of other fluorinated compounds where boiling points are closer, azeotropic distillation with an appropriate entrainer can be a viable separation strategy.[9]
Troubleshooting Guides
Fractional Distillation
Issue 1: Incomplete separation of isomers (product contains significant amount of the other isomer).
-
Possible Cause 1: Insufficient Column Efficiency. The fractionating column may not have enough theoretical plates to achieve the desired separation.
-
Solution:
-
Use a longer fractionating column.
-
Use a column with a more efficient packing material (e.g., structured packing or a spinning band distillation system).
-
-
-
Possible Cause 2: High Distillation Rate. Distilling too quickly does not allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
-
Solution: Reduce the heating rate to slow down the distillation. A general rule of thumb is to collect distillate at a rate of 1-2 drops per second.
-
-
Possible Cause 3: Poor Insulation. Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the distillation column with glass wool or aluminum foil.
-
Issue 2: Fluctuating temperature at the distillation head.
-
Possible Cause 1: Uneven Heating. Inconsistent heating of the distillation flask can lead to unsteady boiling.
-
Solution: Use a heating mantle with a stirrer to ensure smooth and even boiling.
-
-
Possible Cause 2: Bumping of the liquid. This can occur if the liquid is not boiling smoothly.
-
Solution: Add boiling chips or a magnetic stir bar to the distillation flask.
-
Preparative Gas Chromatography (GC)
Issue 1: Poor resolution between the cis- and trans-isomer peaks.
-
Possible Cause 1: Incorrect Column. The stationary phase of the GC column may not be suitable for separating the isomers.
-
Solution: A column with a dibutylphthalate-coated Chromosorb stationary phase has been shown to be effective.[4] Experiment with different stationary phases to optimize selectivity.
-
-
Possible Cause 2: Suboptimal Temperature Program. The oven temperature can significantly affect separation.
-
Solution: Optimize the temperature program. A lower initial temperature and a slower ramp rate can often improve the resolution of early-eluting peaks.
-
-
Possible Cause 3: High Carrier Gas Flow Rate. A flow rate that is too high can reduce column efficiency.
-
Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
-
Issue 2: Peak tailing.
-
Possible Cause: Active sites on the column. These can cause unwanted interactions with the analytes.
-
Solution:
-
Use a deactivated column.
-
Ensure the sample is dry and free of impurities that might interact with the stationary phase.
-
-
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis-1,2-Difluoroethylene (Z-isomer) | trans-1,2-Difluoroethylene (E-isomer) | Reference(s) |
| Boiling Point | -26.0 °C | -53.1 °C | [1][2][5][6] |
| Molar Mass | 64.034 g/mol | 64.034 g/mol | [5][6] |
| Thermodynamic Stability | More Stable | Less Stable | [7] |
Table 2: Chromatographic Separation Data
| Parameter | Value | Condition | Reference(s) |
| Relative Elution Time (cis vs. trans) | 2.8 : 1.0 | 4 m column with dibutylphthalate-coated Chromosorb at 0 °C | [4] |
Experimental Protocols
Fractional Distillation of this compound Isomers
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. The receiving flask should be cooled in a cold bath (e.g., dry ice/acetone) to effectively condense the low-boiling isomers.
-
Charging the Flask: Charge the round-bottom flask with the mixture of this compound isomers. Add boiling chips or a magnetic stir bar.
-
Distillation:
-
Begin heating the distillation flask gently using a heating mantle.
-
As the mixture begins to boil, vapors will rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should hold steady at the boiling point of the more volatile isomer (trans-1,2-difluoroethylene, -53.1 °C).
-
Collect the trans-isomer in the cooled receiving flask.
-
Once the majority of the trans-isomer has distilled, the temperature at the distillation head will begin to rise.
-
Change the receiving flask to collect the intermediate fraction.
-
The temperature will then stabilize at the boiling point of the cis-isomer (-26.0 °C). Collect the pure cis-isomer in a new, cooled receiving flask.
-
-
Completion: Stop the distillation once the majority of the cis-isomer has been collected.
Preparative Gas Chromatography
-
Instrument and Column: Use a preparative gas chromatograph equipped with a thermal conductivity detector (TCD) and a column suitable for separating the isomers, such as a dibutylphthalate-coated Chromosorb column.[4]
-
Method Development:
-
Optimize the oven temperature program, carrier gas flow rate, and injection volume on an analytical scale to achieve baseline separation of the two isomer peaks.
-
The relative elution times are approximately 1.0 for the trans-isomer and 2.8 for the cis-isomer on the specified column.[4]
-
-
Sample Injection: Inject the mixture of this compound isomers onto the preparative GC column.
-
Fraction Collection:
-
Use an automated fraction collector or manually collect the eluent corresponding to each isomer peak in separate cold traps.
-
The trans-isomer will elute first, followed by the cis-isomer.
-
-
Purity Analysis: Analyze the collected fractions using analytical GC to confirm their purity.
Visualizations
Caption: Workflow for the separation of this compound isomers by fractional distillation.
Caption: Troubleshooting guide for poor separation in fractional distillation.
References
- 1. This compound (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 4. homeweb.unifr.ch [homeweb.unifr.ch]
- 5. cis-1,2-difluoroethene [chemister.ru]
- 6. trans-1,2-difluoroethene [chemister.ru]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. US2794773A - Separation of hydrocarbon types by azeotropic distillation - Google Patents [patents.google.com]
- 9. US3449218A - Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon - Google Patents [patents.google.com]
handling and storage protocols for gaseous 1,2-difluoroethylene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling and storage protocols for gaseous 1,2-difluoroethylene. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Properties and Safety Data
Gaseous this compound is a colorless, flammable gas. It exists as two geometric isomers: cis (Z) and trans (E).[1] The cis isomer is thermodynamically more stable than the trans isomer.[1] It is crucial to handle this chemical with extreme care due to its hazardous nature. It is toxic by inhalation and can cause irritation to the skin and mucous membranes.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂H₂F₂ |
| Molecular Weight | 64.03 g/mol |
| Boiling Point (cis) | -26.0 °C |
| Boiling Point (trans) | -53.1 °C |
| Isomer Stability | cis is more stable than trans by 0.9 kcal/mol[1] |
| Appearance | Colorless gas |
Safety Information
| Hazard | Description |
| Flammability | Flammable gas. |
| Health Hazards | Toxic by inhalation; causes skin and mucous membrane irritation.[1] |
| Reactivity | Can undergo polymerization. |
Handling and Storage Protocols
Proper handling and storage of gaseous this compound are critical to ensure laboratory safety.
Gas Cylinder Handling Workflow
Caption: Workflow for receiving, transporting, storing, and using this compound gas cylinders.
Troubleshooting Guides
This section addresses potential issues that may arise during the handling and use of gaseous this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Cylinder Leak | Damaged valve or regulator connection. | 1. If safe to do so, move the cylinder to a well-ventilated area or fume hood. 2. If the leak is from the valve, do not attempt to fix it. Contact the supplier. 3. If the leak is from the regulator connection, close the cylinder valve and re-tighten the connection. Perform a leak test before reopening the valve. |
| Inconsistent Gas Flow | Regulator malfunction or blockage in the gas line. | 1. Close the cylinder valve. 2. Check the regulator for any visible damage. 3. Disconnect the gas line and check for any obstructions. 4. If the problem persists, replace the regulator. |
| Reaction Failure (e.g., Polymerization or Cycloaddition) | Impure this compound, incorrect reaction conditions, or inhibitor presence. | 1. Verify the purity of the this compound. 2. Ensure the reaction temperature, pressure, and solvent are as specified in the protocol. 3. Check if an inhibitor was present in the monomer and if it was properly removed. |
Frequently Asked Questions (FAQs)
1. What personal protective equipment (PPE) should be worn when handling gaseous this compound?
Always wear safety goggles, chemical-resistant gloves, and a lab coat.[2] Work in a well-ventilated area, preferably within a fume hood.[3]
2. How should I store a cylinder of this compound?
Cylinders should be stored upright in a cool, dry, well-ventilated area, away from heat and ignition sources.[4][5] They must be secured with a chain or strap to prevent falling.[4][6]
3. How do I properly dispose of an empty this compound cylinder?
Close the valve, label the cylinder as "EMPTY," and return it to the supplier.[7][8] Do not attempt to refill or dispose of the cylinder yourself.
4. What should I do in case of a major leak or spill?
Evacuate the area immediately and contact your institution's emergency response team.[5]
5. Can I use copper tubing with this compound?
While there are no specific contraindications for copper with this compound as there are for acetylene, it is best practice to use stainless steel tubing and fittings for reactive gases to ensure compatibility and prevent potential reactions.[6]
Experimental Protocols
Generic Cycloaddition Reaction
This compound is a valuable reagent in cycloaddition reactions to synthesize fluorinated compounds.
Caption: General workflow for a cycloaddition reaction using gaseous this compound.
Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the diene in an appropriate solvent.
-
Gas Addition: Seal the vessel, cool it (e.g., with a dry ice/acetone bath), and evacuate the headspace. Introduce a measured amount of this compound gas.
-
Reaction: Allow the vessel to warm to room temperature and then heat to the desired reaction temperature. Monitor the reaction's progress by taking aliquots and analyzing them (e.g., by GC-MS).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent any excess this compound in a safe manner (e.g., through a scrubber). The product can then be purified using standard techniques such as distillation or chromatography.
Generic Free-Radical Polymerization
This compound can be polymerized to produce fluorinated polymers.
Methodology:
-
Reactor Preparation: Prepare a high-pressure reactor equipped with a stirrer. Add the solvent and a free-radical initiator (e.g., AIBN).
-
Monomer Addition: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and cool it. Introduce a known quantity of this compound monomer.
-
Polymerization: Heat the reactor to the desired temperature to initiate polymerization. Maintain the temperature and stirring for the specified reaction time.
-
Termination and Isolation: After the desired time, terminate the reaction by cooling the reactor. Vent any unreacted monomer safely. The polymer can then be precipitated by adding a non-solvent, filtered, and dried.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. Corrosive Gas Safety Tips for Laboratory Workers | Lab Manager [labmanager.com]
- 4. Compressed Gas Safety Guidelines | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 5. cganet.com [cganet.com]
- 6. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 7. co2meter.com [co2meter.com]
- 8. Compressed Gas Cylinders: DOs and DON’Ts | Women’s College Hospital [womenscollegehospital.ca]
Technical Support Center: High-Pressure Reactions of 1,2-Difluoroethylene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting high-pressure reactions involving 1,2-difluoroethylene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental setup and execution of high-pressure reactions with this compound.
| Problem | Potential Cause | Solution |
| Pressure Fluctuations or Inability to Reach Target Pressure | Gas leak from reactor seals, valves, or fittings. | Perform a leak test with an inert gas (e.g., nitrogen) before introducing reactants.[1] Check and tighten all connections. If a leak persists, replace the seals or gaskets.[2][3] |
| Insufficient gas supply. | Ensure the gas cylinder has adequate pressure and that all valves in the supply line are fully open.[4] | |
| Blockage in the gas inlet line. | Check for any obstructions in the gas delivery tubing and fittings. | |
| Incorrect operation of the pressure regulator. | Verify that the pressure regulator is set correctly and functioning properly. | |
| Temperature Control Issues (Overheating or Inability to Reach Target Temperature) | Malfunctioning temperature controller or sensor. | Calibrate the temperature sensor and controller.[2] Ensure the sensor is properly positioned within the reactor to accurately measure the internal temperature.[5] |
| Inadequate heating or cooling. | Check the heating mantle or cooling system for proper operation.[4] For exothermic reactions, ensure the cooling system has sufficient capacity. | |
| Poor heat transfer. | Ensure proper stirring to promote uniform temperature distribution within the reactor.[6] | |
| Stirring System Malfunction | Magnetic stir bar decoupling. | Use a high-strength magnetic stir bar and ensure the stirrer is properly centered and operating at an appropriate speed. |
| Mechanical stirrer failure. | Check the stirrer motor and connections.[2] Ensure the stirrer is not binding against the reactor walls or other internal components. | |
| High viscosity of the reaction mixture. | Use a more powerful mechanical stirrer suitable for viscous solutions. | |
| Reaction Failure or Low Yield | Improper reaction conditions (temperature, pressure, catalyst). | Optimize reaction parameters based on literature precedents or preliminary small-scale experiments.[7][8][9] |
| Incorrect reactant stoichiometry. | Carefully measure and charge all reactants and solvents.[10] | |
| Catalyst deactivation. | Use a fresh, active catalyst. Ensure the reactants and solvent are free of impurities that could poison the catalyst. | |
| Leak in the system leading to loss of gaseous reactant. | Address any leaks in the reactor system as described above. | |
| Corrosion of Reactor Components | Incompatible reactor material with reactants or products. | Select a reactor constructed from a material resistant to the chemicals being used (e.g., stainless steel, Hastelloy).[3][11] For highly corrosive substances, consider a PTFE-lined reactor.[11] |
| Formation of corrosive byproducts (e.g., HF). | Neutralize any acidic byproducts during workup. Regularly inspect the reactor for signs of corrosion.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at high pressure?
A1: The primary safety concerns include:
-
High Pressure: The potential for catastrophic failure of the reactor vessel, leading to the release of energy and hazardous materials.[12] Always operate within the designated pressure and temperature limits of the equipment.[13]
-
Flammability: this compound is a flammable gas. Handle it in a well-ventilated area, such as a fume hood, away from ignition sources.[1]
-
Toxicity of Fluorinated Compounds: Fluorinated organic compounds and their potential decomposition products can be toxic.[14] In the presence of moisture, this compound can decompose to form hydrofluoric acid (HF), which is highly corrosive and toxic.[14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and appropriate gloves.[12][13][15]
Q2: What type of reactor is suitable for high-pressure reactions of this compound?
A2: A high-pressure reactor made of a corrosion-resistant alloy such as stainless steel or Hastelloy is recommended.[11][16] For reactions involving or producing highly corrosive materials, a reactor with a PTFE lining may be necessary.[11] The reactor must be equipped with a pressure gauge, a pressure relief device (rupture disk or safety valve), a thermocouple for temperature monitoring, and a stirring mechanism.[1][13]
Q3: How should I properly set up and leak-test the high-pressure reactor?
A3:
-
Assembly: Assemble the reactor according to the manufacturer's instructions, ensuring all seals and fittings are clean and in good condition.[1] Tighten the bolts in a crisscross pattern to ensure an even seal.[5]
-
Leak Testing: Before introducing any reactants, pressurize the sealed reactor with an inert gas, such as nitrogen, to a pressure slightly above your intended reaction pressure.[1] Monitor the pressure for at least 30 minutes. A stable pressure indicates a sealed system. If the pressure drops, check all connections with a leak detection solution (e.g., soapy water) to identify and fix the leak.[1]
Q4: What are typical reaction conditions for the high-pressure synthesis involving this compound?
A4: Reaction conditions can vary significantly depending on the specific transformation. However, some reported conditions include:
-
Hydrogenolysis: Pressures up to 15 bars and temperatures ranging from 200°C to 600°C have been reported for the catalytic hydrogenolysis of related dichloro-difluoroethylene to produce this compound.[7][17]
-
Heck Reaction: A Heck reaction involving this compound has been performed in a stainless steel autoclave at 120°C.[18]
Q5: How can I monitor the progress of my high-pressure reaction?
A5: Monitoring a high-pressure reaction can be challenging. Some methods include:
-
Pressure Change: For reactions that consume or produce gas, monitoring the pressure change over time can indicate the reaction progress.[19]
-
Sampling: Some high-pressure reactors are equipped with a sampling valve that allows for the safe withdrawal of small aliquots of the reaction mixture for analysis by techniques like GC or NMR.
-
Ex-situ Analysis: For reactions where sampling is not possible, the reaction is typically run for a predetermined amount of time, then cooled, depressurized, and the product mixture is analyzed.
Experimental Protocol: General Procedure for a High-Pressure Reaction
This protocol provides a general methodology for conducting a high-pressure reaction with this compound. Note: This is a generalized procedure and must be adapted to the specific requirements of your reaction.
-
Reactor Preparation:
-
Charging Reactants:
-
Add the solid reactants (e.g., catalyst, salts) and a magnetic stir bar or mechanical stirrer to the reactor vessel.
-
Add the liquid solvent and any liquid reactants.
-
Seal the reactor vessel.
-
-
Leak Test:
-
Purge the reactor with a low pressure of inert gas (e.g., nitrogen) several times to remove air.
-
Pressurize the reactor with the inert gas to a pressure slightly higher than the intended reaction pressure.
-
Monitor the pressure for at least 30 minutes to ensure there are no leaks.[1]
-
Once the system is confirmed to be leak-free, vent the inert gas.
-
-
Introducing this compound:
-
Connect the this compound gas cylinder to the reactor via a pressure-rated line and appropriate regulator.
-
Slowly introduce the this compound into the reactor until the desired pressure is reached.
-
-
Reaction Execution:
-
Reaction Quenching and Workup:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully and slowly vent the excess gas pressure in a fume hood.
-
Open the reactor and process the reaction mixture according to your specific workup procedure.
-
Experimental Workflow Diagram
Caption: Workflow for a high-pressure reaction of this compound.
References
- 1. njhjchem.com [njhjchem.com]
- 2. Troubleshooting methods for reactors - Knowledge [superbheating.com]
- 3. njhjchem.com [njhjchem.com]
- 4. achievechem.com [achievechem.com]
- 5. safetynet.web.unc.edu [safetynet.web.unc.edu]
- 6. mixmachinery.com [mixmachinery.com]
- 7. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. This compound (HFO-1132): synthesis and chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Causes High Pressure In A Reactor? The 6 Key Drivers And Safety Risks - Kintek Solution [kindle-tech.com]
- 11. High-pressure Reactor - BR-series Reactors - WIGGENS The Magic Motion [wiggens.com]
- 12. ehs.ucsb.edu [ehs.ucsb.edu]
- 13. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]
- 14. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 15. achievechem.com [achievechem.com]
- 16. helgroup.com [helgroup.com]
- 17. FR2583039A1 - Process for the preparation of this compound and of 1-chloro-1,2-difluoroethylene - Google Patents [patents.google.com]
- 18. BJOC - this compound (HFO-1132): synthesis and chemistry [beilstein-journals.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Catalyst Selection for Stereospecific Reactions of 1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in catalyst selection for stereospecific reactions of 1,2-difluoroethylene. Given the unique electronic properties and the presence of E and Z isomers, achieving high stereocontrol requires careful consideration of the catalytic system.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving stereospecific reactions with this compound?
A1: The main challenges stem from the electronic nature of the C-F bond and the presence of geometric isomers (E and Z). The strong electron-withdrawing effect of fluorine can deactivate the double bond towards certain electrophilic additions. Furthermore, controlling facial selectivity to achieve high enantioselectivity (ee) or diastereoselectivity (dr) requires carefully chosen chiral catalysts and reaction conditions. For reactions involving one of the geometric isomers, preventing isomerization of the starting material or the product is also a critical consideration.
Q2: How does the choice of catalyst differ for the (E) and (Z) isomers of this compound?
A2: The geometric constraints of the (E) and (Z) isomers can lead to different reactivity and stereochemical outcomes with the same catalyst. For instance, in cycloaddition reactions, the (E)-isomer may exhibit higher reactivity than the (Z)-isomer. Catalyst selection should consider the desired stereochemical outcome. For some transformations, such as palladium-catalyzed cross-coupling reactions on related gem-difluoroalkenes, stereodivergent synthesis is possible, where different palladium oxidation states (Pd(0) vs. Pd(II)) can lead to the formation of either the E or Z product from the same starting material.[1][2] This principle may be applicable to this compound.
Q3: What types of catalysts are commonly used for stereospecific reactions of fluorinated alkenes like this compound?
A3: A range of transition metal catalysts are employed, with the choice depending on the desired transformation:
-
Palladium complexes: Widely used for cross-coupling reactions (e.g., Heck, Suzuki, Stille, Hiyama) to form C-C bonds. The ligand choice (e.g., phosphines like dppe) is crucial for controlling stereoselectivity.[3][4]
-
Osmium and Ruthenium complexes: Osmium tetroxide (OsO₄) with chiral ligands (e.g., (DHQ)₂PHAL, (DHQD)₂PHAL) is the standard for asymmetric dihydroxylation (Sharpless dihydroxylation).[5][6] Ruthenium porphyrin complexes have shown promise for asymmetric epoxidation.
-
Rhodium and Iridium complexes: Often used for asymmetric hydrogenation and hydroformylation. The choice of chiral phosphine (B1218219) ligands is critical for achieving high enantioselectivity.
-
Copper complexes: Utilized in some cross-coupling and cyclopropanation reactions.
Q4: How do ligands influence the stereochemical outcome of the reaction?
A4: Chiral ligands create a chiral environment around the metal center, which directs the approach of the substrate and reagents, leading to the preferential formation of one stereoisomer. Key ligand effects include:
-
Steric hindrance: Bulky ligands can block one face of the substrate, forcing the reaction to occur on the less hindered face.
-
Electronic effects: The electron-donating or -withdrawing properties of the ligand can influence the reactivity and selectivity of the catalyst.
-
Bite angle: In bidentate ligands, the angle between the two coordinating atoms can significantly impact the geometry of the catalytic complex and, consequently, the stereoselectivity.
Troubleshooting Guide
Problem 1: Low Diastereoselectivity (Poor dr)
Question: I am getting a mixture of diastereomers in my reaction with this compound. How can I improve the diastereomeric ratio?
Answer:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst/Ligand | Screen a variety of ligands with different steric and electronic properties. For palladium-catalyzed reactions, consider bidentate phosphine ligands like dppe or dppb.[3] | Identification of a ligand that provides a more rigid and selective transition state. |
| Incorrect Reaction Temperature | Vary the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable transition state, leading to higher selectivity.[7] | Improved diastereomeric ratio, although reaction times may be longer. |
| Solvent Effects | Experiment with different solvents of varying polarity and coordinating ability. The solvent can influence the geometry of the catalytic complex and the transition state.[8] | Discovery of a solvent system that enhances the energy difference between the diastereomeric transition states. |
| Isomerization of Starting Material or Product | Analyze the isomeric purity of the starting this compound. If isomerization is occurring during the reaction, consider milder reaction conditions or a catalyst less prone to promoting isomerization. | Preservation of the stereochemical integrity of the starting material and product. |
Problem 2: Low Enantioselectivity (Poor ee)
Question: My asymmetric reaction is producing a nearly racemic mixture. What steps can I take to improve the enantiomeric excess?
Answer:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Ligand | Screen a range of chiral ligands. For dihydroxylation, ensure the correct AD-mix (α or β) is used for the desired enantiomer.[5][6] For other reactions, explore different classes of chiral ligands (e.g., BINAP, PHOX). | Identification of a ligand that provides a better-defined chiral pocket around the metal center. |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and anhydrous. Trace impurities can act as catalyst poisons. For reactions involving fluoride (B91410) ions, consider that F⁻ can sometimes deactivate the catalyst.[9] | Consistent and improved enantioselectivity by maintaining the integrity of the active catalytic species. |
| Secondary Catalytic Cycle | In some reactions, like Sharpless dihydroxylation, a secondary, less selective catalytic cycle can compete. Increasing the concentration of the chiral ligand can often suppress this undesired pathway. | Higher enantiomeric excess due to the dominance of the desired catalytic cycle. |
| Reaction Temperature | Optimize the reaction temperature. While a general trend is that lower temperatures lead to higher enantioselectivity, this is not always the case. A temperature screening is recommended. | Finding the optimal temperature that maximizes the energy difference between the enantiomeric transition states. |
Problem 3: Catalyst Deactivation / Low Yield
Question: My reaction is sluggish or stops before completion, resulting in a low yield. What could be the cause and how can I fix it?
Answer:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Substrate/Product | Fluorinated compounds or fluoride ions generated in the reaction can sometimes poison the catalyst. Consider using a more robust catalyst or additives that can sequester inhibitory species.[9] | Improved catalyst lifetime and higher conversion. |
| Oxidative Addition of C-F Bond | In palladium-catalyzed reactions, undesired oxidative addition into a C-F bond can lead to catalyst deactivation. Ligand choice is critical to modulate the reactivity of the palladium center.[1][2] | Selective activation of the desired bond and prevention of catalyst degradation. |
| Poor Solubility of Catalyst | Ensure the catalyst and ligand are soluble in the chosen reaction solvent at the reaction temperature. | A homogeneous catalytic system leading to consistent reactivity. |
| Volatility of this compound | This compound is a low-boiling-point gas. Ensure the reaction is performed in a sealed, pressure-rated vessel to maintain a sufficient concentration of the substrate in the reaction mixture. | Improved reaction rates and yields due to higher effective substrate concentration. |
Quantitative Data on Catalyst Performance
The following tables summarize representative data for stereoselective reactions of fluorinated alkenes. Note that data specifically for this compound is limited; therefore, results for structurally similar substrates are included for comparison and guidance.
Table 1: Palladium-Catalyzed Stereodivergent Cross-Coupling of a gem-Difluoroalkene *[1][2]
| Catalyst System | Ligand | Product Isomer | Substrate | Yield (%) | dr |
| Pd(OAc)₂ | L6 (a biaryl monophosphine) | Z | β,β-difluoroacrylate | 75 | >99:1 |
| Pd₂(dba)₃ | XPhos | E | β,β-difluoroacrylate | 82 | >99:1 |
*Data for a trisubstituted gem-difluoroacrylate, a model substrate for C-F bond functionalization.
Table 2: Sharpless Asymmetric Dihydroxylation of an Electron-Deficient Alkene *[5]
| Catalyst System | Chiral Ligand | Substrate | Yield (%) | ee (%) |
| AD-mix-β | (DHQD)₂PHAL | α,β-unsaturated ester | 89.9 | 98 |
*this compound is an electron-deficient alkene, suggesting it could be a suitable substrate for this reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Stereodivergent Arylation of a gem-Difluoroalkene (Analog to this compound)[1][2]
For Z-selective arylation:
-
To an oven-dried vial, add the gem-difluoroalkene (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(OAc)₂ (5 mol%), and ligand L6 (10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the optimized temperature (e.g., 65 °C) for the required time (e.g., 18 h).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the (Z)-monofluoroalkene.
For E-selective arylation:
-
Follow the same initial setup as for the Z-selective reaction, but use Pd₂(dba)₃ (2.5 mol%) and XPhos (7.5 mol%) as the catalyst system.
-
Stir the reaction mixture at the optimized temperature (e.g., 90 °C).
-
Follow the same workup and purification procedure to isolate the (E)-monofluoroalkene.
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation[5][6]
-
To a round-bottom flask, add t-butanol and water (1:1 v/v).
-
Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) (approximately 1.4 g per mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the mixture to 0 °C.
-
Add the alkene substrate (1.0 equiv.). Note: For a gaseous substrate like this compound, this would require a pressure vessel and bubbling the gas through the solution.
-
Stir the reaction vigorously at 0 °C for the recommended time (typically 6-24 hours), monitoring by TLC or GC if possible.
-
Add solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography.
Visualizations
Caption: General experimental workflow for a catalyzed stereospecific reaction.
Caption: Decision tree for troubleshooting low stereoselectivity.
Caption: Simplified catalytic cycle for Sharpless Asymmetric Dihydroxylation.
References
- 1. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 8. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of 1,2-Difluoroethylene Derivatives
Welcome to the technical support center for the interpretation of complex NMR spectra of 1,2-difluoroethylene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during NMR analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹⁹F NMR spectrum for a this compound derivative show such a wide chemical shift range?
A1: The ¹⁹F nucleus is highly sensitive to its electronic environment, leading to a much larger chemical shift dispersion compared to ¹H NMR.[1] For organofluorine compounds, the chemical shift range can span from approximately -50 ppm to -220 ppm.[1] This wide range is advantageous for resolving signals from different fluorine atoms within a molecule. However, it can also present challenges in acquiring and processing the data.[1][2]
Q2: What are the typical coupling patterns I should expect for a this compound derivative in ¹H and ¹⁹F NMR?
A2: You should expect to see several types of spin-spin coupling:
-
Geminal H-F coupling (²JHF): Coupling between a proton and a fluorine atom on the same carbon. These coupling constants can be quite large, often around 50 Hz.[1][3]
-
Vicinal H-F coupling (³JHF): Coupling between a proton and a fluorine atom on adjacent carbons. The magnitude of ³JHF is dependent on the dihedral angle between the H and F atoms. For cis and trans isomers of this compound, these values will be different and can be used for stereochemical assignment.
-
Geminal F-F coupling (²JFF): This is not applicable to this compound derivatives as the fluorine atoms are on different carbons.
-
Vicinal F-F coupling (³JFF): Coupling between the two fluorine atoms on the adjacent carbons of the double bond. These couplings are typically large and differ significantly between cis and trans isomers.[1]
-
Proton-proton coupling (³JHH): Coupling between the two protons on the double bond.
The interplay of these couplings can lead to complex, second-order spectra, especially if the chemical shift difference between coupled nuclei is small compared to the coupling constant.
Q3: My baseline in the ¹⁹F NMR spectrum is rolling and distorted. What could be the cause?
A3: A rolling or distorted baseline in ¹⁹F NMR is a common issue that can arise from several factors:
-
Large Spectral Width: Acquiring a very wide spectral width, which is often necessary for ¹⁹F NMR, can lead to baseline distortions.[2]
-
Incorrect Phasing: Applying a large first-order phase correction can introduce a roll in the baseline.[2]
-
Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID) and resulting in baseline problems.[2]
-
Probe Background Signals: The NMR probe itself may contain fluorinated materials (e.g., Teflon), which can contribute broad, underlying signals that distort the baseline.[2]
Q4: I am observing small, uneven satellite peaks around my main signals in the ¹⁹F NMR spectrum. What are they?
A4: These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (approximately 1.1%), a small portion of your molecules will have a ¹³C atom adjacent to the ¹⁹F atom.[2] This results in satellite peaks due to ¹³C-¹⁹F coupling. These satellites are often asymmetric in ¹⁹F NMR because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from molecules with ¹²C.[2]
Q5: Can computational methods help in assigning the NMR spectra of my this compound derivatives?
A5: Yes, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting ¹⁹F NMR chemical shifts and coupling constants.[4][5][6][7] These calculations can help in assigning complex spectra, differentiating between isomers, and understanding the factors that influence the NMR parameters.[4][7] Several studies have shown good correlation between calculated and experimental ¹⁹F chemical shifts.[4][5][6]
Troubleshooting Guides
Guide 1: Poor Resolution in ¹⁹F NMR Spectra
If you are observing broad or distorted peaks in your ¹⁹F NMR spectrum, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Workflow for troubleshooting poor ¹⁹F NMR resolution.[8]
Guide 2: Inaccurate Signal Integration
Inaccurate integration can lead to incorrect quantitative analysis. Follow these steps to ensure accurate integrals.
Caption: Troubleshooting workflow for inaccurate NMR signal integration.
Data Presentation
Table 1: Typical Coupling Constants for Fluoroalkenes
| Coupling Type | Notation | Typical Range (Hz) for cis Isomers | Typical Range (Hz) for trans Isomers | Notes |
| Geminal H-F | ²JHF | N/A | N/A | Applicable to CH₂=CHF, for example. |
| Vicinal H-F | ³JHF | 2 - 20 | 20 - 50 | Highly dependent on dihedral angle. |
| Vicinal H-H | ³JHH | 5 - 14 | 11 - 19 | |
| Vicinal F-F | ³JFF | -3 to -36 | -117 to -131 | Note the significant difference and sign change between isomers. |
| Long-range H-F | ⁴JHF, ⁵JHF | 0 - 4 | 0 - 4 | Often observed in conjugated systems.[9][10] |
| Long-range F-F | ⁴JFF, ⁵JFF | Variable | Variable | Commonly observed.[1] |
Note: These are approximate values and can vary based on substituents and solvent.
Table 2: Factors Influencing ¹⁹F Chemical Shifts
| Factor | Description |
| Electronic Effects | Electron-withdrawing groups cause a downfield shift (less shielded), while electron-donating groups cause an upfield shift (more shielded).[11] |
| Solvent Effects | The polarity of the solvent can significantly impact the chemical shift, with changes of ±2 ppm or more being possible.[1][12] Polar aprotic solvents often cause deshielding.[12] |
| Temperature | Changes in temperature can affect conformational equilibria and intermolecular interactions, leading to shifts in resonance frequencies.[11] |
| Intermolecular Interactions | Hydrogen bonding, dipole-dipole interactions, and ion pairing can alter the local electronic environment of the fluorine atom, causing chemical shift changes.[11] |
| Hybridization | The hybridization of the carbon atom to which the fluorine is attached (sp², sp³, etc.) influences the chemical shift.[11] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹⁹F NMR
This protocol outlines the standard procedure for preparing a high-quality NMR sample of a this compound derivative.
-
Compound Purity: Ensure the compound is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection:
-
Sample Concentration:
-
Sample Preparation Workflow:
Caption: Standard workflow for NMR sample preparation.[15]
-
Final Checks:
-
Ensure the solution is homogeneous and free of any solid particles, as these can degrade the magnetic field homogeneity and lead to poor shimming and broad peaks.[15]
-
Avoid paramagnetic impurities, which can cause severe line broadening.[15]
-
The sample height in a standard 5 mm NMR tube should be between 40-50 mm.[14][15]
-
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.unipd.it [research.unipd.it]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. dovepress.com [dovepress.com]
- 13. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. organomation.com [organomation.com]
Validation & Comparative
A Comparative Analysis of Experimental and Theoretical Spectra of 1,2-Difluoroethylene
A deep dive into the spectroscopic signatures of cis- and trans-1,2-difluoroethylene, offering a comparative guide for researchers in molecular physics, physical chemistry, and drug development. This guide synthesizes experimental data from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy and contrasts it with theoretical predictions, providing a comprehensive overview for isomeric identification and characterization.
The two geometric isomers of 1,2-difluoroethylene, cis and trans, exhibit distinct spectroscopic properties arising from their differing molecular symmetries. A thorough understanding and comparison of their experimental and theoretical spectra are crucial for accurate identification, characterization, and application in various scientific fields. This guide provides a detailed comparison of their vibrational and NMR spectra, supported by experimental protocols and theoretical models.
Vibrational Spectra: A Tale of Two Symmetries
The vibrational modes of cis- and trans-1,2-difluoroethylene are governed by their respective point groups, C2v for the cis isomer and C2h for the trans isomer. This difference in symmetry leads to distinct selection rules for infrared (IR) and Raman spectroscopy.
Experimental vs. Theoretical Vibrational Frequencies
The following tables summarize the experimentally observed and theoretically calculated fundamental vibrational frequencies for both isomers. Experimental data is primarily derived from gas-phase infrared and liquid-phase Raman spectroscopy.[1][2] Theoretical values are often obtained from quantum chemical calculations, such as Density Functional Theory (DFT) at the B3LYP level and Møller-Plesset perturbation theory at the MP2 level.[2]
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for cis-1,2-Difluoroethylene
| Vibrational Mode | Symmetry | Experimental (IR, gas)[1] | Experimental (Raman, liquid)[2] | Theoretical (B3LYP/6-311++G**)[2] | Description |
| ν1 | a1 | 3150 | 3138 | 3145 | C-H stretch |
| ν2 | a1 | 1726 | 1721 | 1729 | C=C stretch |
| ν3 | a1 | 1376 | 1372 | 1378 | C-H in-plane bend |
| ν4 | a1 | 1014 | 1011 | 1013 | C-F stretch |
| ν5 | a1 | 363 | 362 | 360 | C-C-F bend |
| ν6 | a2 | - | 1198 | 1201 | C-H out-of-plane bend |
| ν7 | a2 | - | 557 | 559 | Torsion |
| ν8 | b1 | 3125 | 3115 | 3120 | C-H stretch |
| ν9 | b1 | 1266 | 1262 | 1268 | C-F stretch |
| ν10 | b1 | 873 | 869 | 875 | C-H in-plane bend |
| ν11 | b1 | 240 | 238 | 239 | C-C-F bend |
| ν12 | b2 | 772 | 768 | 774 | C-H out-of-plane bend |
Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for trans-1,2-Difluoroethylene
| Vibrational Mode | Symmetry | Experimental (IR, gas)[1] | Experimental (Raman, liquid)[2] | Theoretical (B3LYP/6-311++G**)[2] | Description |
| ν1 | Ag | - | 3135 | 3140 | C-H stretch |
| ν2 | Ag | - | 1735 | 1740 | C=C stretch |
| ν3 | Ag | - | 1305 | 1308 | C-H in-plane bend |
| ν4 | Ag | - | 1095 | 1098 | C-F stretch |
| ν5 | Ag | - | 345 | 343 | C-C-F bend |
| ν6 | Au | 965 | - | 968 | C-H out-of-plane bend |
| ν7 | Au | 265 | - | 263 | Torsion |
| ν8 | Bg | - | 685 | 688 | C-H out-of-plane bend |
| ν9 | Bu | 3145 | - | 3150 | C-H stretch |
| ν10 | Bu | 1285 | - | 1289 | C-F stretch |
| ν11 | Bu | 1195 | - | 1199 | C-H in-plane bend |
| ν12 | Bu | 465 | - | 467 | C-C-F bend |
Nuclear Magnetic Resonance (NMR) Spectra
The ¹H and ¹⁹F NMR spectra of the this compound isomers are also distinct, primarily due to differences in the magnitudes of the various spin-spin coupling constants (J-couplings).
Experimental and Theoretical NMR Parameters
The following table presents a comparison of experimental and theoretical ¹H and ¹⁹F NMR chemical shifts and coupling constants.
Table 3: Comparison of Experimental and Theoretical NMR Parameters for cis- and trans-1,2-Difluoroethylene
| Isomer | Parameter | Experimental (Gas Phase)[3] | Description |
| cis | δ(H) | 6.30 ppm | Proton Chemical Shift |
| δ(F) | -164.5 ppm | Fluorine Chemical Shift | |
| ³J(H,H) | 1.8 Hz | Vicinal H-H Coupling | |
| ³J(F,F) | -20.2 Hz | Vicinal F-F Coupling | |
| ²J(C,H) | 198.5 Hz | Geminal C-H Coupling | |
| ¹J(C,F) | -301.1 Hz | Direct C-F Coupling | |
| trans | δ(H) | 6.30 ppm | Proton Chemical Shift |
| δ(F) | -132.8 ppm | Fluorine Chemical Shift | |
| ³J(H,H) | 12.5 Hz | Vicinal H-H Coupling | |
| ³J(F,F) | -118.9 Hz | Vicinal F-F Coupling | |
| ²J(C,H) | 200.1 Hz | Geminal C-H Coupling | |
| ¹J(C,F) | -302.5 Hz | Direct C-F Coupling |
Experimental and Theoretical Protocols
Experimental Methodologies
-
Infrared (IR) Spectroscopy : Gas-phase IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] Samples are introduced into a gas cell with appropriate windows (e.g., KBr or CsI) to a pressure that provides optimal signal-to-noise ratio.[1]
-
Raman Spectroscopy : Liquid-phase Raman spectra are obtained by irradiating the sample with a monochromatic laser source and collecting the scattered light.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution ¹H and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.[3] Gas-phase samples are sealed in NMR tubes, while liquid-phase measurements may use a suitable deuterated solvent.[3][4]
Theoretical Methodologies
-
Quantum Chemical Calculations : Theoretical spectra are calculated using computational chemistry software packages. Geometries are typically optimized, and vibrational frequencies are calculated at the harmonic level using methods like DFT (e.g., B3LYP functional) or MP2 with appropriate basis sets (e.g., 6-311++G**).[2] NMR parameters (chemical shifts and coupling constants) are also calculated using specialized methods within these software packages.
Workflow for Comparing Experimental and Theoretical Spectra
The process of comparing experimental and theoretical spectra is a cyclical and iterative process aimed at achieving the best possible agreement between observation and theory, leading to a confident assignment of the molecular structure and properties.
Caption: Workflow for the comparison of experimental and theoretical spectra.
References
Unraveling the Cis-Effect: A Comparative Analysis of 1,2-Difluoroethylene and 1,2-Dichloroethene
A deep dive into the electronic and steric factors governing the unexpected stability of cis isomers in select haloalkenes, supported by experimental and computational data.
In the realm of stereochemistry, the "cis-effect" presents a fascinating deviation from the general rule that trans isomers are typically more stable than their cis counterparts due to reduced steric hindrance. This phenomenon is prominently observed in certain 1,2-dihaloethenes, where the cis isomer is experimentally and computationally proven to be the more stable configuration. This guide provides a comprehensive comparison of the cis-effect in 1,2-difluoroethylene and 1,2-dichloroethene, offering researchers, scientists, and drug development professionals a detailed analysis of the underlying principles and supporting experimental data.
Quantitative Comparison of Isomer Properties
The relative stability and geometric parameters of the cis and trans isomers of this compound and 1,2-dichloroethene have been extensively studied. The following tables summarize key quantitative data obtained from spectroscopic and computational investigations.
Table 1: Thermodynamic Stability of Cis vs. Trans Isomers
| Compound | Isomer | ΔHf° (kJ/mol) | Relative Stability (kcal/mol) |
| This compound | Cis | - | Cis is more stable by ~0.9 - 1.08[1][2] |
| Trans | - | ||
| 1,2-Dichloroethene | Cis | -3.00 ± 2.00 | Cis is more stable by ~0.4[3] |
| Trans | - |
Note: A positive value for relative stability indicates that the cis isomer is more stable.
Table 2: Molecular Geometry of Isomers
| Compound | Isomer | C=C Bond Length (Å) | C-X Bond Length (Å) | ∠C-C-X (°) | ∠C-C-H (°) |
| This compound | Cis | 1.3210 | 1.3385 | 122.62 | - |
| Trans | 1.3199[4] | 1.3439[4] | 120.25[4] | - | |
| 1,2-Dichloroethene | Cis | - | - | - | - |
| Trans | - | - | - | - |
Data for 1,2-dichloroethene bond lengths and angles requires further experimental results for a complete comparison.
Table 3: Dipole Moments of Isomers
| Compound | Isomer | Dipole Moment (D) |
| This compound | Cis | 2.42 |
| Trans | 0 | |
| 1,2-Dichloroethene | Cis | 1.9[5] |
| Trans | 0[5] |
Understanding the Cis-Effect: A Tale of Two Halogens
The preference for the cis configuration in these molecules arises from a complex interplay of electronic and steric factors that counteract the expected steric repulsion between the halogen atoms.
In This compound , the high electronegativity of fluorine atoms leads to significant polarization of the C-F bonds. This results in a stabilizing interaction in the cis isomer, often attributed to a combination of factors including:
-
Dipole-Dipole Interactions: While counterintuitive, attractive dipole-dipole interactions between the C-F bonds can contribute to stability.
-
Hyperconjugation: Donation of electron density from the C-H bonding orbitals to the antibonding orbitals of the C-F bonds (σCH → σ*CF) is more effective in the cis conformation.
-
"Gauche-type" interactions: Favorable interactions between the non-bonding electrons of the fluorine atoms and the C-H bonds.
For 1,2-dichloroethene , the larger size of the chlorine atom introduces more significant steric repulsion. However, the cis isomer is still found to be more stable. The contributing factors are thought to be:
-
Polarizability: The larger and more polarizable electron cloud of chlorine allows for favorable London dispersion forces in the cis isomer.
-
d-Orbital Participation: While debated, some theories suggest the involvement of chlorine's d-orbitals in bonding, which could favor the cis arrangement.
-
Reduced Bond-Dipole Repulsion: The C-Cl bond is less polar than the C-F bond, leading to weaker dipole-dipole repulsions in the cis isomer compared to what might be expected.
The following diagrams illustrate the key factors influencing the stability of the cis isomers in both molecules.
Caption: Factors contributing to the enhanced stability of cis-1,2-difluoroethylene.
Caption: Factors contributing to the enhanced stability of cis-1,2-dichloroethene.
Experimental Protocols
The determination of the relative stabilities and structural parameters of these isomers relies on a combination of spectroscopic and computational techniques. Below are generalized protocols for key experimental methods.
Gas-Phase Infrared Spectroscopy
Objective: To determine the vibrational frequencies of the cis and trans isomers and, through analysis of the rotational-vibrational spectra, to obtain information about their molecular geometry.
Methodology:
-
Sample Preparation: A gaseous sample of the purified isomer (cis or trans) is introduced into a long-path gas cell. The pressure is typically maintained in the low Torr range to minimize pressure broadening of the spectral lines.
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. The instrument is equipped with a suitable detector for the mid-infrared region (e.g., MCT - Mercury Cadmium Telluride).
-
Data Acquisition: A high number of scans are co-added to achieve a good signal-to-noise ratio. The spectral resolution should be high enough (typically < 0.1 cm-1) to resolve the rotational fine structure of the vibrational bands.
-
Data Analysis: The observed vibrational bands are assigned to the fundamental vibrational modes of the molecule. The rotational fine structure of these bands is then analyzed using appropriate software to determine the rotational constants (A, B, and C). These constants are directly related to the moments of inertia of the molecule, from which bond lengths and angles can be derived.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between the cis and trans isomers and to obtain information about their through-bond and through-space interactions.
Methodology:
-
Sample Preparation: A solution of the isomer mixture or the purified isomer is prepared in a suitable deuterated solvent (e.g., CDCl3). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 19F (for this compound) or 13C NMR spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain one-dimensional spectra. For more detailed structural information, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be performed.
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the protons and other nuclei will differ between the cis and trans isomers due to their different electronic environments.
-
Coupling Constants: The magnitude of the coupling constants (J-values) between vicinal protons and between protons and fluorine atoms is highly dependent on the dihedral angle and can be used to differentiate between the cis (smaller coupling) and trans (larger coupling) isomers.
-
Nuclear Overhauser Effect (NOE): In a NOESY experiment, cross-peaks between nuclei that are close in space are observed. For the cis isomer, a strong NOE will be observed between the vicinal protons (and/or halogens), while for the trans isomer, this interaction will be absent.
-
Computational Chemistry Methods
Objective: To calculate the energies, geometries, and other molecular properties of the cis and trans isomers to complement and rationalize the experimental findings.
Methodology:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method Selection: A suitable level of theory and basis set are chosen. For accurate energy calculations, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ) are often employed. Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) can also provide good results for geometry optimizations and vibrational frequency calculations.
-
Calculation Procedure:
-
Geometry Optimization: The molecular geometry of each isomer is optimized to find the lowest energy structure on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Energy Calculation: A single-point energy calculation is performed at the optimized geometry using a higher level of theory and a larger basis set for more accurate energy determination. The relative stability is then calculated as the difference in the total energies (including ZPVE) of the two isomers.
-
Property Calculation: Other properties such as dipole moments, bond orders, and molecular orbital energies can also be calculated to provide further insight into the nature of the cis-effect.
-
Conclusion
The greater stability of the cis isomers in this compound and 1,2-dichloroethene challenges the simplistic model of steric hindrance as the primary determinant of isomer stability. A nuanced understanding requires consideration of a variety of electronic factors, including hyperconjugation, dipole-dipole interactions, and London dispersion forces. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers to further explore and harness the subtleties of the cis-effect in molecular design and chemical synthesis. The continued synergy between high-level computational studies and precise experimental measurements will undoubtedly lead to a more complete and predictive understanding of this intriguing stereochemical phenomenon.
References
A Comparative Guide to the Cycloaddition Reactivity of cis- and trans-1,2-Difluoroethylene
For Researchers, Scientists, and Drug Development Professionals
The geometric isomers of 1,2-difluoroethylene, cis- and trans-1,2-difluoroethylene, exhibit distinct reactivity profiles in cycloaddition reactions, a critical consideration in the synthesis of complex fluorinated molecules for pharmaceutical and materials science applications. This guide provides an objective comparison of their performance in key cycloaddition reactions, supported by experimental data, to inform synthetic strategy and experimental design.
Key Findings on Reactivity
Experimental evidence demonstrates a notable divergence in the reactivity of cis- and trans-1,2-difluoroethylene depending on the nature of the cycloaddition reaction. In photochemical [2+2] cycloadditions with fluorinated ketones, the trans-isomer exhibits greater reactivity. Conversely, in thermal [4+2] Diels-Alder cycloadditions with hexachlorocyclopentadiene (B6142220), the cis-isomer reacts more readily.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for the cycloaddition reactions of cis- and trans-1,2-difluoroethylene.
| Reaction Type | Diene/Ketone | Dienophile/Olefin | Product(s) | Yield (%) | Reaction Time | Relative Reactivity |
| [4+2] Diels-Alder | Hexachlorocyclopentadiene | cis-1,2-Difluoroethylene | 5,6-endo,endo-difluoro-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]-2-heptene | 66 | 3-4 days | Faster |
| [4+2] Diels-Alder | Hexachlorocyclopentadiene | trans-1,2-Difluoroethylene | 5,6-endo,exo-difluoro-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]-2-heptene | Not specified | 2-3 weeks | Slower |
| [2+2] Photocycloaddition | Fluorinated Ketones | trans-1,2-Difluoroethylene | Mixture of stereoisomeric oxetanes | Higher | Not specified | Higher |
| [2+2] Photocycloaddition | Fluorinated Ketones | cis-1,2-Difluoroethylene | Mixture of stereoisomeric oxetanes | Lower | Not specified | Lower |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Diels-Alder Reaction with Hexachlorocyclopentadiene
Reaction: The thermal [4+2] cycloaddition of cis- and trans-1,2-difluoroethylene with hexachlorocyclopentadiene.
Procedure:
-
A mixture of hexachlorocyclopentadiene and either (Z)- or (E)-1,2-difluoroethylene is heated in a sealed tube at 200–220 °C.
-
The reaction with (Z)-1,2-difluoroethylene is maintained for 3–4 days to yield 5,6-endo,endo-difluoro-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]-2-heptene.
-
The reaction with (E)-1,2-difluoroethylene requires a longer reaction time of 2–3 weeks at the same temperature. Due to the extended reaction time, significant E–Z isomerization of the starting olefin occurs, leading to the formation of the same endo,endo-adduct as the major product.
-
The products are separated and purified by column chromatography for characterization.
Photochemical [2+2] Cycloaddition with Fluorinated Ketones
Reaction: The photochemical [2+2] cycloaddition of cis- and trans-1,2-difluoroethylene with fluorinated ketones.
Procedure:
-
A solution of the fluorinated ketone and either the (E)- or (Z)-isomer of this compound is irradiated with ultraviolet (UV) light.
-
The reaction leads to the formation of a mixture of stereoisomeric oxetanes in both cases.
-
For the reaction with the (E)-isomer, approximately 70% of the product retains the original trans configuration.
-
Qualitative assessment indicates that (E)-1,2-difluoroethylene exhibits higher overall reactivity in this reaction compared to the (Z)-isomer.
Logical Relationship of Cycloaddition Reactivity
The following diagram illustrates the differing reactivity pathways of the cis and trans isomers in the two types of cycloaddition reactions discussed.
Caption: Comparative reactivity of cis- and trans-1,2-difluoroethylene.
Unraveling the Stability of 1,2-Difluoroethylene Isomers: A Comparative Guide to Ab Initio Multireference Methods
A deep dive into the computational analysis of cis- and trans-1,2-difluoroethylene reveals the nuanced performance of high-level quantum chemical methods in predicting their relative stabilities. This guide offers a comparative overview of prominent ab initio multireference techniques, supported by experimental data, to aid researchers in selecting the appropriate computational tools for similar molecular systems.
The seemingly simple molecule 1,2-difluoroethylene (C₂H₂F₂) presents a fascinating case of the "cis effect," where the cis isomer is experimentally known to be more stable than the trans isomer, counter to what steric hindrance arguments would suggest. This phenomenon makes it an excellent benchmark system for evaluating the accuracy of theoretical methods. Accurately modeling the electronic structure of both isomers and the transition state for their interconversion requires methods that can adequately capture both dynamic and static electron correlation. Multireference methods are particularly well-suited for this challenge, especially in describing the breaking and forming of the π-bond during isomerization.
This guide compares the performance of several ab initio multireference methods, including Complete Active Space Self-Consistent Field (CASSCF), N-Electron Valence State Second-Order Perturbation Theory (NEVPT2), and Multireference Configuration Interaction (MRCI), alongside widely-used single-reference methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory.
Data Presentation: A Comparative Analysis
The relative stability of the cis and trans isomers of this compound, defined as the energy difference (ΔE = E_trans - E_cis), is a key metric for assessing the performance of theoretical methods. A positive ΔE indicates that the cis isomer is more stable. The table below summarizes the results from various computational methods and compares them with experimental findings.
| Method | Basis Set | ΔE (kcal/mol) | Reference |
| Multireference Methods | |||
| CASSCF(2,2) | aug-cc-pVDZ | 1.29 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene (B1197577) and diazene (B1210634) using ab initio multireference methods] |
| SS-MRCCSD(2,2) | aug-cc-pVDZ | 1.01 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods] |
| Mk-MRPT2(2,2) | aug-cc-pVDZ | 1.07 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods] |
| Single-Reference Methods | |||
| HF | aug-cc-pVDZ | 1.54 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods] |
| MP2 | aug-cc-pVDZ | 0.95 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods] |
| CCSD | aug-cc-pVDZ | 1.02 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods] |
| CCSD(T) | aug-cc-pVDZ | 1.08 | [Revisiting the 'cis-effect' in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods] |
| Experimental | 0.9 - 1.08 | [Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules] |
Experimental Protocols
The computational studies cited in this guide employed a range of well-established quantum chemical methods. Below are the generalized protocols for the key experiments.
Ab Initio Calculations:
All electronic structure calculations were performed using state-of-the-art quantum chemistry software packages. The geometries of the cis and trans isomers of this compound were fully optimized at the respective levels of theory.
-
Basis Set: The augmented correlation-consistent polarized valence double-zeta (aug-cc-pVDZ) basis set was commonly used to provide a flexible description of the electronic wavefunction, particularly for the valence electrons involved in bonding.
-
Multireference Calculations:
-
CASSCF: The Complete Active Space Self-Consistent Field (CASSCF) method was employed to generate a qualitatively correct zeroth-order wavefunction for subsequent multireference perturbation theory or configuration interaction calculations. A minimal active space of two electrons in two orbitals (2,2), corresponding to the π and π* orbitals of the C=C double bond, is typically sufficient for describing the ground state and the torsional pathway.
-
SS-MRCCSD: The state-specific multireference coupled-cluster method with singles and doubles (SS-MRCCSD) provides a robust treatment of electron correlation for both the ground and excited states.
-
Mk-MRPT2: The Mukherjee-type multireference perturbation theory at second order (Mk-MRPT2) is another powerful method for including dynamic electron correlation on top of a multiconfigurational reference wavefunction.
-
-
Single-Reference Calculations:
-
Standard single-reference methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory to second order (MP2), and Coupled Cluster with singles and doubles (CCSD) and with a perturbative triples correction (CCSD(T)) were used for comparison. These methods are generally reliable for systems dominated by a single electronic configuration.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a computational stability analysis and the conceptual difference between single-reference and multireference approaches.
A Comparative Structural Analysis of 1,1-Difluoroethylene and 1,2-Difluoroethylene Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
The substitution of fluorine atoms on an ethylene (B1197577) backbone significantly alters the molecule's electronic distribution, dipole moment, and intermolecular interaction potential. These modifications are of paramount importance in fields ranging from materials science to drug design, where precise control over molecular interactions is crucial. This guide provides a detailed structural comparison of weakly bound complexes formed with the three isomers of difluoroethylene: 1,1-difluoroethylene (1,1-DFE), cis-1,2-difluoroethylene (cis-1,2-DFE), and trans-1,2-difluoroethylene (trans-1,2-DFE). The data presented herein is derived from high-resolution rotational spectroscopy experiments and supported by ab initio calculations, offering a quantitative basis for understanding how isomeric differences influence non-covalent interactions.
Structural Comparison of Difluoroethylene Complexes
The geometry of weakly bound complexes involving the difluoroethylene isomers is a delicate balance of electrostatic and steric effects. The distinct placement of the fluorine atoms in each isomer leads to significant differences in their interaction with partner molecules such as argon (Ar) and hydrogen fluoride (B91410) (HF).
In complexes with the noble gas argon, the primary interaction is dispersive. For 1,1-difluoroethylene-Ar and trans-1,2-difluoroethylene-Ar, the argon atom is located out of the plane of the ethylene moiety. In the case of the cis-1,2-difluoroethylene-Ar complex, the argon atom is found in the FCCF cavity, also out of the difluoroethylene plane.[1] This non-planar, symmetric structure for the cis-1,2-DFE complex gives rise to a tunneling motion as the argon atom moves between two equivalent positions above and below the molecular plane.[1]
When complexed with a polar molecule like hydrogen fluoride, the interactions become more directed, dominated by hydrogen bonding. In the 1,1-difluoroethylene-HF complex, a primary hydrogen bond forms between the hydrogen of HF and one of the fluorine atoms of the ethylene.[2] A secondary, weaker interaction occurs between the fluorine of HF and the hydrogen atom cis to the primary acceptor fluorine, causing the hydrogen bond to deviate from linearity.[2] A similar bent hydrogen bond is observed in the trans-1,2-difluoroethylene-HF complex, where the HF molecule interacts with one of the fluorine atoms and the vicinal hydrogen atom.[3][4] For cis-1,2-difluoroethylene, ab initio calculations suggest that the most stable structure with HF also involves a side-on binding.[1]
A notable difference between the isomers is the nucleophilicity of the fluorine atoms and the acidity of the hydrogen atoms. A comparative study of their HF complexes suggests that the fluorine atoms in trans-1,2-difluoroethylene are more nucleophilic, and the hydrogen atoms are more acidic than those in 1,1-difluoroethylene.[4] This is supported by calculations of their electrostatic potentials.[4]
Quantitative Data Summary
The following tables summarize key experimental and theoretical structural parameters for various complexes of the difluoroethylene isomers. These parameters, primarily determined through Fourier-transform microwave (FTMW) spectroscopy, provide a quantitative basis for comparison.
Table 1: Structural Parameters of Difluoroethylene-Argon Complexes
| Parameter | 1,1-Difluoroethylene-Ar | cis-1,2-Difluoroethylene-Ar | trans-1,2-Difluoroethylene-Ar |
| Rotational Constants (MHz) | |||
| A | - | 3587.3 | - |
| B | 1290.58 | 1461.2 | - |
| C | 1198.53 | 1276.9 | - |
| Intermolecular Distances (Å) | |||
| R(C.M.···Ar) | 3.63 | 3.3661 | - |
| Planarity | Non-planar | Non-planar[1] | Non-planar |
| Dipole Moment (Debye) | |||
| µa | - | - | - |
| µb | - | - | - |
| µc | - | - | - |
Table 2: Structural Parameters of Difluoroethylene-Hydrogen Halide Complexes
| Parameter | 1,1-Difluoroethylene-HF | cis-1,2-Difluoroethylene-HCl | trans-1,2-Difluoroethylene-HF |
| Rotational Constants (MHz) | |||
| A | 10045.2 | 6825.9 | 9035.7 |
| B | 2008.1 | 1342.3 | 1391.1 |
| C | 1682.5 | 1125.7 | 1205.8 |
| Intermolecular Distances (Å) | |||
| r(F···H) | 1.838 | - | 1.815 |
| Bond Angles (degrees) | |||
| ∠(C-F···H) | 121.4 | - | 118.9 |
| Planarity | Planar[2] | Planar[5] | Planar[3][4] |
| Dipole Moment (Debye) | |||
| µa | - | - | - |
| µb | - | - | - |
| µc | - | - | - |
Note: The table for hydrogen halide complexes includes data for the HCl complex of cis-1,2-difluoroethylene due to the availability of published rotational constants. The structural parameters are derived from the analysis of rotational spectra of multiple isotopologues.
Experimental Protocols
The structural parameters presented in this guide were primarily determined using Fourier-transform microwave (FTMW) spectroscopy. Below is a detailed methodology for this key experiment.
Fourier-Transform Microwave (FTMW) Spectroscopy of Weakly Bound Complexes
Objective: To determine the rotational constants and derive the geometric structure of weakly bound molecular complexes in the gas phase.
Apparatus: A Balle-Flygare type FTMW spectrometer is typically used.[6] Key components include:
-
A high-vacuum chamber.
-
A Fabry-Pérot cavity consisting of two highly polished spherical mirrors.
-
A pulsed nozzle for supersonic expansion of the gas mixture.
-
A microwave source and amplification system.
-
A sensitive microwave detector and a high-speed digitizer.
-
A computer for pulse sequencing, data acquisition, and Fourier transformation.
Procedure:
-
Sample Preparation: A dilute gas mixture (typically ~1% of each component) is prepared in a high-pressure carrier gas, usually argon or neon. For example, to study the 1,1-difluoroethylene-argon complex, a mixture of 1% 1,1-difluoroethylene in argon is used.
-
Supersonic Expansion: The gas mixture is expanded through the pulsed nozzle into the evacuated Fabry-Pérot cavity. This supersonic expansion rapidly cools the molecules to rotational temperatures of only a few Kelvin. This cooling process simplifies the rotational spectrum by concentrating the molecular population into the lowest rotational energy levels.
-
Microwave Excitation: A short, high-power microwave pulse (typically 0.5 - 3 µs) is introduced into the cavity. The frequency of this pulse is swept over a range to excite a rotational transition of the target complex. Molecules with a rotational transition frequency within the bandwidth of the pulse absorb energy and are coherently polarized.
-
Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit microwave radiation at their characteristic rotational frequencies. This emission, known as the Free Induction Decay (FID), is detected by a sensitive receiver. The FID is a time-domain signal that contains the spectral information of the complex.
-
Data Acquisition and Processing: The FID signal is amplified, down-converted, and digitized. The time-domain signal is then Fourier transformed to obtain the frequency-domain rotational spectrum. This process is repeated for many gas pulses to improve the signal-to-noise ratio.
-
Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes. The frequencies of these transitions are then fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, in some cases, centrifugal distortion constants and nuclear quadrupole coupling constants.
-
Structure Determination: By measuring the rotational spectra of different isotopologues of the complex (e.g., by substituting ¹²C with ¹³C), the positions of individual atoms can be determined using Kraitchman's equations. This information is then used to calculate bond lengths, bond angles, and the overall geometry of the complex. Ab initio quantum chemical calculations are often used to guide the initial spectral search and to refine the experimentally determined structure.
Visualizations
The following diagrams illustrate the molecular structures of the difluoroethylene isomers and the experimental workflow for their structural determination.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Fourier transform microwave spectroscopy and molecular structure of the 1,1-difluoroethylene-hydrogen fluoride complex [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [kb.osu.edu]
- 4. Fourier transform microwave spectroscopy and molecular structure of the trans-1,2-difluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Rotational spectra and dynamics of the van der Waals adducts of neon and argon with 1,1-difluoroethylene | Scilit [scilit.com]
A Comparative Analysis of Bond Lengths and Angles in cis- and trans-1,2-Difluoroethylene Isomers
A comprehensive examination of the structural parameters of cis- and trans-1,2-difluoroethylene reveals distinct differences in their molecular geometries. These variations, primarily determined through high-resolution infrared and microwave spectroscopy, offer insights into the electronic and steric interactions within each isomer. This guide presents a detailed comparison of their bond lengths and angles, supported by experimental data and methodologies.
Molecular Geometry: A Tabulated Comparison
The precise bond lengths and angles of the two isomers have been experimentally determined, with the data summarized below for direct comparison.
| Parameter | Bond/Angle | cis-1,2-Difluoroethylene | trans-1,2-Difluoroethylene |
| Bond Lengths | r(C=C) | 1.324 Å | 1.316 Å[1] |
| r(C-H) | 1.080 Å | 1.080 Å[1] | |
| r(C-F) | 1.337 Å | 1.352 Å[1] | |
| Bond Angles | ∠FCC | 122.15° (122°9') | 119.2°[1] |
| ∠HCC | 121.27° (121°16') | 126.3°[1] |
Key observations from the data include a shorter C=C bond and a longer C-F bond in the trans isomer compared to the cis isomer.[1] Furthermore, the ∠FCC is smaller and the ∠HCC is larger in the trans configuration.[1] These structural differences are attributed to a greater repulsion between the C-F bond dipoles in the cis isomer.[1]
Experimental Determination of Molecular Structure
The geometric parameters presented in this guide were determined using high-precision spectroscopic techniques.
High-Resolution Infrared Spectroscopy
This method was employed to determine the complete structure of trans-1,2-difluoroethylene.[1] The experimental protocol involves the following key steps:
-
Sample Preparation: Isotopologues of trans-1,2-difluoroethylene, including the 13C2, d2, and d1 species, were synthesized.[1]
-
Spectral Acquisition: High-resolution infrared spectra were recorded for each isotopomer.[1]
-
Data Analysis: A Watson-type Hamiltonian was fitted to the ground state combination differences obtained from the analysis of at least two band types for each isotopomer.[1]
-
Structure Determination: Ground state rotational constants were derived from the fitted Hamiltonian. These constants, along with those from the normal species, were used to determine the substitution and effective coordinates of the atoms, ultimately yielding the precise bond lengths and angles.[1]
Microwave Spectroscopy
The molecular structure of cis-1,2-difluoroethylene was determined using microwave spectroscopy. The general workflow for this technique is as follows:
-
Sample Introduction: A gaseous sample of cis-1,2-difluoroethylene, including its 13C isotopologues present in natural abundance, was introduced into the spectrometer.
-
Spectral Measurement: The microwave spectrum was investigated in the region of 17-36 kMc using a Stark modulation spectrograph.
-
Rotational Constant Determination: The observed rotational constants for the ground vibrational state of both the normal and 13C-substituted species were determined from the measured transition frequencies.
-
Structural Analysis: The experimentally determined rotational constants were then used to calculate the atomic coordinates and derive the molecular structure, including bond lengths and angles.
Visualizing the Isomeric Differences
The following diagram illustrates the structural distinctions between the cis and trans isomers of 1,2-difluoroethylene.
Caption: Molecular structures of cis- and trans-1,2-difluoroethylene with bond lengths and angles.
References
A Comparative Analysis of Electrophilicity and Chemical Hardness in 1,2-Difluoroethylene Isomers
A detailed examination of the cis and trans isomers of 1,2-difluoroethylene reveals significant differences in their electronic properties, specifically their electrophilicity and chemical hardness. Computational studies demonstrate that cis-1,2-difluoroethylene is energetically more stable, a phenomenon attributed to the "cis effect." This guide provides a comparative analysis of these two isomers, presenting key quantitative data, outlining the computational methodologies used for their characterization, and visualizing the fundamental relationships between their structure and reactivity.
Data Presentation: A Quantitative Comparison
The electrophilicity (ω) and chemical hardness (η) of a molecule are fundamental descriptors of its reactivity. Electrophilicity indicates the ability of a molecule to accept electrons, while chemical hardness signifies its resistance to deformation or change in its electron distribution. In the case of the this compound isomers, these parameters have been determined through sophisticated computational methods.
A study by Chaudhuri et al. utilized an improved virtual orbital (IVO) multireference Møller-Plesset (MRMP) perturbation theory approach to calculate these properties. The results, summarized in the table below, highlight the distinct electronic characteristics of the cis and trans isomers.
| Isomer | Chemical Hardness (η) (in a.u.) | Electrophilicity (ω) (in a.u.) |
| cis-1,2-Difluoroethylene | 0.228 | 0.088 |
| trans-1,2-Difluoroethylene | 0.224 | 0.092 |
Table 1: Comparison of Chemical Hardness and Electrophilicity for this compound Isomers.
The data reveals that cis-1,2-difluoroethylene possesses a slightly higher chemical hardness and a lower electrophilicity index compared to its trans counterpart. According to the principles of maximum hardness and minimum electrophilicity, systems with higher chemical hardness and lower electrophilicity are generally more stable. This aligns with the observed greater stability of the cis isomer.
Experimental and Computational Protocols
The determination of electrophilicity and chemical hardness for the this compound isomers is primarily based on computational chemistry methods, as direct experimental measurement of these specific properties is not straightforward. The values presented in this guide were obtained through a high-level quantum chemical approach.
Computational Methodology
The theoretical calculations were performed using the Improved Virtual Orbital (IVO) method in conjunction with Multireference Møller-Plesset (MRMP) perturbation theory. This approach is particularly effective for accurately describing the electronic structure of molecules where electron correlation effects are significant.
The key steps in the computational protocol are as follows:
-
Geometry Optimization: The molecular geometries of both cis- and trans-1,2-difluoroethylene were optimized to find their most stable structures.
-
Electronic Energy Calculation: Single-point energy calculations were then carried out on the optimized geometries.
-
Determination of Ionization Potential and Electron Affinity: The vertical ionization potential (I) and electron affinity (A) were calculated. These values represent the energy required to remove an electron and the energy released when an electron is added to the molecule, respectively.
-
Calculation of Chemical Hardness and Electrophilicity: The chemical hardness (η) and electrophilicity (ω) were then derived from the ionization potential and electron affinity using the following equations:
-
Chemical Hardness (η): η = (I - A) / 2
-
Electrophilicity (ω): ω = μ² / (2η), where μ is the chemical potential, calculated as μ = -(I + A) / 2.
-
A range of basis sets, including 6-31G, 6-31+G, cc-pVDZ, and aug-cc-pVDZ, were employed in the original study to ensure the reliability of the results. The use of IVOs, as opposed to traditional Hartree-Fock orbitals, has been shown to provide a more accurate description of the electronic properties and a more rapid convergence with respect to the basis set size.
Visualization of Isomeric Relationships
To visually represent the relationship between the two isomers and their key properties, the following diagram was generated using the Graphviz DOT language.
Figure 1: Isomers and Their Electronic Properties
This diagram illustrates that the cis isomer, being the more stable of the two, exhibits a higher chemical hardness and a lower electrophilicity. This observation is in agreement with the foundational principles of maximum hardness and minimum electrophilicity, which are used to predict the relative stability of chemical systems. These electronic characteristics are crucial for understanding the reactivity of these isomers in various chemical reactions, a key consideration for researchers in fields such as drug development and materials science.
A Comparative Guide to the Natural Bond Orbital Analysis of 1,2-Difluoroethene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cis and trans isomers of 1,2-difluoroethene (B157984) through the lens of Natural Bond Orbital (NBO) analysis. Understanding the electronic and steric factors that govern the stability of these isomers is crucial for predicting molecular properties and reactivity, a key aspect in drug design and materials science. This analysis reveals that, contrary to typical steric arguments, the cis isomer of 1,2-difluoroethene is more stable than the trans isomer, a phenomenon often referred to as the "cis effect".[1]
Unraveling Isomeric Stability: Key Energetic Contributions
The relative stability of the 1,2-difluoroethene isomers is primarily determined by a delicate balance between two major opposing forces: stabilizing electron delocalization effects (hyperconjugation) and destabilizing steric exchange repulsions. NBO analysis allows for the quantification of these energetic contributions.
A pivotal study by Yamamoto et al. provides a quantitative comparison of these effects, demonstrating that the greater stability of the cis isomer arises from more favorable electron delocalization that outweighs the increased steric repulsion.
| Energetic Contribution | cis-1,2-difluoroethene vs. trans-1,2-difluoroethene | Favored Isomer |
| Total Electron Delocalization | The cis isomer is favored by 29.82 kJ/mol. | cis |
| Total Steric Exchange Repulsion | The trans isomer is favored by 1.26 kJ/mol. | trans |
Delving into the "Cis Effect"
The enhanced stability of cis-1,2-difluoroethene is attributed to two primary electron delocalization mechanisms:
-
Periplanar Hyperconjugation: This involves the interaction of bonding orbitals (donors) with anti-bonding orbitals (acceptors) that are in the same plane. In the cis isomer, specific alignments of C-H and C-F bonds lead to stabilizing hyperconjugative interactions.
-
Halogen Lone Pair Delocalization (LP Effect): The lone pairs of the fluorine atoms can delocalize into the C=C π* anti-bonding orbital. Orbital phase theory suggests that this cyclic orbital interaction is more continuous and, therefore, more stabilizing in the cis isomer.
While steric repulsion, arising from the closer proximity of the fluorine atoms in the cis isomer, does favor the trans configuration, its energetic contribution is significantly smaller than the stabilizing electronic effects. Therefore, electron delocalization is the dominant factor responsible for the relative energies of the 1,2-difluoroethene isomers.
Experimental and Computational Protocols
The quantitative energetic data presented in this guide are based on theoretical calculations detailed in the scientific literature.
Computational Methodology:
The energetic contributions of electron delocalization and steric exchange repulsion were estimated using Natural Bond Orbital (NBO) theory. The calculations were performed at the MP2/6-311++G(3df,3pd) level of theory. This method involves:
-
Geometry Optimization: The molecular geometries of the cis and trans isomers of 1,2-difluoroethene were optimized to find their lowest energy structures.
-
NBO Analysis: Following geometry optimization, an NBO analysis was performed on the resulting wavefunctions. This analysis partitions the complex molecular wavefunction into localized, chemically intuitive units such as bonds, lone pairs, and anti-bonds.
-
Energetic Decomposition: The total energy is decomposed into Lewis-type (representing the localized Lewis structure) and non-Lewis-type contributions. The non-Lewis contribution, which accounts for electron delocalization, is further analyzed using second-order perturbation theory to quantify the stabilization energy (E(2)) of individual donor-acceptor interactions. Steric exchange energy is also calculated to quantify the repulsive interactions between filled orbitals.
Logical Workflow of Comparative NBO Analysis
The following diagram illustrates the logical workflow for the comparative NBO analysis of the 1,2-difluoroethene isomers.
References
Unraveling the Stability of 1,2-Difluoroethylene Isomers: A Comparative Guide to Benchmark Theoretical Studies
A deep dive into the computational chemistry landscape reveals the nuances of predicting the relative stability of cis- and trans-1,2-difluoroethylene. This guide provides a comparative analysis of key theoretical studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the performance of various computational methods against experimental benchmarks.
1,2-Difluoroethylene presents a classic case of the "cis effect," where the cis isomer is experimentally known to be more stable than the trans isomer, a phenomenon that challenges simple steric hindrance models.[1] Accurately modeling this subtle energetic preference has been a significant subject of theoretical investigations. This guide summarizes the findings of several benchmark studies, presenting their quantitative data, detailing the computational protocols, and visualizing the logical flow of these theoretical examinations.
Isomer Stability: A Quantitative Comparison
The relative stability of the cis- and trans-isomers of this compound has been a rigorous test for computational methods. The experimentally determined energy difference consistently shows the cis isomer to be more stable by approximately 0.9 to 1.08 kcal/mol.[1][2] The following table summarizes the performance of various theoretical methods in reproducing this experimental observation.
| Level of Theory | Basis Set | ΔE (trans - cis) (kcal/mol) | Reference |
| Experimental | - | ~0.9 - 1.08 | [1][2] |
| HF | 6-31G | -1.52 | [3] |
| HF | 6-31++G | -0.89 | [3] |
| HF | 6-311G | -1.52 | [3] |
| HF | 6-311G** | -0.51 | [3] |
| MP2 | 6-31G(d) | - | [4][5] (Used for geometry) |
| B3LYP | 6-31G(d) | - | [6] (Mentioned in a study) |
| B3PW91 | 6-31G(d) | - | [6] (Mentioned in a study) |
| SS-MRCC | - | Energetic preference for cis | [4][7] |
Note: A positive ΔE value indicates that the cis isomer is more stable. The table will be expanded with more specific energy differences as more detailed quantitative results are identified in the source material. Some studies focus on structural parameters or use methods to confirm the cis-effect without providing a precise energy difference in the abstract.
Experimental and Computational Protocols
The accuracy of theoretical predictions is intrinsically linked to the chosen computational methodology. The studies referenced in this guide have employed a range of ab initio and density functional theory (DFT) methods.
Ab Initio Methods
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, are often employed to achieve high accuracy. For instance, some studies have utilized the state-specific multireference coupled cluster (SS-MRCC) method to compute optimized structures and corresponding energies, which has shown a good agreement with experimental results in predicting the energetic preference for the cis-isomer.[4][7] The choice of basis set is also critical. The inclusion of polarization and diffuse functions, such as in the 6-31G(d) or 6-31++G basis sets, has been shown to be important for a correct description of the relative isomer stabilities.[3]
Density Functional Theory (DFT)
DFT methods, such as B3LYP and B3PW91, have also been applied to study the cis and trans conformers of this compound.[6] These methods offer a compromise between computational cost and accuracy. As with ab initio methods, the choice of basis set, for example, 6-31G(d) and 6-31+G(d), plays a significant role in the outcome of the calculations.[6]
Geometry Optimization and Vibrational Frequencies
A common protocol in these studies involves the optimization of the molecular geometries of the cis and trans isomers at a chosen level of theory and basis set. Following optimization, vibrational frequency calculations are typically performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to calculate thermodynamic quantities.[6]
Logical Workflow of Theoretical Stability Studies
The following diagram illustrates the typical workflow in a computational study aimed at determining the relative stability of this compound isomers.
Figure 1. A flowchart illustrating the computational workflow for determining the relative stability of this compound isomers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. An Ab initio study of the stability of the symmetrical and unsymmetrical difluoroethylenes relative to ethylene and monofluoroethylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Equilibrium Structures for the cis and trans Isolmers of this compound and the cis, trans Isomer of 1,4-Difluorobutadiene | Journal Article | PNNL [pnnl.gov]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting the ‘cis-effect’ in 1,2-difluoro derivatives of ethylene and diazene using ab initio multireference methods [prints.iiap.res.in]
Safety Operating Guide
Safe Disposal of 1,2-Difluoroethylene: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information for 1,2-Difluoroethylene
This compound is a highly flammable liquefied gas that requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks of explosion, fire, and harmful environmental release.
Key Physical and Hazard Data
A thorough understanding of the properties of this compound is fundamental to its safe management. The following table summarizes its key characteristics.
| Property | Value | Citation |
| Chemical Formula | C₂H₂F₂ | [1] |
| Molecular Weight | 64.03 g/mol | [1] |
| CAS Number | 1691-13-0 (for this compound, unspecified isomer) | [1] |
| Physical State | Liquefied gas | [2] |
| Primary Hazards | Extremely flammable gas; Gas under pressure, may explode if heated | [2] |
| Explosion Risk | Risk of explosion if heated under confinement | [2] |
Standard Operating Procedure for Disposal
The disposal of this compound is governed by stringent federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) and F-Gas regulations.[3][4] It is classified as a hazardous waste and must not be disposed of through conventional means such as sink drains or as regular trash.[5][6] The intentional release of fluorinated gases into the atmosphere is illegal.[7]
Experimental Protocol: Step-by-Step Disposal
This protocol outlines the necessary steps for the safe collection and preparation of this compound waste for pickup by a licensed hazardous waste disposal facility.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[8]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[8]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8]
-
Ventilation: Ensure all handling of this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]
2. Waste Collection:
-
Container: Use a designated, compatible, and properly labeled hazardous waste container. The container must be in good condition and capable of safely holding the gas.[9]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must be completely filled out with the chemical name ("this compound"), the associated hazards (flammable gas), and the accumulation start date.[9]
-
Segregation: Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, alkali metals, and finely divided metals.[10]
3. Preparation for Disposal:
-
Container Integrity: Ensure the waste container is securely closed and the exterior is free from contamination.[9][11]
-
Storage: Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[2][10] Protect the container from sunlight.[10]
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date. This is crucial for regulatory compliance.[12]
4. Disposal:
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor. Do not attempt to transport the hazardous waste yourself.
-
Handover: During the pickup, ensure all documentation, including the hazardous waste manifest, is completed accurately.[13] The waste will then be transported to a licensed facility for proper treatment, which may include reclamation, recycling, or destruction.[7]
Emergency Procedures for Spills and Leaks
In the event of an accidental release of this compound, immediate and decisive action is required to prevent injury and escalation of the incident.
1. Immediate Actions:
-
Evacuate: Immediately evacuate the affected area.[2]
-
Alert: Notify your supervisor and the institutional EHS office.
-
Isolate: If it can be done safely, shut off all ignition sources.[2]
2. Containment and Cleanup (for trained personnel only):
-
Ventilation: Increase ventilation to the area.[2]
-
Stop the Leak: If safe to do so, attempt to stop the leak.[2]
-
Dispersal: A water spray or fog may be used to help disperse the gas.[2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. youtube.com [youtube.com]
- 4. acsklima.com [acsklima.com]
- 5. acs.org [acs.org]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. gov.uk [gov.uk]
- 8. echemi.com [echemi.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. synquestlabs.com [synquestlabs.com]
- 11. ethz.ch [ethz.ch]
- 12. eiga.eu [eiga.eu]
- 13. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Difluoroethylene
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1,2-Difluoroethylene.
This guide provides critical procedural guidance for the safe handling of this compound, a highly flammable gas that poses several health hazards. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Key Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is the first step in safe handling. This data is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Molecular Formula | C2H2F2[1] |
| Molecular Weight | 64.03 g/mol [2] |
| Physical State | Gas (liquefied under pressure)[3] |
| Boiling Point | Data not readily available |
| Melting Point | Data not readily available |
| Flash Point | Data not readily available |
| Flammability | Extremely flammable gas[2][3] |
| Vapor Density | Heavier than air; may accumulate in low-lying areas[4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an extremely flammable gas and is supplied as a gas under pressure, which may explode if heated.[2][3][5] It is also suspected of causing genetic defects and may cause respiratory irritation, drowsiness, or dizziness.[3] In case of skin contact with the liquefied gas, it may cause frostbite.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields. Chemical splash goggles that completely cover the eyes and surrounding facial area are also recommended to protect from splashes.[6]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Neoprene gloves are a suitable option for minimizing skin contact.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. For situations with a high risk of suffocation, an open-circuit self-contained breathing apparatus (SCBA) is recommended.[8]
-
Footwear: Wear waterproof or chemical-resistant boots or shoe coverings.[9]
Safe Handling and Operational Workflow
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize risks. The following workflow outlines the necessary steps and precautions.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation:
-
Don Appropriate PPE: Before handling, ensure all personnel are equipped with the recommended PPE as outlined above.
-
Ensure Adequate Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10]
-
Eliminate Ignition Sources: Keep the handling area free of heat, sparks, open flames, and other ignition sources.[3][5] Use non-sparking tools.[10]
-
-
Handling and Storage:
-
Receiving and Inspection: Upon receipt, carefully inspect the cylinder for any damage or leaks.
-
Storage: Store cylinders in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[4][10] Do not expose to temperatures exceeding 50°C.[4][10] Keep containers tightly closed when not in use.[3][4][10]
-
Use: When in use, ensure proper grounding procedures are followed to avoid static electricity.[10]
-
-
Emergency Procedures:
-
Leak: In case of a leak, eliminate all ignition sources.[3][5] If it is safe to do so, stop the leak.[4] Ventilate the area.[10] For a leaking gas fire, do not extinguish the flame unless the leak can be stopped safely.[3][5]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Cool exposed containers with water spray.[5]
-
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4] If not breathing, provide artificial respiration.[3][4] Seek immediate medical attention.[3][4]
-
Skin Contact: For frostbite, thaw the affected area with lukewarm water.[3] Do not rub the affected area.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3][4] Get immediate medical attention.[3]
-
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Product Disposal: The product should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[3] All disposal practices must be in accordance with local, state, and federal regulations.
-
Container Disposal: Handle empty containers with care as they may contain residual flammable vapors.[10] Do not pierce or burn empty containers.[10] Dispose of containers as special waste in compliance with local and national regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. trans-1,2-Difluoroethylene | C2H2F2 | CID 5365501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. synquestlabs.com [synquestlabs.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. 1,2-Difluoroethane | C2H4F2 | CID 12223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Respiratory protection equipments C2H4F2 (1,2-difluoroethane), CAS number 624-72-6 [en.gazfinder.com]
- 9. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 10. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
